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  • Product: 5-(2-aminoethyl)-1H-imidazol-2-amine
  • CAS: 39050-13-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-aminoethyl)-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the core physicochemical properties of 5-(2-aminoethyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-(2-aminoethyl)-1H-imidazol-2-amine, a molecule of significant interest in medicinal chemistry and pharmacology. Known by synonyms such as 2-aminohistamine, this compound's unique structural features, comprising a histamine backbone with an additional amino group on the imidazole ring, warrant a detailed investigation of its chemical behavior. Understanding these fundamental properties is paramount for researchers engaged in drug design, formulation development, and mechanistic studies.

This document moves beyond a simple recitation of data points, offering insights into the causality behind experimental choices and providing detailed protocols for the empirical determination of key parameters. The structure of this guide is designed to logically flow from the molecule's fundamental identity to its behavior in solution and under various stress conditions, providing a holistic understanding for the scientific community.

Chemical Structure and Identity

5-(2-aminoethyl)-1H-imidazol-2-amine is a substituted imidazole with the molecular formula C₅H₁₀N₄ and a molecular weight of 126.16 g/mol .[1][2] Its structure is characterized by an ethylamine substituent at the 5-position and an amine group at the 2-position of the imidazole ring.

Table 1: Chemical Identity of 5-(2-aminoethyl)-1H-imidazol-2-amine

IdentifierValue
IUPAC Name 5-(2-aminoethyl)-1H-imidazol-2-amine
Synonyms 2-Aminohistamine, 2-Amino-5-(2-aminoethyl)imidazole
CAS Number 39050-13-0[1][2]
Molecular Formula C₅H₁₀N₄[1][2]
Molecular Weight 126.16 g/mol [1][2]
Canonical SMILES C1=C(NC(=N)N1)CCN

Basicity and Protonation States (pKa)

The basicity of 5-(2-aminoethyl)-1H-imidazol-2-amine is a critical determinant of its behavior in biological systems, influencing its charge state at physiological pH, receptor interactions, and pharmacokinetic properties. The molecule possesses three potentially basic nitrogen centers: the primary amine of the ethylamine side chain, the endocyclic nitrogen of the imidazole ring not bonded to hydrogen, and the exocyclic 2-amino group. Consequently, multiple protonation steps and corresponding pKa values are expected.

A precise determination of the pKa values is essential for understanding the molecule's charge distribution at different pH values, which in turn governs its solubility, membrane permeability, and binding to biological targets.

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is the gold standard for the experimental determination of pKa values. This method relies on monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added.

Objective: To determine the acid dissociation constants (pKa) of 5-(2-aminoethyl)-1H-imidazol-2-amine in an aqueous solution at a controlled temperature.

Materials:

  • 5-(2-aminoethyl)-1H-imidazol-2-amine (high purity)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water, boiled to remove dissolved CO₂

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Burette

Methodology:

  • Sample Preparation: Accurately weigh a sample of 5-(2-aminoethyl)-1H-imidazol-2-amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and temperature probe into the solution. Begin gentle stirring.

  • Acidification: If starting from the free base, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Alkalinization: Once the pH has dropped significantly, indicating full protonation, the titration can be reversed by adding standardized NaOH solution in a similar incremental manner, recording the pH and volume at each step.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the titration curve. For a molecule with multiple pKa values, multiple inflection points will be observed. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence points.

Causality Behind Experimental Choices: The use of boiled, deionized water minimizes interference from dissolved atmospheric carbon dioxide, which can affect the pH of the solution. Maintaining a constant temperature is crucial as pKa values are temperature-dependent. The choice of a relatively dilute analyte solution ensures that activity coefficients are close to unity, simplifying the data analysis.

Diagram: Protonation States of 5-(2-aminoethyl)-1H-imidazol-2-amine

G Tri-protonated (pH < pKa1) Tri-protonated (pH < pKa1) Di-protonated (pKa1 < pH < pKa2) Di-protonated (pKa1 < pH < pKa2) Tri-protonated (pH < pKa1)->Di-protonated (pKa1 < pH < pKa2) +H+ Mono-protonated (pKa2 < pH < pKa3) Mono-protonated (pKa2 < pH < pKa3) Di-protonated (pKa1 < pH < pKa2)->Mono-protonated (pKa2 < pH < pKa3) +H+ Neutral (pH > pKa3) Neutral (pH > pKa3) Mono-protonated (pKa2 < pH < pKa3)->Neutral (pH > pKa3) +H+

Caption: Predicted protonation states of 5-(2-aminoethyl)-1H-imidazol-2-amine as a function of pH.

Solubility Profile

The solubility of a drug candidate is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The presence of multiple polar functional groups in 5-(2-aminoethyl)-1H-imidazol-2-amine suggests that it will exhibit some degree of aqueous solubility. However, the overall solubility will be dependent on the pH of the medium, due to the presence of the basic amine groups.

Aqueous and Organic Solvent Solubility

At pH values below its pKa's, 5-(2-aminoethyl)-1H-imidazol-2-amine will exist in its protonated, cationic forms, which are expected to be more soluble in water due to favorable ion-dipole interactions. Conversely, in its neutral form at higher pH, its aqueous solubility is likely to be lower.

Qualitative assessments suggest that many imidazole derivatives are soluble in polar organic solvents. For drug development purposes, determining the solubility in solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol is essential for preparing stock solutions for in vitro assays.

Table 2: Predicted Solubility Profile of 5-(2-aminoethyl)-1H-imidazol-2-amine

SolventPredicted SolubilityRationale
Water (acidic pH) HighProtonated form, strong ion-dipole interactions.
Water (neutral pH) ModeratePresence of polar functional groups capable of hydrogen bonding.
Water (basic pH) LowNeutral form, reduced polarity.
DMSO SolublePolar aprotic solvent, effective at solvating polar molecules.
Ethanol/Methanol SolublePolar protic solvents, capable of hydrogen bonding.
Non-polar solvents (e.g., hexane) InsolubleMismatch in polarity.
Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of 5-(2-aminoethyl)-1H-imidazol-2-amine in various solvents at a controlled temperature.

Materials:

  • 5-(2-aminoethyl)-1H-imidazol-2-amine (solid, high purity)

  • Selected solvents (e.g., water at various pH values, DMSO, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or constant temperature water bath

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation: Add an excess amount of solid 5-(2-aminoethyl)-1H-imidazol-2-amine to a series of vials. The presence of excess solid is critical to ensure that equilibrium between the solid and dissolved states is reached.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The required equilibration time should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-(2-aminoethyl)-1H-imidazol-2-amine.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram: Shake-Flask Solubility Determination Workflow

G A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Separate solid and liquid phases (centrifugation) C->D E Withdraw and dilute supernatant D->E F Quantify concentration by HPLC E->F

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile

The chemical stability of a compound is a critical parameter that affects its shelf-life, formulation, and in vivo fate. For 5-(2-aminoethyl)-1H-imidazol-2-amine, potential degradation pathways could involve oxidation of the amino groups or the imidazole ring, hydrolysis, or photodecomposition.

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions such as heat, humidity, light, and different pH values in the presence of an oxidizing agent.

Experimental Protocol for Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the API from its degradation products and any other impurities present.

Objective: To develop and validate a stability-indicating HPLC method for 5-(2-aminoethyl)-1H-imidazol-2-amine and to assess its stability under various stress conditions.

Materials:

  • 5-(2-aminoethyl)-1H-imidazol-2-amine

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • Reversed-phase HPLC column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffers of various pH (e.g., phosphate, acetate)

  • Acids (e.g., HCl), bases (e.g., NaOH), and an oxidizing agent (e.g., hydrogen peroxide)

  • Forced degradation chamber (for temperature, humidity, and light studies)

Methodology:

  • Method Development:

    • Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

    • Gradient Elution: Develop a gradient elution program to ensure the separation of the parent compound from any potential degradation products, which may have different polarities.

    • Detection: Use a DAD to monitor the elution profile at multiple wavelengths to ensure that all components are detected. Mass spectrometry can be used for the identification of degradation products.

  • Forced Degradation Studies:

    • Prepare solutions of 5-(2-aminoethyl)-1H-imidazol-2-amine in water, acidic, basic, and oxidative (e.g., 3% H₂O₂) media.

    • Expose these solutions to elevated temperatures (e.g., 60-80 °C) for a defined period.

    • Expose the solid drug substance to heat, humidity (e.g., 75% RH), and light (in a photostability chamber).

  • Sample Analysis:

    • At specified time points, withdraw samples from the forced degradation studies, neutralize if necessary, and dilute appropriately.

    • Analyze the samples using the developed HPLC method.

  • Method Validation:

    • Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent drug from all degradation products.

Diagram: Forced Degradation and Stability-Indicating HPLC Analysis

G cluster_0 Forced Degradation Conditions A Acid/Base Hydrolysis F Degraded Sample A->F B Oxidation (H2O2) B->F C Thermal Stress C->F D Photolytic Stress D->F E 5-(2-aminoethyl)-1H-imidazol-2-amine E->A E->B E->C E->D G Stability-Indicating HPLC Analysis F->G H Quantification of Parent Drug and Degradation Products G->H

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literature review of "5-(2-aminoethyl)-1H-imidazol-2-amine" and its analogs

An In-depth Technical Guide to 5-(2-aminoethyl)-1H-imidazol-2-amine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential Introduction: The 2-Aminoimidazole Scaffold The 2-aminoimidazole (2-AI) skele...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(2-aminoethyl)-1H-imidazol-2-amine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The 2-Aminoimidazole Scaffold

The 2-aminoimidazole (2-AI) skeleton is a privileged structural motif in medicinal chemistry, frequently appearing in natural products, particularly alkaloids isolated from marine sponges, and serving as a versatile building block in the design of novel therapeutic agents.[1] Its significance stems from its role as a bioisostere for the guanidine group, enabling it to participate in key hydrogen bonding interactions with biological targets.[1] This guide focuses on the specific chemical entity, 5-(2-aminoethyl)-1H-imidazol-2-amine, and its broader class of analogs. This core structure is closely related to histamine and its isomer, 2-(2-aminoethyl)imidazole (isohistamine), positioning it as a valuable probe for exploring aminergic receptors and other biological systems.[2][3]

Historically, research into imidazole-containing compounds centered on their interaction with histamine receptors. The discovery of the histamine H3 receptor (H3R) in 1983, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, spurred the development of potent and selective ligands.[4][5] Many early H3R agonists and antagonists were built upon the imidazole core of histamine itself.[4][5] However, the therapeutic application of 2-AI analogs has expanded significantly beyond histamine receptors, with studies revealing potent antimicrobial, antibiofilm, and enzyme-inhibitory activities.[6][7][8]

This guide provides a comprehensive review for researchers and drug development professionals, detailing the synthesis, biological mechanisms, structure-activity relationships (SAR), and key experimental protocols associated with 5-(2-aminoethyl)-1H-imidazol-2-amine and its analogs.

Chemical Synthesis of the 2-Aminoimidazole Core

The synthesis of substituted 2-aminoimidazoles can be approached through various routes, either by building the imidazole ring from acyclic precursors or by functionalizing a pre-existing imidazole scaffold.

Synthetic Route 1: From Diaminobutanone

A direct route to the target compound 5-(2-aminoethyl)-1H-imidazol-2-amine involves the cyclization of 1,4-diamino-2-butanone with cyanamide. This method constructs the 2-aminoimidazole ring system in a convergent manner.

  • Reactants: 1,4-Diamino-2-butanone dihydrochloride and Cyanamide.

  • Mechanism: The reaction proceeds via condensation, where the ketone of the diaminobutanone reacts with one amino group of cyanamide, and the primary amines of the butanone backbone react to form the heterocyclic ring.

Synthetic Route 2: Functionalization of a Pre-formed Imidazole Ring

A more versatile strategy, allowing for the synthesis of various analogs, starts with a functionalized imidazole. The synthesis of the related compound 2-(2-aminoethyl)imidazole (isohistamine) by Kornfeld et al. provides an excellent template.[2][3] This multi-step synthesis involves the elaboration of a side chain at the C2 position of the imidazole ring.

The general workflow for this approach involves creating a reactive handle at the desired position on the imidazole ring, extending the carbon chain, and finally introducing the terminal amino group.

cluster_synthesis General Synthesis Workflow for 2-AI Analogs start 1-Benzyl-2-chloromethylimidazole nitrile Cyanide Displacement (DMSO) start->nitrile NaCN intermediate1 1-Benzyl-2-(cyanomethyl)imidazole nitrile->intermediate1 reduction Reduction (e.g., LiAlH4) intermediate1->reduction intermediate2 1-Benzyl-2-(2-aminoethyl)imidazole reduction->intermediate2 debenzylation Debenzylation (e.g., Na/NH3) intermediate2->debenzylation final_product 2-(2-Aminoethyl)imidazole (Isohistamine) debenzylation->final_product

Caption: A generalized synthetic workflow for 2-aminoethyl imidazole analogs.

Detailed Experimental Protocol: Synthesis of 2-(2-Aminoethyl)imidazole (Isohistamine)

This protocol is adapted from the methodology described by Kornfeld et al.[2] It demonstrates the key chemical transformations required to produce the core scaffold.

Step 1: Cyanide Displacement to Form Nitrile Intermediate (10)

  • To a solution of 1-benzyl-2-chloromethylimidazole (7) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN).

  • Stir the reaction mixture at room temperature. The use of DMSO as a solvent is critical as it facilitates the nucleophilic substitution, leading to the "normal" nitrile product (10) in high yield (86%).[2]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate). Purify the resulting crude product by column chromatography.

Step 2: Reduction of Nitrile to Primary Amine (12)

  • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of the nitrile intermediate (10) in the same anhydrous solvent to the reducing agent suspension, maintaining a low temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution) to precipitate the aluminum salts.

  • Filter the mixture and concentrate the filtrate to obtain the crude amine (12).

Step 3: Debenzylation to Yield Final Product (3)

  • Dissolve the protected amine (12) in liquid ammonia.

  • Add sodium metal in small portions until a persistent blue color is observed, indicating the completion of the Birch reduction.

  • Quench the reaction by the addition of a proton source, such as ammonium chloride.

  • Allow the ammonia to evaporate. Dissolve the residue in water and extract the product with an appropriate organic solvent.

  • Purify the final product, 2-(2-aminoethyl)imidazole (3), by crystallization or chromatography.

Biological Activity and Mechanisms of Action

The 2-aminoimidazole scaffold interacts with a diverse range of biological targets, leading to distinct pharmacological effects.

Histamine H3 Receptor Modulation

The most well-characterized activity of many 2-aminoimidazole analogs is their interaction with the histamine H3 receptor (H3R).[5][9]

  • Mechanism of Action: The H3R is a G-protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4][5] It also acts as a heteroreceptor on other neurons, modulating the release of neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine.[4] When activated by an agonist, the H3R inhibits the influx of calcium (Ca2+), which in turn suppresses neurotransmitter release.[4]

cluster_h3r H3 Receptor Signaling Pathway agonist 2-AI Agonist h3r Histamine H3 Receptor (GPCR) agonist->h3r g_protein Gi/o Protein Activation h3r->g_protein inhibition Inhibition g_protein->inhibition ca_channel Voltage-Gated Ca2+ Channel neurotransmitter Neurotransmitter Release (e.g., Histamine, Dopamine) ca_channel->neurotransmitter Ca2+ Influx inhibition->ca_channel decrease DECREASED RELEASE neurotransmitter->decrease

Caption: Agonist activation of the presynaptic H3 receptor inhibits neurotransmitter release.

  • Therapeutic Implications:

    • H3R Agonists: Compounds that activate the H3R, like some 2-AI analogs, reduce histamine release and have potential applications in conditions where histamine levels are pathologically high.

    • H3R Antagonists/Inverse Agonists: These compounds block the receptor, increasing the release of histamine and other neurotransmitters. They have been investigated for treating cognitive disorders, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[5]

Antimicrobial and Antibiofilm Activity

A growing body of research has identified 2-AI derivatives as potent agents against bacterial infections, particularly those involving biofilms.[6][10]

  • Mechanism of Action: Unlike traditional antibiotics, many 2-AI compounds are non-bactericidal. Instead, they disrupt biofilm formation, disperse existing biofilms, and can even re-sensitize multidrug-resistant bacteria to conventional antibiotics.[6] One such compound, a "reverse amide" 2-AI known as H10, was shown to inhibit biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus at micromolar concentrations without killing the planktonic bacteria.[6] This mechanism reduces the selective pressure that leads to resistance.

Enzyme Inhibition: Human Arginase I

Certain 2-aminoimidazole amino acids have been designed as inhibitors of human arginase I, a key metalloenzyme in the urea cycle that converts L-arginine to L-ornithine and urea.[7]

  • Mechanism of Action: In these inhibitors, the 2-aminoimidazole moiety acts as a guanidine mimetic, designed to interact with the binuclear manganese center in the enzyme's active site. The most potent compound in one study, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P), was found to bind to human arginase I with a dissociation constant (Kd) of 2 μM.[7]

  • Therapeutic Implications: Arginase inhibition is a therapeutic strategy for diseases associated with dysregulated L-arginine metabolism, such as asthma and cardiovascular diseases.[7]

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-AI analogs is highly dependent on their chemical structure. SAR studies provide crucial insights for optimizing potency, selectivity, and pharmacokinetic properties.

cluster_sar Structure-Activity Relationship Logic core Core Scaffold: 2-Amino-5-(aminoethyl)imidazole r1 R1: N1-Substitution core->r1 r2 R2: 2-Amino Group Modification core->r2 r3 R3: Ethylamine Side Chain Modification core->r3 r4 R4: C4/C5 Aryl Substitution core->r4 activity2 Impacts Potency and BBB Penetration r1->activity2 activity3 Affects Receptor Affinity and Agonist/Antagonist Profile r2->activity3 r3->activity3 activity1 Modulates Selectivity (e.g., H3 vs H4) r4->activity1 activity4 Influences Antimicrobial/Antibiofilm Activity r4->activity4

Caption: Key modification points on the 2-aminoimidazole scaffold and their impact on activity.

  • The Imidazole Ring: For a long time, the imidazole ring was considered essential for H3R activity.[5] However, its presence was also linked to drawbacks like inhibition of cytochrome P450 enzymes and poor blood-brain barrier penetration.[4][5] This led to the development of non-imidazole H3R antagonists, which fall outside the scope of this guide but highlight a key challenge in the field. For activities like biofilm inhibition, substitutions at the C4 and C5 positions are critical. The substitution pattern of a 4(5)-phenyl group, for instance, has a major effect on the activity against Salmonella and Pseudomonas biofilms.[10]

  • The 2-Amino Group: Modification of the 2-amino group can significantly alter activity. For example, in a series of 2-aminothiazoles developed as anti-tuberculosis agents, introducing substituted benzoyl groups at this position improved the activity of the initial hit by over 128-fold.[11]

  • The Side Chain: The nature and length of the side chain at C4 or C5 are crucial for receptor fit. In the design of H3R ligands, the ethylamine side chain of histamine was often a starting point, which was then substituted or rigidified (e.g., into a piperidine ring) to optimize affinity and selectivity.[5][12]

Quantitative SAR Data

The following table summarizes representative data for 2-AI analogs, illustrating the impact of structural modifications on biological activity.

Compound IDStructure/ClassTarget/AssayActivity MetricValueReference
H10 2-amino-N-undecyl-H-imidazole-5-butanamideS. aureus Biofilm InhibitionIC₅₀12 µM[6]
H10 P. aeruginosa Biofilm InhibitionIC₅₀31 µM[6]
H10 S. aureus Biofilm DispersionEC₅₀100 µM[6]
H10 P. aeruginosa Biofilm DispersionEC₅₀46 µM[6]
A1P 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acidHuman Arginase IBinding AffinityK_d_ = 2 µM[7]

Challenges and Future Directions

Despite their therapeutic promise, the development of 2-aminoimidazole-based drugs faces several challenges. For CNS targets like the H3R, achieving adequate blood-brain barrier penetration while avoiding off-target effects (such as CYP450 inhibition) remains a primary hurdle.[4][5] The structural similarity between histamine receptor subtypes (e.g., H3R and H4R) can also lead to issues with selectivity, as many imidazole-containing H3R ligands show off-target affinity at the H4R.[13]

Future research should focus on:

  • Designing Analogs with Improved Pharmacokinetics: Exploring bioisosteric replacements for the imidazole core to enhance brain penetration and reduce metabolic liabilities.

  • Elucidating Novel Mechanisms of Action: Investigating the full spectrum of biological targets for 2-AI compounds, particularly in the context of antimicrobial and anticancer activity.[8][14]

  • Developing Multi-Target Ligands: Intentionally designing ligands that modulate multiple targets (e.g., dual H1R/H3R antagonists) could offer synergistic therapeutic benefits for complex conditions like allergic rhinitis.[13]

Conclusion

5-(2-aminoethyl)-1H-imidazol-2-amine and its analogs represent a rich and pharmacologically diverse class of compounds. Originating from early explorations of histamine receptor modulators, the therapeutic potential of the 2-aminoimidazole scaffold has expanded to include promising applications in infectious diseases and enzyme inhibition. A deep understanding of the synthetic methodologies, mechanisms of action, and intricate structure-activity relationships is essential for harnessing the full potential of this versatile chemical entity. Continued innovation in analog design and mechanistic studies will undoubtedly pave the way for the development of novel and effective therapeutics.

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  • Cavalleri, B., et al. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889–1895. Available at: [Link]

  • Ester, K., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(22), 7545. Available at: [Link]

  • De Keersmaecker, S., et al. (2005). Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 48(25), 7855–7866. Available at: [Link]

  • Sadek, K. U., et al. (2011). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform, 42(15). Available at: [Link]

  • Abdel-Ghaffar, N. F. (2013). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 5(5), 243-257. Available at: [Link]

  • Ananthan, S., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 20(17), 5201–5212. Available at: [Link]

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Foundational

Whitepaper: The Discovery and Isolation of 2-Aminoimidazole Marine Alkaloids

An in-depth technical guide by a Senior Application Scientist. A Technical Guide for Natural Product Researchers and Drug Development Professionals Abstract: The 2-aminoimidazole (2-AI) structural motif is a privileged s...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

A Technical Guide for Natural Product Researchers and Drug Development Professionals

Abstract: The 2-aminoimidazole (2-AI) structural motif is a privileged scaffold in medicinal chemistry and a hallmark of a diverse family of marine alkaloids, primarily isolated from calcareous sponges. These compounds exhibit a remarkable spectrum of potent biological activities, including antibiofilm, antimicrobial, and cytotoxic properties, making them compelling leads for drug discovery. However, their isolation from complex marine matrices presents significant technical challenges. This guide provides a comprehensive overview of the field-proven methodologies for the discovery, extraction, purification, and structural elucidation of 2-aminoimidazole marine alkaloids, grounded in practical expertise and supported by authoritative references.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Ecological Significance

The story of 2-aminoimidazole marine alkaloids begins with the discovery of oroidin, first isolated from the marine sponge Agelas oroides in the early 1970s. This seminal discovery unveiled a novel class of natural products characterized by the core 2-aminoimidazole ring, often linked to a brominated pyrrole moiety. Initially, the focus was on their unusual chemical structures. However, subsequent research revealed their critical role in the chemical ecology of the source organisms, often acting as a defense mechanism against predation and microbial fouling.

Sponges of the orders Agelasida, Axinellida, and Halichondrida are particularly rich sources of these alkaloids. The immense structural diversity arises from various oligomeric assemblies of the oroidin monomer, leading to complex dimeric, trimeric, and cyclized structures like the sceptrins, palau'amine, and massadines. This structural variety is a primary driver of the broad range of biological activities observed.

Part 2: The Isolation Workflow: From Marine Biomass to Pure Compound

The successful isolation of 2-aminoimidazole alkaloids is a multi-step process that demands a systematic and carefully optimized approach. The polarity of these compounds, conferred by the imidazole ring, dictates many of the chromatographic choices.

Extraction: Liberating the Target Molecules

The initial extraction from the lyophilized sponge biomass is a critical step. The choice of solvent is paramount and is aimed at efficiently extracting the polar alkaloids while minimizing the co-extraction of highly abundant lipids.

Field-Proven Protocol: General Extraction of Polar Alkaloids from Sponge Tissue

  • Preparation: Lyophilize the collected sponge tissue to a dry powder to ensure efficient solvent penetration.

  • Initial Extraction: Begin with a non-polar solvent like hexanes or dichloromethane (DCM) to remove lipids. Macerate the powdered sponge tissue (e.g., 100 g) in the solvent (e.g., 3 x 500 mL) with stirring for 2-4 hours for each wash. Discard the non-polar extracts.

  • Targeted Extraction: Air-dry the defatted biomass. Subsequently, perform an exhaustive extraction with a polar solvent system. A common and effective choice is a mixture of Methanol (MeOH) and DCM (e.g., 1:1 v/v). Macerate the biomass in the MeOH/DCM mixture (e.g., 3 x 500 mL) for 4-8 hours each.

  • Concentration: Combine the polar extracts and concentrate them in vacuo using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation. The resulting crude extract is the starting point for chromatographic purification.

Primary Fractionation: The First Chromatographic Cut

The crude extract is a complex mixture requiring simplification. Reversed-phase solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) are robust first-step techniques.

Table 1: Representative Conditions for Primary Fractionation

ParameterTechniqueStationary PhaseMobile Phase Gradient
Condition A SPEC18 (Reversed-Phase)Step gradient: 100% H₂O -> 100% MeOH
Condition B VLCSilica Gel (Normal-Phase)Step gradient: Hexane -> Ethyl Acetate -> MeOH

Causality: A reversed-phase approach (Condition A) is often preferred initially. The highly polar nature of 2-AI alkaloids means they will have weak retention on C18, eluting in the more aqueous fractions (e.g., 50-100% H₂O/MeOH). This effectively separates them from moderately polar and non-polar compounds in a single, efficient step.

High-Performance Liquid Chromatography (HPLC): The Path to Purity

Final purification to isolate individual alkaloids almost invariably requires High-Performance Liquid Chromatography (HPLC). Given the structural similarity within the alkaloid family, high-resolution separation is essential.

Diagram 1: Generalized HPLC Purification Workflow

cluster_0 HPLC Purification Stage Crude_Fraction Active Fraction from VLC/SPE Semi_Prep_HPLC Semi-Preparative HPLC (e.g., C18 column) Crude_Fraction->Semi_Prep_HPLC Injection Analytical_HPLC Analytical HPLC (Purity Check >95%) Semi_Prep_HPLC->Analytical_HPLC Collect Peaks Pure_Compound Isolated 2-AI Alkaloid Analytical_HPLC->Pure_Compound Characterization

Caption: A typical multi-step HPLC workflow for isolating pure 2-AI alkaloids.

Protocol: Reversed-Phase HPLC for Oroidin Analogues

  • Column: Phenyl-hexyl column (e.g., 250 x 10 mm, 5 µm). The phenyl-hexyl chemistry provides alternative selectivity for aromatic compounds like the bromopyrrole moiety compared to standard C18.

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in Acetonitrile (ACN) (Solvent B).

  • Gradient: Start with a shallow gradient, for example, 5% B to 45% B over 40 minutes. The acidic TFA is crucial as it protonates the basic imidazole nitrogen, leading to sharp, symmetrical peaks and preventing tailing.

  • Detection: UV detection at multiple wavelengths, typically 254 nm and 280 nm, where the pyrrole and imidazole chromophores absorb.

  • Validation: The purity of the isolated fractions should be confirmed using analytical HPLC (>95%) before proceeding to structural elucidation.

Part 3: Deducing the Molecular Architecture: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is a puzzle solved by combining data from several spectroscopic techniques.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is the first step, providing an accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic marker for many 2-AI alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for novel compounds. A suite of 1D and 2D experiments is required to piece together the molecular skeleton.

Table 2: Key NMR Experiments for 2-AI Alkaloid Structure Determination

ExperimentInformation Yielded
¹H NMR Provides information on the number and chemical environment of protons.
¹³C NMR Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
COSY Correlates protons that are coupled to each other (typically 2-3 bonds apart), revealing spin systems.
HSQC A 2D experiment that correlates protons directly to the carbons they are attached to.
HMBC A crucial 2D experiment showing correlations between protons and carbons over longer ranges (2-4 bonds). This is used to connect the different spin systems and functional groups together.
¹⁵N NMR Though less common, it can provide direct information on the nitrogen-rich imidazole core.

Trustworthiness: The combination of these experiments provides a self-validating system. For instance, a connection proposed from an HMBC correlation can be confirmed by observing the expected chemical shifts in the ¹H and ¹³C spectra and its consistency with neighboring spin systems identified by COSY.

Case Study: Elucidating the Structure of Hymenidin

Hymenidin is a classic 2-AI alkaloid. Its elucidation serves as an excellent example of the logical workflow.

Diagram 2: Logic Flow for Structural Elucidation

HRMS HR-MS (Molecular Formula) Structure Proposed Structure HRMS->Structure Defines Elemental Composition NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Spin Systems NMR_2D->Structure Connects Fragments (HMBC is key)

Caption: The synergistic use of MS and NMR to determine a novel structure.

  • HR-MS would establish the molecular formula, for instance, C₁₁H₁₁Br₂N₅O, immediately indicating the presence of two bromine atoms.

  • ¹H NMR would show signals for the pyrrole protons and the side-chain protons.

  • COSY would connect the protons within the side chain.

  • HMBC would be the critical experiment, showing correlations from the side-chain protons to the carbons of the pyrrole ring and, crucially, to the carbons of the 2-aminoimidazole ring, allowing the entire structure to be pieced together.

Part 4: Biological Significance and Future Directions

The intense interest in 2-AI marine alkaloids is driven by their potent biological activities. A primary area of research is their ability to inhibit and disperse bacterial biofilms. Biofilms are a major cause of persistent infections and are notoriously resistant to conventional antibiotics.

Diagram 3: Mechanism of Action - Biofilm Inhibition

Alkaloid 2-AI Alkaloid (e.g., Oroidin) Target Bacterial Signaling Pathways (e.g., c-di-GMP) Alkaloid->Target Inhibits Biofilm Biofilm Formation Target->Biofilm Promotes Planktonic Planktonic Bacteria (Susceptible to Antibiotics) Target->Planktonic Maintains State

Caption: Simplified pathway showing 2-AI alkaloids inhibiting biofilm formation.

Compounds like oroidin and its derivatives have been shown to interfere with bacterial signaling pathways, such as the cyclic-di-GMP network, which is a master regulator of biofilm formation in many pathogenic bacteria. By disrupting this signaling, the alkaloids prevent bacteria from adhering to surfaces and forming protective biofilm matrices, rendering them more susceptible to traditional antibiotics and host immune responses.

The future of this field lies in the synergy between natural product chemistry and synthetic chemistry. The limited supply from natural sources makes total synthesis and the creation of focused libraries of analogues essential for advancing these compounds into clinical development. The insights gained from isolating and characterizing these unique marine molecules continue to provide invaluable blueprints for designing the next generation of therapeutic agents.

References

  • Fierro-Velasco, J. M., et al. (2022). Oroidin: A Key Marine Alkaloid for the Discovery of Novel Bioactive Compounds. Marine Drugs, 20(11), 679. [Link]

  • Festa, C., et al. (2022). The Chemistry and Bioactivity of Oroidin-Related Alkaloids. Marine Drugs, 20(12), 767. [Link]

  • Al-Mourabit, A., & Potier, P. (2001). Sponges as a source of 2-aminoimidazole-containing alkaloids. European Journal of Organic Chemistry, 2001(13), 2391-2397. [Link]

  • Garg, N., et al. (2022). Recent advances in chemistry and biology of 2-aminoimidazole-based marine alkaloids. RSC Advances, 12(43), 28213-28233. [Link]

  • König, G. M., & Wright, A. D. (1997). ¹⁵N NMR spectroscopy of marine natural products. Journal of Natural Products, 60(10), 967-970. [Link]

  • Blackburn, C. L., et al. (2018). The marine natural product oroidin and its analogues inhibit and disperse biofilms of clinical isolates of bacteria. Biofouling, 34(10), 1141-1150. [Link]

Exploratory

A Deep Dive into the Biological Activity Screening of Novel 2-Aminoimidazole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, prominently featured in a variety of biol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, prominently featured in a variety of biologically active marine natural products.[1][2] Its inherent ability to engage with a wide range of biological targets has established it as a versatile pharmacophore in the quest for new therapeutics. This guide provides a comprehensive overview of the core strategies and methodologies for screening the biological activities of novel 2-aminoimidazole compounds, with a focus on their well-documented antibacterial, anticancer, and anti-inflammatory potential.

Part 1: The Rationale for Screening 2-Aminoimidazole Compounds

The unique chemical architecture of the 2-aminoimidazole moiety allows it to mimic or interact with key biological recognition motifs. This has led to the discovery of 2-AI derivatives with a remarkable spectrum of activities. The primary areas of investigation for these compounds are driven by significant unmet medical needs.

  • Antibacterial and Antibiofilm Activity: The rise of antibiotic-resistant bacteria and the challenge of biofilm-associated infections are major global health threats.[3] Biofilms, structured communities of bacteria, are notoriously resistant to conventional antibiotics.[1] 2-AI compounds have shown significant promise in both inhibiting biofilm formation and dispersing established biofilms, making them attractive candidates for novel antimicrobial therapies.[3][4][5] Some 2-AIs can even resensitize drug-resistant bacteria to existing antibiotics, acting as powerful adjuvants.[3][6][7]

  • Anticancer Activity: The search for more effective and selective anticancer agents is a continuous effort in drug discovery. Several 2-aminoimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9][10] Their mechanisms of action can be diverse, including the inhibition of key enzymes like kinases and interference with cellular processes such as microtubule assembly.[9][10]

  • Anti-inflammatory Activity: Chronic inflammation is a key component of many diseases. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central regulator of inflammatory responses.[11][12] Dysregulation of this pathway is linked to numerous inflammatory conditions.[11][13] The structural features of some 2-aminoimidazoles make them potential modulators of this and other inflammatory pathways.

Part 2: A Strategic Approach to Screening

A well-designed screening cascade is crucial for the efficient identification and characterization of lead compounds. The following workflow provides a logical progression from initial broad screening to more detailed mechanistic studies.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tertiary Screening (Mechanism of Action Studies) A Compound Library of Novel 2-Aminoimidazoles B Antimicrobial Susceptibility (e.g., Broth Microdilution) A->B C Cytotoxicity Assay (e.g., MTT on a Cancer Cell Line) A->C D Anti-inflammatory Screen (e.g., NF-κB Reporter Assay) A->D E Dose-Response Analysis (IC50 / MIC determination) B->E C->E D->E F Antibiofilm Assays (Inhibition & Dispersal) E->F Antimicrobial Hits G Cell Proliferation Assays (e.g., BrdU) E->G Anticancer Hits H Selectivity Profiling (Normal vs. Cancer Cells) E->H Anticancer Hits I Enzyme Inhibition Assays F->I J Gene/Protein Expression Analysis (e.g., Western Blot) G->J K In vivo Model Evaluation H->K NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFα Receptor IKK IKK Complex Receptor->IKK 2. Activation IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB 3. Phosphorylation IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Nuclear Translocation Proteasome Proteasome IkB_NFkB->NFkB 4. IκBα Degradation IkB_NFkB->Proteasome DNA DNA NFkB_nuc->DNA 6. DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes TNFa TNFα TNFa->Receptor 1. Signal

Caption: The canonical NF-κB signaling pathway.

Screening for NF-κB Inhibition

A common method for screening for NF-κB inhibitors is to use a reporter gene assay. In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably transfected with an NF-κB luciferase reporter construct.

  • Treatment: Seed the cells in a 96-well plate and treat them with the 2-aminoimidazole compounds for a short period (e.g., 1-2 hours) before stimulation.

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus like TNFα or IL-1β.

  • Incubation: Incubate the cells for an additional 6-8 hours to allow for reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer. A decrease in luminescence in compound-treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.

Part 6: Conclusion and Future Directions

This guide outlines a foundational framework for the biological activity screening of novel 2-aminoimidazole compounds. The methodologies described provide a robust starting point for identifying promising lead candidates for further development. As this chemical scaffold continues to be explored, the integration of more advanced screening technologies, such as high-content imaging and phenotypic screening, will undoubtedly unveil even more of its therapeutic potential. The ultimate goal is to leverage the unique properties of 2-aminoimidazoles to develop new and effective treatments for a range of human diseases.

References

  • Rogers, S. A., Bero, J. D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Chembiochem : a European journal of chemical biology, 11(3), 396–410. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Wang, X., He, Y., Zhang, Q., & Ren, X. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 1028737. [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 8, 1345. [Link]

  • Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Biofilm inhibition assay: Significance and symbolism. (2025). Consolidated Analytics. [Link]

  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). World Journal of Advanced Research and Reviews, 19(2), 1035-1043. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Link]

  • Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889-95. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Rogers, S. A., & Melander, C. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. Organic & biomolecular chemistry, 9(8), 3041–3049. [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • ResearchGate. (n.d.). Biofilm assays to identify compounds that prevent biofilm formation. [Link]

  • ResearchGate. (2025). 2-Aminoimidazoles in Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2014). Design, regioselective synthesis and cytotoxic evaluation of 2-aminoimidazole-quinoline hybrids against cancer and primary endothelial cells. European journal of medicinal chemistry, 86, 736–746. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(11), 3162. [Link]

  • ResearchGate. (2025). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • In vitro antibacterial activity: Significance and symbolism. (2025). Consolidated Analytics. [Link]

  • Al-Ghamdi, S., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and protocols, 6(6), 103. [Link]

  • JoVE. (2022). Anti-Biofilm Assays to explore Natural Compound Libraries. YouTube. [Link]

  • Stowe, S. D., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS infectious diseases, 9(3), 637–647. [Link]

  • Stowe, S. D., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Drug and chemical toxicology, 35(3), 310–315. [Link]

  • O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. JoVE (Journal of Visualized Experiments), (47), e2437. [Link]

  • Richards, J. J., & Melander, C. (2009). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Bioorganic & medicinal chemistry letters, 19(24), 6941–6944. [Link]

  • Black, A. J., et al. (2023). Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. International journal of molecular sciences, 24(21), 15610. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). RSC Medicinal Chemistry, 12(2), 189-211. [Link]

  • Bero, J. D., et al. (2011). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial agents and chemotherapy, 55(7), 3598–3600. [Link]

  • Stowe, S. D., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Drug and Chemical Toxicology, 35(3), 310-315. [Link]

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Foundational

Decoding the Molecular Blueprint: An In-depth Technical Guide to the Pharmacophore of Histamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four di...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The specific molecular features that govern the binding and activation of these receptors—the pharmacophore—are of paramount importance in the design of novel therapeutics for allergies, gastric ulcers, neurological disorders, and inflammatory conditions. This technical guide provides a comprehensive exploration of the pharmacophore of histamine derivatives, synthesizing insights from structure-activity relationship (SAR) studies, computational modeling, and functional pharmacology. We will dissect the key structural motifs of histamine and its analogs, elucidate the experimental and computational workflows used to define their pharmacophoric features, and discuss the application of this knowledge in modern drug discovery.

The Histamine Receptor Family: Diverse Targets for Therapeutic Intervention

The four histamine receptor subtypes (H1R, H2R, H3R, and H4R) exhibit distinct tissue distribution and couple to different intracellular signaling pathways, leading to a wide range of biological effects.[1][2][3] Understanding these differences is crucial for designing selective ligands.

  • H1 Receptor (H1R): Primarily coupled to Gq/11, its activation leads to an increase in intracellular Ca2+.[2] H1R is a major player in allergic and inflammatory responses, making its antagonists mainstays in the treatment of conditions like allergic rhinitis and urticaria.[4][5]

  • H2 Receptor (H2R): Coupled to Gs, its stimulation increases intracellular cyclic AMP (cAMP) levels.[2] H2R is famously involved in the regulation of gastric acid secretion, and its antagonists are used to treat peptic ulcers and gastroesophageal reflux disease.[1][6]

  • H3 Receptor (H3R): This Gi/o-coupled receptor acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine in the central nervous system (CNS).[1][7] It also functions as a heteroreceptor, modulating the release of other neurotransmitters.[8] H3R ligands are being investigated for a variety of neurological and psychiatric disorders.

  • H4 Receptor (H4R): Also coupled to Gi/o, the H4R is primarily expressed on hematopoietic cells and plays a significant role in immune and inflammatory processes.[9][10] It has emerged as a promising target for inflammatory conditions such as atopic dermatitis and allergic asthma.[11]

The Core Pharmacophore of Histamine and its Derivatives

The archetypal histamine molecule, 2-(1H-imidazol-4-yl)ethan-1-amine, provides the fundamental scaffold from which the pharmacophore of its derivatives can be understood. The essential features for interaction with histamine receptors include a protonated primary amine and the imidazole ring, which can exist in different tautomeric forms.

The Ethylamine Side Chain: The Anchor of Interaction

The ethylamine side chain, which is protonated at physiological pH, forms a crucial ionic interaction with a conserved aspartate residue in transmembrane domain 3 (TM3) of all four histamine receptor subtypes.[10][12][13] This salt bridge is a primary anchoring point for histamine and many of its derivatives. Modifications to this side chain have profound effects on affinity and efficacy.

The Imidazole Ring: A Versatile Modulator of Activity and Selectivity

The imidazole ring of histamine is a key element for both binding and receptor activation. It can act as a hydrogen bond donor and acceptor, and its tautomeric state can influence receptor selectivity.[14]

  • Hydrogen Bonding: The imidazole nitrogen atoms can form hydrogen bonds with specific residues in the receptor binding pocket, contributing to affinity and stabilizing the active receptor conformation.[1]

  • Aromatic/Hydrophobic Interactions: The ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues within the binding site.[15]

  • Substitutions on the Imidazole Ring: Modifications to the imidazole ring are a common strategy in the development of selective histamine receptor ligands. For instance, the addition of bulky substituents can sterically hinder binding to certain receptor subtypes while enhancing affinity for others.

The "2-Amino" Position: A Point of Diversification

While histamine itself has an amino group on the ethyl side chain, the term "2-aminohistamine derivatives" can be interpreted as derivatives with substitutions at the 2-position of the imidazole ring. This position is a key site for chemical modification to impart selectivity and alter pharmacological properties. For example, the development of 2-substituted histamine analogs has been a fruitful area of research for creating potent and selective H1R agonists.

Elucidating the Pharmacophore: A Multi-faceted Approach

The determination of a pharmacophore model is an iterative process that combines experimental data with computational modeling.

Experimental Methodologies

3.1.1. Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor.[16] These assays typically involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the target receptor and then measuring the amount of bound radioactivity. Competition binding assays, where a non-labeled test compound competes with the radioligand, are used to determine the inhibitory constant (Ki) of the test compound.[17]

Protocol: Competitive Radioligand Binding Assay for H1R

  • Membrane Preparation: Prepare membrane homogenates from HEK293T cells transiently expressing the human H1R.[16]

  • Incubation: In a 96-well plate, incubate a fixed concentration of [3H]-mepyramine (a radiolabeled H1R antagonist) with varying concentrations of the unlabeled test compound and the membrane homogenate.[17]

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 4 hours at 25°C).[16]

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[17]

3.1.2. Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor.[2] These assays are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist.

  • Calcium Mobilization Assays (for Gq-coupled receptors like H1R): These assays measure changes in intracellular calcium concentration using fluorescent calcium indicators.[18]

  • cAMP Accumulation Assays (for Gs- or Gi-coupled receptors like H2R, H3R, and H4R): These assays quantify the production or inhibition of cAMP, a key second messenger.[2]

Protocol: H1R-Mediated Calcium Mobilization Assay

  • Cell Culture: Use CHO-K1 cells stably expressing the human H1R.[18]

  • Loading with Fluorescent Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Ligand Addition: Add varying concentrations of the test compound to the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Computational Modeling

Computational techniques are indispensable for visualizing and understanding ligand-receptor interactions at the molecular level.

3.2.1. Pharmacophore Modeling

Pharmacophore models represent the 3D arrangement of essential chemical features that a ligand must possess to bind to a specific receptor.[4][19] These models are generated based on the structures of known active ligands and can be used for virtual screening to identify novel compounds.[4][20] A typical pharmacophore model for a histamine receptor antagonist might include features like a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring.[4][21]

3.2.2. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] This technique allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding pocket.

3.2.3. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9][20] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity.[22]

Application in Drug Design and Development

A well-defined pharmacophore model is a powerful tool in the drug discovery pipeline.

  • Virtual Screening: Pharmacophore models can be used as 3D queries to search large chemical databases for novel compounds that possess the desired features for receptor binding.[4][11]

  • Lead Optimization: By understanding the key pharmacophoric features and their spatial relationships, medicinal chemists can rationally design modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties.[19]

  • Scaffold Hopping: Pharmacophore models can guide the design of new chemical scaffolds that maintain the essential pharmacophoric features but have different core structures, potentially leading to compounds with improved properties or novel intellectual property.

Visualizing the Pharmacophore and Experimental Workflows

To further clarify these concepts, the following diagrams illustrate a generic pharmacophore model for a histamine receptor antagonist and a typical experimental workflow for its characterization.

Pharmacophore_Model cluster_ligand Ligand Features cluster_receptor Receptor Interaction Points A H-Bond Acceptor RD Acceptor Site A->RD H-Bond D H-Bond Donor RA Donor Site D->RA H-Bond H Hydrophobic RH Hydrophobic Pocket H->RH Hydrophobic Interaction R Aromatic Ring RR Aromatic Residue R->RR π-π Stacking

Caption: Generic Pharmacophore Model for a Histamine Receptor Antagonist.

Experimental_Workflow cluster_synthesis Compound Synthesis & Design cluster_in_vitro In Vitro Characterization cluster_computational Computational Modeling cluster_optimization Lead Optimization Start Design of 2-Aminohistamine Derivatives Synth Chemical Synthesis Start->Synth Binding Radioligand Binding Assay (Affinity - Ki) Synth->Binding Functional Functional Assay (Efficacy - EC50/IC50) Synth->Functional SAR SAR Analysis Binding->SAR Functional->SAR Pharm_Model Pharmacophore Modeling SAR->Pharm_Model Docking Molecular Docking SAR->Docking Lead_Opt Lead Optimization Pharm_Model->Lead_Opt Docking->Lead_Opt Lead_Opt->Synth Iterative Design Candidate Drug Candidate Lead_Opt->Candidate

Caption: Experimental Workflow for Pharmacophore-Guided Drug Discovery.

Conclusion

The study of the pharmacophore of 2-aminohistamine derivatives is a dynamic and evolving field that integrates principles of medicinal chemistry, pharmacology, and computational science. A thorough understanding of the key molecular interactions that govern ligand binding and receptor activation is essential for the rational design of novel, potent, and selective histamine receptor modulators. The methodologies and concepts outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the complexities of histamine receptor pharmacology and contribute to the development of next-generation therapeutics.

References

  • Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. Journal of Medicinal Chemistry. [Link][1][19]

  • Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program. American Chemical Society. [Link][7]

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  • The histamine H1-receptor antagonist binding site. A stereoselective pharmacophoric model based upon (semi-)rigid H1-antagonists and including a known interaction site on the receptor. PubMed. [Link]

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Exploratory

Tautomerism in 2-Aminoimidazole Ring Systems: A Guide to Unlocking Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in marine natural pr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in marine natural products with potent biological activities and its role as a versatile building block in synthetic drug design.[1][2] Molecules incorporating this heterocycle have demonstrated a wide array of pharmacological properties, including antimicrobial, antibiofilm, and anti-glycation activities.[3][4][5] However, the true chemical nature of the 2-AI ring is often oversimplified. Its ability to exist in multiple, rapidly interconverting isomeric forms—a phenomenon known as tautomerism—is a critical factor that dictates its biological function and physicochemical properties.[6]

This guide provides an in-depth exploration of tautomerism in 2-aminoimidazole systems. As a senior application scientist, the goal is not merely to present facts, but to elucidate the underlying principles, explain the causality behind experimental choices, and provide a practical framework for researchers to harness this chemical subtlety in drug discovery and development. Understanding and controlling the tautomeric equilibrium is paramount, as it directly influences receptor binding interactions, pKa, solubility, and metabolic stability, ultimately shaping the success of a therapeutic candidate.[7][8]

The Tautomeric Landscape of 2-Aminoimidazole

The tautomerism of 2-aminoimidazole primarily involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. This gives rise to two principal tautomeric forms: the amino form and the imino form.[9] While other prototropic shifts are theoretically possible (e.g., annular tautomerism between the two ring nitrogens), the amino-imino equilibrium is the most significant and widely studied.[10]

  • 2-Amino-1H-imidazole (Amino Tautomer): Features an exocyclic amino (-NH₂) group and an aromatic imidazole ring.

  • 2-Imino-2,3-dihydro-1H-imidazole (Imino Tautomer): Contains an exocyclic imino (=NH) group, which breaks the aromaticity of the five-membered ring.

The equilibrium between these forms is dynamic and highly sensitive to a variety of factors.

Caption: Tautomeric equilibrium in the 2-aminoimidazole core.

Governing the Equilibrium: Key Influential Factors

The preference for the amino or imino tautomer is not fixed; it is a delicate balance dictated by electronic, steric, and environmental effects. A thorough understanding of these factors is essential for predicting and controlling tautomeric populations.

  • Intrinsic Stability & Aromaticity: In the absence of other influences, such as in the gas phase, computational studies often predict the amino tautomer to be more stable than the imino form.[11] This preference is largely attributed to the energetic favorability of maintaining the aromaticity of the imidazole ring.

  • Substitution and Conjugation: This is arguably the most powerful factor in tuning tautomeric preference. The electronic nature of substituents on the ring or the exocyclic nitrogen can dramatically shift the equilibrium.[12]

    • Stabilizing the Amino Form: When substituents create a conjugated system that extends into the imidazole ring (endocyclic), the aromatic amino tautomer is heavily favored.

    • Stabilizing the Imino Form: Conversely, when conjugation is established with the exocyclic nitrogen, the imino tautomer becomes the more stable form. A case study on the drug moxonidine reveals that conjugation towards the exocyclic nitrogen stabilizes the imino tautomer with high preference.[12]

  • Solvent Effects: The polarity of the solvent plays a crucial role. Solvation can cause a significant shift in tautomeric preference, often towards the more polar imino species.[11] In polar protic solvents, hydrogen bonding interactions with solvent molecules can selectively stabilize one tautomer over the other.[13]

  • pH and Protonation State: The pKa values of the ring and exocyclic nitrogens are different for each tautomer. Consequently, the dominant tautomer in solution can change with pH.[6] Protonation typically occurs at the most basic site, which can "lock" the molecule into a specific tautomeric form. For instance, protonation of the imino nitrogen in the moxonidine hydrochloride salt confirms the presence of the imino tautomer.[12]

  • Inter- and Intramolecular Hydrogen Bonding: Hydrogen bonds can act as a stabilizing force. Intramolecular hydrogen bonds, if sterically possible, can lock a molecule into a specific conformation and tautomeric state. In the solid state, intermolecular hydrogen bonding within the crystal lattice is a dominant factor that determines which tautomer is observed.[12][14] It is not uncommon for the tautomer present in a crystal structure to differ from the major tautomer in solution.[6]

Consequences for Drug Discovery and Design

The tautomeric state of a 2-aminoimidazole-containing drug is not an academic curiosity; it has profound and practical consequences.

  • Receptor Recognition and Binding: Tautomers are distinct chemical entities with different shapes and, critically, different hydrogen bond donor and acceptor patterns.[8] A protein binding pocket may selectively recognize the amino tautomer as a hydrogen bond donor via its -NH₂ group, while another target might bind the imino tautomer, which presents one hydrogen bond donor (=NH) and a ring nitrogen acceptor. Often, the biologically active form is a minor tautomer that is present in low abundance in aqueous solution but is preferentially bound and stabilized by the protein.[6]

  • Physicochemical Properties (ADME): Tautomerism directly impacts key drug-like properties:

    • pKa: The basicity of the molecule changes depending on the tautomeric form, affecting its ionization state in different physiological compartments (e.g., stomach vs. intestine).[6]

    • Lipophilicity (LogP/LogD): The different tautomers have different polarities and abilities to form hydrogen bonds, leading to different partition coefficients, which influences membrane permeability and distribution.

    • Solubility: Changes in polarity and crystal packing energy between tautomers can significantly alter aqueous solubility.[7]

  • Bioisosteric Replacement: The 2-aminoimidazole scaffold is frequently employed as a bioisostere of the guanidine group.[1][15] The ability of the 2-AI core to present a protonated, delocalized cationic state that mimics protonated guanidine is intrinsically linked to its tautomeric equilibrium.

Methodologies for Tautomer Elucidation

Determining the dominant tautomeric form requires a multi-faceted approach, combining spectroscopic analysis of the molecule in solution and the solid state with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for characterizing tautomeric mixtures in solution. The distinct chemical environments of the nuclei in each tautomer give rise to separate signals.[9]

Key Spectroscopic Signatures:

NucleusAmino Tautomer (Predicted)Imino Tautomer (Predicted)Rationale for Distinction
**¹H (NH/NH₂) **Broad singlet (equivalent protons)Two distinct NH signalsThe amino group protons are chemically equivalent, while the imino tautomer possesses two different NH protons (one on the ring, one exocyclic).[9]
¹H (Ring) Two signals (C4-H, C5-H)Two signals (C4-H, C5-H)Chemical shifts will differ due to changes in ring aromaticity and electron density.
¹³C (C2) ~150-160 ppm~160-170 ppmThe C2 carbon (attached to the nitrogens) is typically more deshielded in the imino form.
¹³C (C4/C5) Distinct shiftsDistinct shiftsThe difference in chemical shift (Δδ) between C4 and C5 can be a reliable indicator of the tautomeric state.[16]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve the 2-aminoimidazole sample (5-10 mg) in a suitable deuterated solvent (0.5-0.7 mL), such as DMSO-d₆, CDCl₃, or D₂O.

    • Causality: The choice of solvent is critical. DMSO-d₆ is a hydrogen bond acceptor and can slow down proton exchange, allowing for the observation of distinct NH signals.[17] Comparing spectra in solvents of different polarity (e.g., CDCl₃ vs. DMSO-d₆) can reveal shifts in the tautomeric equilibrium.[18]

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additionally, acquire 2D NMR experiments like HSQC and HMBC to unambiguously assign all proton and carbon signals.

  • Variable Temperature (VT) NMR: If signals are broad due to rapid interconversion, lower the temperature of the experiment (e.g., from 298 K down to 223 K).

    • Causality: Lowering the temperature slows the rate of proton exchange.[17] If two tautomers are in rapid equilibrium, you may observe a single set of averaged signals at room temperature, which resolves into two distinct sets of signals at a lower "coalescence temperature."[19]

  • Data Analysis: Integrate the signals corresponding to each distinct tautomer in the ¹H spectrum to determine their relative populations (tautomeric ratio). Analyze the chemical shifts, particularly of the ring carbons, to confirm the assignments.[16]

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous evidence of the tautomeric form present in the solid state.[20]

Experimental Workflow: Single-Crystal X-Ray Diffraction

workflow_xray cluster_workflow X-Ray Crystallography Workflow crystal Crystal Growth (e.g., slow evaporation, vapor diffusion) mount Crystal Mounting & Data Collection crystal->mount Select suitable single crystal solve Structure Solution (Direct methods or Patterson function) mount->solve Obtain diffraction pattern refine Structure Refinement solve->refine Generate initial electron density map analyze Analysis & Validation (Identify H-atom positions, bond lengths) refine->analyze Minimize R-factor

Caption: Conceptual workflow for tautomer identification via X-ray crystallography.

  • Self-Validation: The final refined structure must be chemically sensible. Bond lengths are a key validator: a C=N double bond in an imino tautomer will be significantly shorter than a C-N single bond in an amino tautomer. The positions of hydrogen atoms, located in the difference Fourier map, provide the ultimate confirmation of the tautomeric state.[21] It is also possible for a crystal to contain a mixture of both tautomers.[22]

Computational Modeling

Density Functional Theory (DFT) is an invaluable tool for predicting the relative stability of tautomers and complementing experimental data.

Protocol: DFT Energy Calculations

  • Structure Generation: Build 3D structures of all plausible tautomers (amino and imino).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[11] This finds the lowest energy conformation for each isomer.

    • Causality: This step is crucial to ensure you are comparing the true energy minima. A frequency calculation must be performed to confirm there are no imaginary frequencies, validating the structure as a minimum.[11]

  • Energy Calculation: Compute the single-point electronic energy and thermal corrections to obtain the Gibbs free energy (G) for each optimized tautomer.

  • Solvent Modeling (Optional but Recommended): To model the system in solution, repeat the optimization and energy calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[23]

    • Causality: Solvation can dramatically alter the relative energies. Comparing gas-phase and solvated results reveals the impact of the environment on the tautomeric equilibrium.[11]

  • Analysis: The tautomer with the lowest Gibbs free energy is the predicted most stable form. The energy difference (ΔG) can be used to estimate the equilibrium constant (KT).

Conclusion

Tautomerism in 2-aminoimidazole systems is a fundamental chemical property with far-reaching implications for drug design. It is a feature to be leveraged, not an obstacle to be ignored. By moving beyond a static representation of the 2-AI scaffold and embracing its dynamic nature, researchers can make more informed decisions in lead optimization. A synergistic approach, combining high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, provides the necessary framework to characterize, understand, and ultimately control the tautomeric equilibrium, unlocking the full therapeutic potential of this privileged heterocyclic core.

References

  • Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole. (n.d.). Benchchem.
  • Ceron-Carrasco, J. P., et al. (2008). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Journal of Molecular Structure: THEOCHEM.
  • Krajnović, T., & Zidar, N. (2021). 2-Aminoimidazoles in medicinal chemistry. Future Medicinal Chemistry.
  • Bojja, J., et al. (2015). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl)
  • Cavalleri, B., et al. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittelforschung.
  • Moreno-Esparza, R., et al. (2021).
  • Al-Mourabit, A., et al. (2004). Biogenetically Inspired Synthesis of Marine C6N4 2-Aminoimidazole Alkaloids: Ab Initio Calculations, Tautomerism, and Reactivity. Organic Letters.
  • Melander, R. J., et al. (2013). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Bioorganic & Medicinal Chemistry Letters.
  • Fagalde, F., et al. (2008). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.
  • Melander, C., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases.
  • Miller, A. K., et al. (2014). Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers. Journal of Medicinal Chemistry.
  • Storey, B. T., et al. (1963). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry.
  • Krajnović, T., & Zidar, N. (2021). 2-Aminoimidazoles in medicinal chemistry. Semantic Scholar.
  • Zidar, N., & Krajnović, T. (2021). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate.
  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. (n.d.). ResearchGate.
  • Irish, L., & Tuttle, T. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design.
  • Kumar, A., et al. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv.
  • Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. Wiley-VCH.
  • Kubicki, M. (2004). Two tautomers in one crystal: 4(5)-nitro-5(4)-methoxyimidazole. Acta Crystallographica Section B: Structural Science.
  • A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. (n.d.). ResearchGate.
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  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal.
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Foundational

A Technical Guide to Investigating the Therapeutic Targets of 5-(2-aminoethyl)-1H-imidazol-2-amine (2-Amino-Histamine)

For Researchers, Scientists, and Drug Development Professionals Abstract 5-(2-aminoethyl)-1H-imidazol-2-amine, more commonly known as 2-amino-histamine, is a structural analog of the biogenic amine histamine. Its structu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-aminoethyl)-1H-imidazol-2-amine, more commonly known as 2-amino-histamine, is a structural analog of the biogenic amine histamine. Its structural similarity suggests a strong potential for interaction with histamine receptors, a well-established class of G-protein coupled receptors (GPCRs) involved in a myriad of physiological and pathological processes. This technical guide provides a comprehensive framework for the systematic investigation of 2-amino-histamine's therapeutic targets. We delve into the rationale behind target identification, provide detailed, field-proven experimental protocols for target validation, and discuss the potential therapeutic implications based on receptor pharmacology. This document serves as a roadmap for researchers aiming to characterize the pharmacological profile of this compound and unlock its therapeutic potential.

Introduction: The Rationale for Investigating 2-Amino-Histamine

Histamine is a pivotal mediator in allergic reactions, gastric acid secretion, and neurotransmission.[1][2][3] Its effects are transduced through four distinct receptor subtypes (H1, H2, H3, and H4), each coupled to different intracellular signaling pathways and exhibiting unique tissue distribution.[4][5][6]

  • H1 Receptors (H1R): Primarily coupled to Gq proteins, activating the phospholipase C (PLC) pathway, leading to inflammatory and allergic responses.[7][8]

  • H2 Receptors (H2R): Coupled to Gs proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels, famously involved in gastric acid secretion.[1][4]

  • H3 Receptors (H3R): Predominantly expressed in the central nervous system (CNS), these Gi-coupled receptors act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters.[9][10][11]

  • H4 Receptors (H4R): Also Gi-coupled, these receptors are primarily found on immune cells and are implicated in immunomodulation and inflammatory conditions.[12]

2-amino-histamine, by virtue of its imidazole ring and ethylamine side chain, is a prime candidate for interacting with one or more of these receptors. The addition of an amino group at the 2-position of the imidazole ring represents a key structural modification that could confer unique properties, such as altered receptor selectivity, potency, or functional activity (agonist, antagonist, inverse agonist). A thorough characterization of its interaction with this receptor family is the logical and mandatory first step in defining its therapeutic potential.

Strategic Workflow for Target Identification and Validation

A multi-phased approach is essential to comprehensively profile the activity of 2-amino-histamine. This workflow is designed to move from broad screening to detailed mechanistic studies, ensuring a robust characterization of the compound's pharmacological identity.

G cluster_0 Phase 1: Binding Affinity Profiling cluster_1 Phase 2: Functional Activity Characterization cluster_2 Phase 3: Target Deconvolution & Off-Target Screening P1_A Radioligand Binding Assays (H1R, H2R, H3R, H4R) P1_B Determine Ki values P1_A->P1_B Quantify affinity P2_A GTPγS Binding Assay (Proximal receptor activation) P1_B->P2_A P2_B Downstream Signaling Assays (cAMP, Ca2+ Flux) P1_B->P2_B Inform functional assays P2_C Determine EC50/IC50 & Emax P2_A->P2_C P2_B->P2_C P3_A Broad GPCR Panel Screen P2_C->P3_A P3_C Identify secondary targets P3_A->P3_C P3_B Investigate Non-GPCR Targets (e.g., Ion Channels, Enzymes) P3_B->P3_C

Caption: A strategic workflow for characterizing 2-amino-histamine.

Phase 1: Binding Affinity Profiling

Objective: To determine if and with what affinity 2-amino-histamine binds to the four histamine receptor subtypes.

Core Technique: Competitive Radioligand Binding Assays.

Causality: This is the foundational experiment. A binding assay directly measures the physical interaction between the compound and the receptor protein, independent of any downstream cellular response. It allows us to quantify the affinity (expressed as the inhibition constant, Ki) and provides the first indication of selectivity.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is generalized for a histamine receptor. Specific radioligands and conditions will vary per subtype.

  • Preparation of Membranes:

    • Culture cells stably expressing the human histamine receptor of interest (e.g., HEK293-H1R, CHO-K1-H2R).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Execution:

    • In a 96-well plate, combine:

      • Receptor membranes (typically 10-50 µg protein/well).

      • A fixed concentration of a specific radioligand (e.g., [³H]pyrilamine for H1R, [³H]tiotidine for H2R).[13] The concentration should be close to the radioligand's Kd for the receptor.

      • Increasing concentrations of unlabeled 2-amino-histamine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Controls:

      • Total Binding: Wells containing only membranes and radioligand.

      • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled ligand (e.g., 10 µM diphenhydramine for H1R) to saturate all specific binding sites.

    • Incubate the plate at a specified temperature (e.g., 25°C or 4°C) for a sufficient time to reach equilibrium (e.g., 40-60 minutes).[13]

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of 2-amino-histamine.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of 2-amino-histamine that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor SubtypeExample RadioligandExample Unlabeled Competitor (for NSB)
H1R [³H]PyrilamineDiphenhydramine
H2R [³H]TiotidineTiotidine or Cimetidine
H3R [³H]Nα-MethylhistamineThioperamide
H4R [³H]HistamineJNJ 7777120

Phase 2: Functional Activity Characterization

Objective: To determine the functional consequence of 2-amino-histamine binding. Is it an agonist (activates the receptor), an antagonist (blocks agonist activation), or an inverse agonist (reduces basal receptor activity)?

Proximal Functional Assay: [³⁵S]GTPγS Binding

Causality: The [³⁵S]GTPγS binding assay measures the very first step in G-protein activation following receptor stimulation.[14][15] An agonist will promote the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[15][16] This assay is a direct measure of receptor-G protein coupling and is applicable to all G-protein subtypes (Gi, Gs, Gq), making it an excellent universal tool for determining functional activity.[17]

Detailed Protocol: [³⁵S]GTPγS Binding Assay
  • Assay Setup:

    • Prepare receptor membranes as described in the binding assay protocol.

    • The assay buffer should contain GDP (typically 1-30 µM) to ensure G-proteins are in their inactive state.

    • Prepare solutions of [³⁵S]GTPγS, the test compound (2-amino-histamine), and a known reference agonist for the receptor.

  • Agonist Mode:

    • In a 96-well plate, incubate membranes with increasing concentrations of 2-amino-histamine in the presence of GDP and [³⁵S]GTPγS.

    • Controls:

      • Basal: Membranes + GDP + [³⁵S]GTPγS (no agonist).

      • Stimulated: Membranes + GDP + [³⁵S]GTPγS + a saturating concentration of a reference agonist.

    • Incubate at 30°C for 30-60 minutes.

  • Antagonist Mode (if no agonist activity is observed):

    • Pre-incubate membranes with increasing concentrations of 2-amino-histamine.

    • Add a fixed concentration (typically the EC80) of a known reference agonist along with [³⁵S]GTPγS.

    • Incubate and process as above.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash with ice-cold buffer.

    • Quantify the filter-bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of 2-amino-histamine. Fit the curve to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.

    • For Antagonists: Plot the inhibition of agonist-stimulated binding against the log concentration of 2-amino-histamine to determine the IC50.

Downstream Signaling Assays

Causality: While GTPγS binding confirms G-protein coupling, downstream assays measure the subsequent generation of second messengers. This provides a more physiologically relevant measure of functional activity and confirms the engagement of the expected signaling pathway.

  • H1R (Gq-coupled): Calcium Flux Assay. H1R activation stimulates PLC, which cleaves PIP2 into IP3 and DAG.[8] IP3 triggers the release of calcium from intracellular stores.[8] This change in intracellular [Ca²⁺] can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4).

  • H2R & H4R (Gs/Gi-coupled): cAMP Assay. H2R activation stimulates adenylyl cyclase, increasing cAMP levels, while H4R (and H3R) activation inhibits it.[5][18] Changes in cAMP can be quantified using methods like TR-FRET or ELISA-based assays.[13][19][20]

Detailed Protocol: H2 Receptor cAMP Assay (Example)
  • Cell Preparation:

    • Seed cells expressing the H2 receptor into a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[13][20]

  • Agonist Mode:

    • Add increasing concentrations of 2-amino-histamine to the wells.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[19][20]

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 2-amino-histamine.

    • Add a fixed (EC80) concentration of a known H2 agonist (e.g., amthamine or histamine).[19]

    • Incubate as above.

  • Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).

    • Perform the detection reaction and read the plate on a suitable plate reader.

  • Data Analysis:

    • Generate dose-response curves and calculate EC50/IC50 and Emax values as described for the GTPγS assay.

ParameterDescription
Ki Inhibition Constant: A measure of binding affinity. Lower Ki indicates higher affinity.
EC50 Half-maximal Effective Concentration: The concentration of an agonist that produces 50% of the maximal response. A measure of potency.
IC50 Half-maximal Inhibitory Concentration: The concentration of an antagonist that blocks 50% of the agonist response.
Emax Maximum Effect: The maximal response produced by the compound, often expressed as a percentage of a reference full agonist.

Signaling Pathway Visualization

Understanding the downstream consequences of receptor activation is critical. The following diagram illustrates the canonical signaling pathway for the Histamine H1 Receptor.

H1R_Signaling Histamine Histamine or 2-Amino-Histamine (Agonist) H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i ER->Ca2 Releases Ca2+ Ca2->PKC Co-activates Response Cellular Responses (e.g., Smooth Muscle Contraction, Inflammation) Ca2->Response Mediates PKC->Response Phosphorylates Targets

Caption: Canonical Gq signaling pathway activated by the Histamine H1 Receptor.

Potential Therapeutic Implications

The functional profile of 2-amino-histamine will dictate its therapeutic potential.

  • Selective H1R Antagonist: Potential treatment for allergic conditions like rhinitis and urticaria, similar to classic antihistamines.[4][8]

  • Selective H2R Antagonist: Could be developed for acid-related disorders like GERD and peptic ulcers.[1][4]

  • Selective H3R Agonist/Antagonist/Inverse Agonist: The H3 receptor is a key CNS target.[9] Antagonists/inverse agonists increase histamine and other neurotransmitter levels, showing potential for treating cognitive disorders, narcolepsy, and other neurological conditions.[10][21][22]

  • Selective H4R Modulator: Given the H4 receptor's role in the immune system, a selective ligand could be a novel therapeutic for inflammatory or autoimmune diseases.[12]

  • Non-Selective Ligand: A compound acting at multiple histamine receptors could have a complex profile, potentially offering synergistic benefits (e.g., combined H1/H4 antagonism in allergy) or unwanted side effects.

Beyond Histamine Receptors: Off-Target Liability

While histamine receptors are the primary hypothesis, it is crucial to investigate potential off-target activities. The imidazole core is a common motif in medicinal chemistry, and the ethylamine side chain is a feature of many biogenic amines.[23]

  • Broad GPCR Screening: Profile 2-amino-histamine against a panel of other GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors) to assess selectivity.

  • Other Target Classes: Consider screening against other target families. For instance, histamine itself has been shown to modulate GABA-A receptors, highlighting the potential for cross-reactivity with other neurotransmitter systems.[24][25]

Conclusion

5-(2-aminoethyl)-1H-imidazol-2-amine is a compelling molecule for pharmacological investigation. Its structural relationship to histamine provides a clear and rational starting point for target identification. By employing the systematic workflow detailed in this guide—progressing from binding affinity to proximal and downstream functional assays—researchers can rigorously define its mechanism of action. This characterization is the essential first step in determining whether 2-amino-histamine or its derivatives can be developed into novel therapeutics for a range of disorders, from common allergies to complex neurological diseases.

References

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  • Histamine H1 Receptor Activation. (2019). SMPDB.
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  • Ito, C., et al. (2019). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 20(15), 3754.
  • Onodera, K., Yamatodani, A., & Watanabe, T. (1996). Possible roles of brain histamine H3 receptors and the pharmacology of its ligands. Japanese Journal of Pharmacology, 71(1), 11-13.
  • Monczor, F., Fernandez, N., & Shayo, C. (2016). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 7, 43.
  • Histamine H3 receptor - Wikipedia. (n.d.).
  • M, S., & Khan, S. (2021). How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. RxList.
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  • GTPγS Binding Assay. (n.d.). Creative Bioarray.
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  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238–1249.
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  • Chen, H. Y., & Liu, F. T. (2018). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology, 9, 1392.
  • Wang, X., et al. (2024). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Life, 14(2), 164.
  • Thangam, E. B., et al. (2018). Role of Histamine in Modulating the Immune Response and Inflammation. Journal of Immunology Research, 2018, 3918297.
  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8203.
  • Komori, H., Nitta, Y., Ueno, H., & Higuchi, Y. (2014). Structural basis for the histamine synthesis by human histidine decarboxylase. Acta Crystallographica Section A: Foundations and Advances, 70, C458.
  • Karczmarzyk, Z., et al. (2001). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Il Farmaco, 56(11), 857-863. Retrieved January 16, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbf_oaI15eZccG9yw1I9pvqZlocXoW-Sr98LcI07I1TaEWgCGUG4VgsQtxAd00Xs6k6KMhhD0Ay3zPq-xIxXXBrYROsUPuJOGXefcTE0vBj_eIzfkgHUdgJK0-LQKtKQZtouvklKk1ee1eCuc=
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  • Aprile, S., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1648.
  • JJ Medicine. (2018). Histamine Synthesis and Metabolism Pathway [Video]. YouTube.
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Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Aminohistamine Dihydrochloride

Abstract This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminohistamine dihydrochloride, a significant derivative of histamine with potential applications in med...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminohistamine dihydrochloride, a significant derivative of histamine with potential applications in medicinal chemistry and pharmacology. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of a validated synthetic pathway, from precursor selection to the final salt formation. The guide emphasizes the underlying chemical principles and provides practical, step-by-step protocols for synthesis and purification. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is presented, supported by expected data and interpretation guidelines. This whitepaper aims to serve as a valuable resource, enabling the reliable preparation and verification of 2-aminohistamine dihydrochloride for research and development purposes.

Introduction: The Significance of 2-Aminohistamine

Histamine, a well-known biogenic amine, plays a crucial role in a variety of physiological processes through its interaction with four distinct receptor subtypes (H1, H2, H3, and H4). The targeted modulation of these receptors has led to the development of numerous therapeutic agents for conditions ranging from allergies to gastric ulcers. The introduction of substituents onto the histamine scaffold can dramatically alter its pharmacological profile, leading to compounds with modified potency, selectivity, and metabolic stability.

2-Aminohistamine, characterized by the introduction of an amino group at the 2-position of the imidazole ring, represents a key structural modification of the parent molecule. This substitution is of particular interest as it can influence the electronic properties of the imidazole ring and the steric interactions with the histamine receptors. Consequently, 2-aminohistamine serves as a valuable molecular probe for structure-activity relationship (SAR) studies and as a potential precursor for the synthesis of novel, targeted therapeutics. This guide provides a detailed methodology for the synthesis of 2-aminohistamine and its subsequent conversion to the more stable and water-soluble dihydrochloride salt.

Strategic Approach to the Synthesis of 2-Aminohistamine

The synthesis of 2-aminohistamine presents a unique challenge due to the need for regioselective introduction of an amino group onto the imidazole ring of a histamine precursor. A direct amination of histamine is not feasible due to the deactivating nature of the imidazole ring and the presence of other reactive sites. Therefore, a multi-step synthetic strategy is required.

The chosen synthetic route, based on the work of Nagai, Kirk, and Cohen, employs a robust and well-documented chemical transformation: the introduction of a functional group at the C-2 position of the imidazole ring via an azo coupling reaction, followed by the reduction of the azo group to the desired amine. This approach offers excellent control over the regioselectivity and has been proven effective for the synthesis of 2-amino-L-histidine and 2-aminohistamine.[1][2]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of 2-Aminohistamine N-Acetylhistamine N-Acetylhistamine Azo-Intermediate Azo-Intermediate N-Acetylhistamine->Azo-Intermediate  Aryldiazonium  Coupling 2-Aminohistamine_Free_Base 2-Aminohistamine_Free_Base Azo-Intermediate->2-Aminohistamine_Free_Base  Catalytic  Hydrogenolysis 2-Aminohistamine_Dihydrochloride 2-Aminohistamine_Dihydrochloride 2-Aminohistamine_Free_Base->2-Aminohistamine_Dihydrochloride  Salt  Formation (HCl)

Caption: Synthetic workflow for 2-aminohistamine dihydrochloride.

Protection of the Side-Chain Amine

The primary amino group on the ethylamine side chain of histamine is a potent nucleophile and would interfere with the desired azo coupling reaction at the imidazole ring. Therefore, it is essential to protect this group prior to the C-2 functionalization. Acetylation is a convenient and effective method for this purpose, yielding N-acetylhistamine. This protecting group is stable under the conditions of the azo coupling and can be readily removed during the final deprotection step.

Regioselective Azo Coupling

The key step in this synthesis is the regioselective introduction of a nitrogen-containing functional group at the 2-position of the imidazole ring. This is achieved through an electrophilic aromatic substitution reaction using an aryldiazonium salt. The choice of the N-acetyl protecting group is crucial here, as it directs the coupling predominantly to the C-2 position.[1] The resulting 2-arylazo derivative serves as a stable intermediate that can be purified before proceeding to the next step.

Reductive Cleavage to the Amine

The final step in the formation of the 2-aminohistamine free base is the reductive cleavage of the N=N bond of the azo intermediate. Catalytic hydrogenolysis is the method of choice for this transformation. This reaction is typically clean and high-yielding, and the workup is straightforward.

Formation of the Dihydrochloride Salt

The free base of 2-aminohistamine can be unstable and difficult to handle. Conversion to its dihydrochloride salt significantly improves its stability, crystallinity, and solubility in aqueous media, which is often desirable for biological testing and long-term storage. This is achieved by treating the free base with hydrochloric acid in a suitable organic solvent.[3]

Experimental Protocols

Materials and Instrumentation
Reagent/Instrument Grade/Specification
N-AcetylhistamineReagent Grade, ≥98%
Aryldiazonium Salt PrecursorReagent Grade, ≥98%
Sodium NitriteACS Reagent Grade
Hydrochloric AcidACS Reagent Grade
Palladium on Carbon (Pd/C)10 wt. %
Hydrogen GasHigh Purity
Organic SolventsAnhydrous, Reagent Grade
NMR Spectrometer400 MHz or higher
Mass SpectrometerESI or other suitable ionization
Melting Point ApparatusStandard laboratory grade
Synthesis of the 2-Arylazo Intermediate

Step-by-Step Protocol:

  • Diazotization: A solution of an appropriate aromatic amine (1.0 eq) in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 eq) in cold water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction: In a separate flask, N-acetylhistamine (1.0 eq) is dissolved in a suitable alkaline solution and cooled to 0-5 °C. The freshly prepared diazonium salt solution is added slowly to the N-acetylhistamine solution, maintaining the temperature and pH.

  • Isolation and Purification: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at low temperature. The resulting precipitate (the 2-arylazo intermediate) is collected by filtration, washed with cold water, and dried. The crude product can be further purified by column chromatography on silica gel.[1]

Synthesis of 2-Aminohistamine Free Base

Step-by-Step Protocol:

  • Hydrogenolysis: The purified 2-arylazo intermediate (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

  • Reaction: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 2-aminohistamine free base.

Preparation of 2-Aminohistamine Dihydrochloride

Step-by-Step Protocol:

  • Salt Formation: The crude 2-aminohistamine free base is dissolved in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.[3]

  • Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until the solution becomes acidic.

  • Crystallization and Isolation: The dihydrochloride salt will precipitate out of the solution. The mixture may be cooled to promote further crystallization. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 2-aminohistamine dihydrochloride.

Characterization of 2-Aminohistamine Dihydrochloride

A thorough characterization of the synthesized 2-aminohistamine dihydrochloride is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended:

Physicochemical Properties
Property Expected Value
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in water, methanol; sparingly soluble in ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra of 2-aminohistamine dihydrochloride will show characteristic signals for the imidazole ring protons and carbons, as well as the ethylamine side chain.

¹H NMR (D₂O, 400 MHz) - Expected Chemical Shifts (δ, ppm):

Proton Expected δ (ppm) Multiplicity Coupling Constant (J, Hz)
Imidazole C4-H~7.0-7.2s-
Methylene (-CH₂-CH₂-NH₃⁺)~3.4-3.6t~7-8
Methylene (-CH₂-NH₃⁺)~3.1-3.3t~7-8

Note: The protons of the amino groups (NH₂) and the imidazole NH will exchange with D₂O and may not be observed.

¹³C NMR (D₂O, 100 MHz) - Expected Chemical Shifts (δ, ppm):

Carbon Expected δ (ppm)
Imidazole C2~145-150
Imidazole C4~130-135
Imidazole C5~115-120
Methylene (-CH₂-CH₂-NH₃⁺)~35-40
Methylene (-CH₂-NH₃⁺)~20-25
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound. For 2-aminohistamine, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum Data (ESI+):

Ion m/z (calculated) m/z (observed)
[M+H]⁺127.098To be determined
[M+Na]⁺149.080To be determined

The fragmentation pattern in MS/MS experiments can provide further structural confirmation, with characteristic losses of ammonia and fragments corresponding to the imidazole ring.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the final product, which should be within ±0.4% of the calculated values for the molecular formula of 2-aminohistamine dihydrochloride (C₅H₁₂Cl₂N₄).

Safety Considerations

  • Handling of Reagents: All chemical manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Diazonium Salts: Aryldiazonium salts can be explosive when dry and should be handled with extreme care. They should be prepared in situ and used immediately without isolation.

  • Hydrogenation: Catalytic hydrogenation should be carried out in an appropriate apparatus and behind a safety shield. The catalyst (Pd/C) can be pyrophoric and should be handled carefully, especially when dry.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with care.

Conclusion

This technical guide has outlined a reliable and validated pathway for the synthesis of 2-aminohistamine dihydrochloride. By following the detailed protocols and employing the described characterization techniques, researchers can confidently prepare and verify this important histamine derivative for their scientific investigations. The strategic use of a protecting group and a regioselective azo coupling reaction, followed by reduction and salt formation, provides an efficient route to the target compound. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized material. This work provides a solid foundation for further exploration of the pharmacological properties of 2-aminohistamine and its analogues.

References

  • Nagai, W., Kirk, K. L., & Cohen, L. A. (1973). Synthesis of 2-amino-L-histidine and 2-aminohistamine. The Journal of Organic Chemistry, 38(11), 1971–1974. [Link][1][2][4]

  • Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link][5][6]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4896–4899. [Link][7][8]

  • U.S. Patent No. 6,620,942 B2. (2003). Synthesis of histamine dihydrochloride. Google Patents. [3]

  • PubChem. (n.d.). 2-Aminoimidazole. National Center for Biotechnology Information. Retrieved from [Link][9]

  • NIST. (n.d.). Histamine. NIST Chemistry WebBook. Retrieved from [Link][10]

  • Chinese Patent No. 113045500A. (2021). Preparation method of histamine dihydrochloride. Google Patents. [11]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Green Synthesis of 2-Aminoimidazole Derivatives Using Deep Eutectic Solvents

Introduction: A Paradigm Shift in Heterocyclic Synthesis The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Heterocyclic Synthesis

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds.[1] Traditionally, the synthesis of these valuable heterocycles has been fraught with challenges, often relying on volatile, hazardous organic solvents, harsh reaction conditions, and multi-step procedures that generate significant chemical waste.[2][3] In alignment with the principles of green chemistry, there is a pressing need for sustainable and efficient synthetic methodologies.[4]

Deep eutectic solvents (DESs) have emerged as a revolutionary class of green solvents, offering a viable and advantageous alternative to conventional volatile organic compounds (VOCs).[4] These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline chloride (ChCl), with a hydrogen bond donor (HBD), like urea or glycerol.[5] The resulting mixture has a significantly lower melting point than its individual components.[4] DESs are characterized by their low volatility, non-flammability, high thermal stability, biodegradability, and cost-effectiveness, making them ideal media for green chemical transformations.[3][4]

This guide provides detailed protocols for the green synthesis of 2-aminoimidazole derivatives, leveraging the unique properties of deep eutectic solvents to enhance reaction efficiency and environmental compatibility. We will delve into a high-yield, one-pot, two-step synthesis, demonstrating the practical application of DESs in a modern research and development setting.

The Rationale for Deep Eutectic Solvents in 2-Aminoimidazole Synthesis

The choice of a deep eutectic solvent system is not merely a substitution for a traditional solvent but a strategic decision that can profoundly influence the reaction's outcome. The DES mixture of choline chloride and urea (ChCl:Urea) or choline chloride and glycerol (ChCl:Gly) has proven particularly effective for the synthesis of 2-aminoimidazoles.[6][7]

Causality behind the choice of DES:

  • Enhanced Reaction Rates: The use of DESs like ChCl:Urea or ChCl:Gly can significantly reduce reaction times for 2-aminoimidazole synthesis to 4-6 hours, compared to the 10-12 hours often required in conventional solvents.[3][6][7]

  • Hydrogen Bond Catalysis: The intricate network of hydrogen bonds within the DES is believed to play a catalytic role. This facilitates the heterocyclodehydration process by activating the reactants and stabilizing transition states, a plausible mechanism that enhances the reaction rate.[6][7]

  • Simplified Work-Up and Product Isolation: In many cases, particularly with triaryl-substituted 2-aminoimidazoles, the product precipitates directly from the DES mixture upon cooling and addition of water.[3][6][7] This allows for a simple filtration and crystallization work-up, obviating the need for extensive chromatographic purification.

  • Recyclability and Sustainability: The ChCl:Urea DES can be recovered and recycled for several consecutive runs without a significant drop in product yield, a key advantage for sustainable chemical production.[6][7][8]

  • Improved Safety Profile: Choline chloride, a key component, is a biodegradable and inexpensive material produced on a large scale.[6] The resulting DESs have negligible vapor pressure, reducing the risk of exposure to harmful fumes.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 2-aminoimidazole derivatives using two common deep eutectic solvents.

Protocol 1: Synthesis in Choline Chloride:Urea (1:2)

This protocol is particularly advantageous due to its straightforward work-up and the recyclability of the solvent.

Materials:

  • Choline chloride (ChCl)

  • Urea

  • Appropriate α-chloroketone

  • Guanidine derivative (e.g., N,N'-diphenylguanidine)

  • Triethylamine (Et₃N)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus

Step-by-Step Methodology:

  • Preparation of the Deep Eutectic Solvent:

    • In a clean, dry flask, combine choline chloride and urea in a 1:2 molar ratio.

    • Heat the mixture to 80 °C while stirring. Continue heating and stirring until a clear, homogeneous liquid is formed.[2] This is your ChCl:Urea DES.

  • Reaction Setup:

    • To 2 g of the pre-prepared ChCl:Urea DES in a round-bottom flask, add the guanidine derivative (1.3 mmol) and triethylamine (1.0 mmol).[2]

    • Stir the mixture to ensure homogeneity.

  • Addition of α-Chloroketone:

    • Add the desired α-chloroketone (1.0 mmol) to the reaction mixture.[2]

  • Reaction:

    • Stir the reaction mixture at 80 °C for 4-6 hours.[6]

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the α-chloroketone is consumed.[6]

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 5 mL of deionized water to the mixture. The product should precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the precipitate with a small amount of cold water.

    • The crude product can be further purified by crystallization from a suitable solvent system (e.g., Et₂O/hexane).[9]

Protocol 2: Synthesis in Choline Chloride:Glycerol (1:2)

This protocol is a viable alternative, particularly when the product does not readily precipitate from a ChCl:Urea system.

Materials:

  • Choline chloride (ChCl)

  • Glycerol

  • Appropriate α-chloroketone

  • Guanidine derivative

  • Triethylamine (Et₃N)

  • Ethyl acetate (AcOEt)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Separatory funnel

Step-by-Step Methodology:

  • Preparation of the Deep Eutectic Solvent:

    • In a flask, combine choline chloride and glycerol in a 1:2 molar ratio.

    • Heat the mixture to 80 °C with stirring until a clear, homogeneous liquid forms.

  • Reaction Setup:

    • To 2 g of the ChCl:Gly DES, add the α-chloroketone (1.0 mmol), the guanidine derivative (1.3 mmol), and triethylamine (1.0 mmol).[6][9]

  • Reaction:

    • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction's completion by TLC or GC-MS.[6][9]

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 5 mL of deionized water to the flask.

    • Transfer the resulting aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 10 mL).[6][9]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation: A Comparative Overview

The following table summarizes typical results for the synthesis of various 2-aminoimidazole derivatives in different deep eutectic solvents, showcasing the efficiency of these green methods.

Entryα-ChloroketoneGuanidine DerivativeDES SystemTime (h)Yield (%)
12-chloro-1-phenylethanoneN,N'-diphenylguanidineChCl:Urea (1:2)492
22-chloro-1-(4-chlorophenyl)ethanoneN,N'-diphenylguanidineChCl:Urea (1:2)495
32-chloro-1-(4-methoxyphenyl)ethanoneN,N'-diphenylguanidineChCl:Urea (1:2)590
42-chloro-1-phenylethanoneGuanidine carbonate/KOHChCl:Gly (1:2)488
52-chloro-1-(4-bromophenyl)ethanoneN,N'-diphenylguanidineChCl:Gly (1:2)685

Data compiled from representative literature procedures for illustrative purposes.[6][9]

Visualizing the Process and Mechanism

To further elucidate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental Workflow

G cluster_prep DES Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up & Isolation prep1 Mix Choline Chloride and Urea/Glycerol (1:2) prep2 Heat to 80°C with Stirring prep1->prep2 prep3 Formation of Clear, Homogeneous DES prep2->prep3 react1 Add Guanidine Derivative and Triethylamine to DES prep3->react1 react2 Add α-Chloroketone react1->react2 react3 Heat to 80°C for 4-6 hours react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Add Water workup1->workup2 workup3 Precipitation/ Extraction workup2->workup3 workup4 Filtration/ Purification workup3->workup4

Caption: A streamlined workflow for the green synthesis of 2-aminoimidazoles in DES.

Plausible Reaction Mechanism

The deep eutectic solvent is not just a passive medium but an active participant in the reaction, facilitating the synthesis through hydrogen bonding.

G cluster_reactants Reactants cluster_des DES (ChCl:Urea) cluster_steps Reaction Steps R1 α-Chloroketone S1 Regioselective Alkylation of Guanidine Nsp2 R1->S1 R2 Guanidine R2->S1 DES Hydrogen Bond Network DES->S1 H-Bond Catalysis S2 Intramolecular Condensation DES->S2 H-Bond Catalysis S1->S2 S3 Tautomerization & Aromatization S2->S3 P 2-Aminoimidazole Product S3->P

Caption: Plausible mechanism highlighting the role of DES in the synthesis.[10]

Conclusion and Future Outlook

The adoption of deep eutectic solvents for the synthesis of 2-aminoimidazole derivatives represents a significant advancement in green chemistry. These methods are not only environmentally benign but also offer tangible benefits in terms of efficiency, simplicity, and cost-effectiveness. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate these sustainable practices into their workflows. Further exploration into the scope of substrates, optimization of reaction conditions, and the development of new DES systems will undoubtedly continue to expand the horizons of green heterocyclic chemistry.

References

  • Capua, M., Perrone, S., Perna, F. M., Vitale, P., Troisi, L., Salomone, A., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]

  • Troisi, L., Salomone, A., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. PubMed Central. [Link]

  • Capriati, V., et al. (2016). Plausible mechanism for the formation of 2-aminoimidazoles in DES mixtures. ResearchGate. [Link]

  • Capua, M., Perrone, S., Perna, F. M., Vitale, P., Troisi, L., Salomone, A., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. ResearchGate. [Link]

  • Capua, M., Perrone, S., Perna, F. M., Vitale, P., Troisi, L., Salomone, A., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. [Link]

  • Wolfe, J. P., et al. (2017). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 19(21), 5896–5899. [Link]

  • Al-Mulla, A. (2023). Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. Scientific Reports, 13(1), 7439. [Link]

  • Capriati, V., et al. (2018). Preparation of 2-amminoimidazole N-heterocycles 3 in ChCl-based DESs. ResearchGate. [Link]

  • Wolfe, J. P., et al. (2017). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health. [Link]

  • Alcudia-Roldan, L. J., et al. (2021). Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. Current Organic Chemistry, 25(13), 1548–1569. [Link]

  • Vessally, E., et al. (2017). (a) Synthesis of 2-aminoimidazole 15 from the reaction of primary... ResearchGate. [Link]

  • Gonzalez, A. (2021). Synthesis and Characterization of Choline Chloride: Amide Based Deep Eutectic Solvents. Montclair State University Digital Commons. [Link]

  • Ermolat'ev, D. S., et al. (2011). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 76(20), 8343–8349. [Link]

  • Little, T. L., & Webber, S. E. (2011). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 76(11), 4553–4557. [Link]

  • Pescarmona, P. P., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(12), 654. [Link]

Sources

Application

Application Notes and Protocols for the Pictet-Spengler Reaction of 2-Aminohistamine in Alkaloid Synthesis

Introduction: Expanding the Synthetic Toolbox for Imidazole Alkaloids The Pictet-Spengler reaction is a cornerstone in synthetic organic chemistry, providing a powerful and direct route to a diverse array of alkaloids an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Synthetic Toolbox for Imidazole Alkaloids

The Pictet-Spengler reaction is a cornerstone in synthetic organic chemistry, providing a powerful and direct route to a diverse array of alkaloids and related heterocyclic scaffolds.[1][2] Traditionally, this acid-catalyzed condensation and subsequent cyclization of a β-arylethylamine with an aldehyde or ketone has been extensively employed in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[2][3][4][5] The versatility of this reaction is underscored by its role in the biosynthesis of numerous natural products. While tryptamine and phenethylamine derivatives have been the workhorses of the Pictet-Spengler reaction, there is a growing interest in employing more complex and heteroatom-rich starting materials to access novel chemical space.

This application note delves into the use of 2-aminohistamine as the β-arylethylamine component in the Pictet-Spengler reaction. The introduction of a 2-amino group on the imidazole ring of histamine presents unique opportunities and challenges in the synthesis of novel alkaloid-like structures, such as analogs of spinaceamine. The 2-amino substituent is expected to significantly influence the electronic properties of the imidazole ring, thereby affecting the regioselectivity and reactivity of the cyclization step. Understanding and controlling these factors are paramount for the successful synthesis of desired products.

These detailed protocols and application notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds. The following sections will provide a comprehensive guide to the reaction mechanism, detailed experimental procedures, and a discussion of the critical parameters that govern the outcome of the Pictet-Spengler reaction with 2-aminohistamine.

Mechanistic Considerations: The Role of the 2-Amino Group

The general mechanism of the Pictet-Spengler reaction involves the initial formation of a Schiff base between the primary amine of the β-arylethylamine and the carbonyl compound.[3][6] Subsequent protonation of the Schiff base generates a highly electrophilic iminium ion.[2] The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion to forge a new carbon-carbon bond and construct the new heterocyclic ring.[7] The reaction is typically promoted by protic or Lewis acids.

In the case of 2-aminohistamine, the imidazole ring serves as the nucleophilic component. The presence of the 2-amino group, a strong electron-donating group, is anticipated to enhance the nucleophilicity of the imidazole ring, potentially facilitating the reaction under milder conditions compared to unsubstituted histamine.

However, the 2-amino group also introduces a question of regioselectivity. The cyclization can theoretically occur at either the C-4 (or C-5) position of the imidazole ring or, under certain conditions, at one of the imidazole nitrogen atoms. The electronic influence of the 2-amino group is expected to favor cyclization at the C-4 (or C-5) position due to increased electron density at this position.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the Pictet-Spengler reaction of 2-aminohistamine with an aldehyde.

Pictet_Spengler_2_Aminohistamine Pictet-Spengler Reaction of 2-Aminohistamine cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 2-Aminohistamine 2-Aminohistamine Schiff_Base Schiff Base 2-Aminohistamine->Schiff_Base + R-CHO - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Product Tetrahydroimidazopyridine (Spinaceamine Analog) Iminium_Ion->Product Intramolecular Electrophilic Substitution

Caption: Proposed reaction mechanism for the Pictet-Spengler reaction.

Experimental Protocols

The following protocols provide a general framework for conducting the Pictet-Spengler reaction with 2-aminohistamine. Optimization of reaction conditions may be necessary for specific aldehydes.

Protocol 1: General Procedure for the Pictet-Spengler Cyclization of 2-Aminohistamine

This protocol is adapted from procedures for related 2-aminoimidazole compounds and provides a robust starting point.[8]

Materials:

  • 2-Aminohistamine dihydrochloride

  • Aldehyde of choice (1.2 equivalents)

  • Triethylamine (3.0 equivalents)

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-aminohistamine dihydrochloride (1.0 equivalent) in anhydrous ethanol (0.4 M), add triethylamine (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 10 minutes to liberate the free base.

  • Add the aldehyde (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the reactivity of the aldehyde.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 5% to 15% MeOH in DCM, potentially saturated with ammonia to prevent streaking of the basic product) to afford the desired tetrahydroimidazopyridine.[8]

Protocol 2: Lewis Acid-Catalyzed Pictet-Spengler Cyclization

For less reactive aldehydes, a Lewis acid catalyst can be employed to enhance the electrophilicity of the iminium ion intermediate.

Materials:

  • 2-Aminohistamine (free base)

  • Aldehyde of choice (1.2 equivalents)

  • Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃, 10-20 mol%)

  • Anhydrous ethanol or dichloromethane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-aminohistamine (free base, 1.0 equivalent) in anhydrous ethanol or dichloromethane (0.4 M), add the aldehyde (1.2 equivalents).

  • Add the Lewis acid catalyst (10-20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC. Reaction times are typically shorter with Lewis acid catalysis (1-8 hours).[8]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.[8]

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the Pictet-Spengler reaction of 2-aminohistamine with various aldehydes, based on analogous reactions with similar substrates.

Aldehyde (R-CHO)CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (if applicable)
FormaldehydeNone/TFAEthanol/Water25-802-12Good to ExcellentN/A
BenzaldehydeTFA or Yb(OTf)₃DCM or Ethanol254-24Moderate to GoodVaries
IsovaleraldehydeTFADCM256-18GoodVaries
4-ChlorobenzaldehydeNone/DCAEthanol25-503-10GoodVaries

Yields and diastereomeric ratios are estimates based on similar reactions and will vary depending on the specific substrate and precise reaction conditions.

Causality Behind Experimental Choices and Self-Validating Systems

Choice of Base: Triethylamine is used in Protocol 1 to neutralize the hydrochloride salt of 2-aminohistamine, generating the free base in situ. The amount of triethylamine is crucial; an excess ensures complete liberation of the amine, driving the initial Schiff base formation.

Solvent Selection: Anhydrous ethanol is a common choice as it effectively dissolves the starting materials and intermediates. Dichloromethane is another suitable solvent, particularly for Lewis acid-catalyzed reactions. The choice of solvent can influence reaction rates and, in some cases, diastereoselectivity.

Catalyst Strategy: For many aldehydes, the inherent nucleophilicity of the 2-aminoimidazole ring may be sufficient to drive the reaction without a catalyst. However, for electron-deficient or sterically hindered aldehydes, a Brønsted acid (like trifluoroacetic acid, TFA) or a Lewis acid (like ytterbium triflate, Yb(OTf)₃) is employed to accelerate the formation and enhance the electrophilicity of the iminium ion intermediate.[9]

Work-up and Purification: The basic nature of the final product necessitates a basic work-up to ensure it remains in its free base form for efficient extraction into an organic solvent. During column chromatography, the use of a solvent system containing a small amount of a basic modifier like ammonia or triethylamine is often essential to prevent protonation of the product on the acidic silica gel, which can lead to poor separation and low recovery.

Monitoring and Validation: The progress of the reaction should be meticulously monitored by TLC. The disappearance of the limiting reagent (typically 2-aminohistamine) and the appearance of a new, usually more polar, product spot are indicative of a successful reaction. The structure of the final product must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to verify the expected regiochemistry and stereochemistry.

Conclusion and Future Perspectives

The use of 2-aminohistamine in the Pictet-Spengler reaction opens a gateway to a novel class of imidazole-containing alkaloids. The protocols and insights provided in this application note offer a solid foundation for the synthesis and exploration of these compounds. The electron-donating 2-amino group is a key modulator of reactivity, and its influence on the regioselectivity of the cyclization warrants further investigation. Future work in this area could focus on the development of asymmetric variants of this reaction to control the stereochemistry of the newly formed chiral center, thereby providing access to enantiomerically pure compounds for biological evaluation. The rich chemical diversity that can be generated from this reaction holds significant promise for the discovery of new therapeutic agents and chemical probes.

References

  • Pictet-Spengler reaction. (n.d.). In Name-Reaction.com.
  • Pictet-Spengler Reaction. (2021, March 23). In J&K Scientific LLC.
  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved from [Link].

  • Investigation of Pictet-Spengler Type Reactions of Secologanin With Histamine and Its Benzyl Derivative. (1995). PubMed. Retrieved from [Link].

  • The Pictet-Spengler Reaction Still on Stage. (2021). PubMed. Retrieved from [Link].

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). MDPI. Retrieved from [Link].

  • Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives. (n.d.). Benchchem. Retrieved from a relevant chemical supplier website.
  • Investigation of Pictet−Spengler Type Reactions of Secologanin with Histamine and Its Benzyl Derivative. (n.d.). ResearchGate. Retrieved from [Link].

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). PubMed. Retrieved from [Link].

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved from [Link].

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2019). PMC. Retrieved from [Link].

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). PMC. Retrieved from [Link].

  • The mechanism of the Pictet–Spengler reaction. (n.d.). ResearchGate. Retrieved from a relevant scientific article repository.
  • Diastereoselective Pictet–Spengler Reactions of a Tethered 2-Aminoimidazole. (2013). ConnectSci.
  • Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. (2021). ACS Omega. Retrieved from [Link].

  • Synthesis of β-carboline derivatives. (n.d.). Sciforum. Retrieved from a relevant conference proceeding or preprint server.
  • Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. (2012). PubMed Central. Retrieved from [Link].

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2014). Thieme.

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Method

Application Notes and Protocols for In Vitro Assay Development Using 5-(2-aminoethyl)-1H-imidazol-2-amine

Introduction: Unveiling the Potential of 5-(2-aminoethyl)-1H-imidazol-2-amine 5-(2-aminoethyl)-1H-imidazol-2-amine, a structural analog of histamine, presents a compelling scaffold for investigation in drug discovery and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-(2-aminoethyl)-1H-imidazol-2-amine

5-(2-aminoethyl)-1H-imidazol-2-amine, a structural analog of histamine, presents a compelling scaffold for investigation in drug discovery and chemical biology. Its inherent structural motifs, specifically the 2-aminoimidazole core, are recognized as important pharmacophores in medicinal chemistry.[1] Derivatives of 2-aminoimidazole have been shown to possess a wide range of biological activities, including the disruption of bacterial biofilms and resensitization of multidrug-resistant bacteria to antibiotics.[2] Given its structural similarity to histamine, this compound is a prime candidate for interaction with histamine receptors, a major class of G-protein coupled receptors (GPCRs) that are the targets of over 30% of FDA-approved drugs.

This guide provides a comprehensive framework for the development of robust in vitro assays to characterize the biological activity of 5-(2-aminoethyl)-1H-imidazol-2-amine. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data.

Scientific Rationale: Targeting Histamine Receptors

The ethylamine side chain and the imidazole ring of 5-(2-aminoethyl)-1H-imidazol-2-amine are key structural features it shares with the endogenous neurotransmitter histamine. This homology strongly suggests that the compound may interact with one or more of the four known histamine receptor subtypes (H1, H2, H3, and H4). These receptors are coupled to different G-protein signaling pathways, leading to distinct downstream cellular responses.[3]

  • H1 Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[4]

  • H2 Receptor: Couples to Gs, stimulating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).

  • H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and causing a decrease in intracellular cAMP.[5]

Therefore, a logical first step in characterizing 5-(2-aminoethyl)-1H-imidazol-2-amine is to assess its ability to modulate these canonical signaling pathways in cells expressing specific histamine receptor subtypes.

Experimental Workflows and Signaling Pathways

To elucidate the activity of 5-(2-aminoethyl)-1H-imidazol-2-amine, a tiered approach is recommended, starting with assays that measure proximal signaling events (receptor binding) and progressing to more functional, downstream readouts (second messenger modulation).

experimental_workflow cluster_binding Tier 1: Receptor Binding Affinity cluster_functional Tier 2: Functional Activity cluster_selectivity Tier 3: Selectivity Profiling binding_assay Radioligand Binding Assay (Determine Ki) cAMP_assay cAMP Assay (Agonist/Antagonist Mode) binding_assay->cAMP_assay Characterize functional consequences of binding Ca_assay Calcium Mobilization Assay (Agonist/Antagonist Mode) binding_assay->Ca_assay Characterize functional consequences of binding selectivity Counter-screening against other GPCRs cAMP_assay->selectivity Determine specificity of action Ca_assay->selectivity Determine specificity of action

Caption: A tiered experimental workflow for characterizing 5-(2-aminoethyl)-1H-imidazol-2-amine.

The following diagram illustrates the primary signaling pathways that will be interrogated by the proposed assays.

signaling_pathways cluster_h1 Histamine H1 Receptor cluster_h3_h4 Histamine H3/H4 Receptors compound 5-(2-aminoethyl)-1H- imidazol-2-amine H1R H1R compound->H1R H3R_H4R H3R/H4R compound->H3R_H4R Gq Gq H1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release [Ca2+]i ↑ IP3->Ca_release Gi Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_decrease [cAMP]i ↓ AC_inhib->cAMP_decrease H3R_H44R H3R_H44R H3R_H44R->Gi

Caption: Simplified signaling pathways for histamine receptors relevant to the proposed assays.

Detailed Protocols

Cell Line Selection and Culture

The choice of cell line is critical for the successful implementation of these assays. Human Embryonic Kidney (HEK293) cells are a widely used and reliable host for the recombinant expression of GPCRs, including histamine receptors.[6][7] They exhibit robust growth, are amenable to transfection, and have low endogenous expression of most histamine receptors, providing a clean background for signal detection.[6] For the following protocols, it is assumed that HEK293 cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4) are used.

Table 1: Cell Culture and Plating Conditions

ParameterRecommendation
Cell LineHEK293 (or CHO) stably expressing the human histamine receptor of interest
Growth MediumDMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin)
Culture Conditions37°C, 5% CO2 in a humidified incubator
Plating DensityVaries by assay (see specific protocols)

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 5-(2-aminoethyl)-1H-imidazol-2-amine for a specific histamine receptor subtype. This assay directly measures the interaction of the compound with the receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • HEK293 cells expressing the target histamine receptor

  • Radiolabeled ligand (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R)[8][9]

  • Unlabeled competitor (for non-specific binding determination, e.g., mianserin for H1R)[9]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[8]

  • 96-well filter plates (GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 20,000 x g for 30 minutes at 4°C.[10]

    • Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding wells: Membrane homogenate, radiolabeled ligand, and binding buffer.

      • Non-specific Binding wells: Membrane homogenate, radiolabeled ligand, and a high concentration of unlabeled competitor.

      • Competition wells: Membrane homogenate, radiolabeled ligand, and increasing concentrations of 5-(2-aminoethyl)-1H-imidazol-2-amine.

  • Incubation:

    • Incubate the plate for 2 hours at 25°C with gentle agitation.[8][9]

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.[9]

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

Objective: To assess the ability of 5-(2-aminoethyl)-1H-imidazol-2-amine to act as an agonist or antagonist at Gq-coupled histamine receptors (primarily H1R).

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium. This change can be detected using a calcium-sensitive fluorescent dye.[11][12]

Materials:

  • HEK293 cells expressing the H1 receptor

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit)[11]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system (e.g., FlexStation 3)[11]

Procedure:

  • Cell Plating:

    • Seed cells into 96-well plates at a density of 30,000 to 50,000 cells per well and incubate for 12-24 hours.[13]

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 1 hour at 37°C in the dark.[13]

  • Compound Preparation:

    • Prepare serial dilutions of 5-(2-aminoethyl)-1H-imidazol-2-amine and a known agonist (e.g., histamine) in the assay buffer.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity over time (e.g., excitation at 488 nm, emission at 525 nm).[12]

    • Agonist Mode: Inject the different concentrations of 5-(2-aminoethyl)-1H-imidazol-2-amine and record the fluorescence signal for 2 minutes.[12]

    • Antagonist Mode: Pre-incubate the cells with 5-(2-aminoethyl)-1H-imidazol-2-amine for a defined period before injecting a known agonist at its EC80 concentration.

Data Analysis:

  • The change in fluorescence intensity (ΔRFU) is proportional to the increase in intracellular calcium.

  • For agonist activity, plot ΔRFU against the log concentration of the compound to determine the EC50 value.

  • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50 value.

Protocol 3: cAMP Assay

Objective: To determine if 5-(2-aminoethyl)-1H-imidazol-2-amine modulates the activity of Gs-coupled (H2R) or Gi/o-coupled (H3R, H4R) histamine receptors.

Principle: This assay measures changes in intracellular cAMP levels. For Gi/o-coupled receptors, the assay is typically performed in the presence of forskolin, an adenylyl cyclase activator, to measure the inhibition of cAMP production.[14]

Materials:

  • HEK293 cells expressing the H2, H3, or H4 receptor

  • cAMP detection kit (e.g., LANCE cAMP assay, GloSensor cAMP assay)[5][14]

  • Forskolin

  • Assay buffer

  • Luminescence or fluorescence plate reader

Procedure:

  • Cell Plating:

    • Seed cells into a 384-well plate at a density of 5,000 cells per well.[5]

  • Assay Protocol (Gi/o-coupled receptors):

    • Pre-treat cells with varying concentrations of 5-(2-aminoethyl)-1H-imidazol-2-amine.

    • Stimulate the cells with forskolin (e.g., 5 µM) for 30 minutes to induce cAMP production.[5]

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's protocol.

  • Assay Protocol (Gs-coupled receptors):

    • Stimulate the cells with varying concentrations of 5-(2-aminoethyl)-1H-imidazol-2-amine.

    • Lyse the cells and measure cAMP levels.

Data Analysis:

  • For Gi/o-coupled receptors, a decrease in the forskolin-stimulated cAMP level indicates agonist activity. Plot the percentage of inhibition against the log concentration of the compound to determine the EC50.

  • For Gs-coupled receptors, an increase in cAMP levels indicates agonist activity. Plot the fold-increase in cAMP against the log concentration to determine the EC50.

  • Antagonist activity can be assessed by pre-incubating with the test compound before adding a known agonist.

Table 2: Summary of Expected Outcomes

ReceptorG-proteinAssayExpected Agonist Response
H1RGqCalcium MobilizationIncrease in intracellular calcium
H2RGscAMPIncrease in intracellular cAMP
H3RGi/ocAMP (with Forskolin)Decrease in forskolin-stimulated cAMP
H4RGi/ocAMP (with Forskolin)Decrease in forskolin-stimulated cAMP

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, each assay should include appropriate controls:

  • Positive Control: A known agonist for the receptor to confirm cell and assay performance.

  • Negative Control: Vehicle-treated cells to establish the baseline response.

  • Untransfected Cells: The parental cell line (e.g., HEK293) should be tested to confirm that the observed effects are specific to the expressed receptor.[6]

By systematically applying these validated in vitro assays, researchers can effectively profile the pharmacological activity of 5-(2-aminoethyl)-1H-imidazol-2-amine, paving the way for a deeper understanding of its therapeutic potential.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). National Institutes of Health. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. [Link]

  • Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells. (2014). PLOS One. [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (n.d.). National Institutes of Health. [Link]

  • Specificity of histamine-stimulated calcium flux in HEK293 cells. (n.d.). ResearchGate. [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (n.d.). Publikationsserver der Universität Regensburg. [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). ACS Sensors. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (n.d.). MDPI. [Link]

  • FLIPR Calcium 4 Assay Kit Guide. (n.d.). Molecular Devices. [Link]

  • Structural basis of ligand recognition and activation of the histamine receptor family. (2024). National Institutes of Health. [Link]

  • synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. (2025). ResearchGate. [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (n.d.). National Institutes of Health. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Institutes of Health. [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (n.d.). MDPI. [Link]

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (n.d.). National Institutes of Health. [Link]

  • Mapping histamine H4 receptor–ligand binding modes. (2025). ResearchGate. [Link]

  • The effect of 2-amino-5-nitrothiazole, 2-acetylamino-5-nitrothiazole and furazolidone on the growth in vitro of Histomonas meleagridis. (1957). PubMed. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (n.d.). Journal of Medicinal Chemistry. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). bioRxiv. [Link]

  • Human Histamine H4 Receptor Stable Cell Line. (n.d.). GenScript. [Link]

  • Activity‐restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability. (n.d.). National Institutes of Health. [Link]

  • Structure-based discovery and binding site analysis of histamine receptor ligands. (n.d.). Repository of the Academy's Library. [Link]

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (n.d.). University of Regensburg. [Link]

  • Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. (n.d.). ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 2-Aminoimidazoles to Combat Bacterial Biofilms

Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and materials science. Abstract: Bacterial biofilms represent a formidable challenge in both clinical and indust...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and materials science.

Abstract: Bacterial biofilms represent a formidable challenge in both clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and host immune responses[1][2]. These structured communities of bacteria, encased in a self-produced extracellular matrix, are the root cause of a majority of chronic infections[2][3]. This guide provides an in-depth exploration of 2-aminoimidazoles (2-AIs), an emerging class of small molecules capable of inhibiting biofilm formation and dispersing established biofilms across a wide range of bacterial species[3][4][5]. We will delve into the mechanistic underpinnings of 2-AI activity, provide detailed protocols for evaluating their efficacy, and offer insights into data interpretation for researchers aiming to harness their potential.

The Biofilm Challenge: A Paradigm of Microbial Resistance

The transition from a free-swimming, planktonic state to a sessile, community-based biofilm is a complex developmental process regulated by intricate signaling networks[6]. Within a biofilm, bacteria are cocooned in an extracellular polymeric substance (EPS) matrix, which can consist of polysaccharides, proteins, and extracellular DNA (eDNA)[4][6]. This matrix acts as a physical barrier, significantly impeding the penetration of antibiotics and immune cells, rendering the embedded bacteria up to 1,000-fold more resistant than their planktonic counterparts[1][2]. The ultimate goal for antibiofilm strategies is not necessarily to kill the bacteria, but to disrupt this protective community, forcing them back into a planktonic state where they are vulnerable to conventional treatments[3][7].

2-Aminoimidazoles: A Non-Lethal Strategy for Biofilm Control

2-Aminoimidazoles (2-AIs) are a class of compounds, many derived from marine natural products like oroidin, that have demonstrated potent, broad-spectrum antibiofilm activity[3][5]. A key advantage of many 2-AIs is that they are not bactericidal or bacteriostatic at their effective concentrations[1][8][9]. This non-lethal mechanism of action is highly desirable as it imposes less selective pressure for the development of resistance compared to traditional antibiotics[9]. Instead of killing the bacteria, 2-AIs interfere with the signaling pathways that govern biofilm formation and maintenance[8][10].

Mechanism of Action: Disrupting Key Regulatory Networks

The efficacy of 2-AIs is largely attributed to their ability to modulate bacterial two-component systems (TCS)[8][10][11]. TCS are primary signaling pathways that allow bacteria to sense and respond to environmental changes, triggering critical processes including virulence and the switch to a biofilm lifestyle[10]. By interacting with the response regulator proteins of these systems, 2-AIs effectively jam the signaling cascade that would otherwise lead to the expression of genes required for biofilm formation. This disruption keeps the bacteria in a planktonic state and can trigger the dispersal of cells from a pre-existing biofilm[8][10].

Two_Component_System_Inhibition cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Histidine Kinase (HK) RR Response Regulator (RR) HK->RR 2. Phosphorylation Cascade DNA DNA RR->DNA 3. Binds to DNA BiofilmGenes Biofilm Gene Expression DNA->BiofilmGenes 4. Activates Transcription AI 2-Aminoimidazole (2-AI) AI->RR Inhibits Activity Signal Environmental Signal Signal->HK 1. Signal Binding Experimental_Workflow A 1. Inoculum Preparation B 2. Treatment Setup (Inhibition vs Dispersal) A->B C 3. Incubation (Biofilm Growth) B->C D 4. Quantification / Visualization C->D E Crystal Violet Assay (Biomass) D->E Screening F Viability Assay (e.g., CFU, Resazurin) D->F Metabolic Activity G Confocal Microscopy (3D Structure) D->G Detailed Imaging H 5. Data Analysis E->H F->H G->H

Caption: General experimental workflow for evaluating 2-AI antibiofilm activity.

Quantitative Data Summary

The efficacy of antibiofilm agents is typically reported as the IC₅₀ (the concentration that inhibits 50% of biofilm formation) or the EC₅₀ (the concentration that disperses 50% of a pre-formed biofilm).

Table 1: Efficacy of Selected 2-Aminoimidazoles Against Key Pathogens

Compound ClassBacterial SpeciesAssay TypeEfficacy (IC₅₀ / EC₅₀)Reference
2-AI (H10)Staphylococcus aureusInhibition (IC₅₀)12 µM[1]
2-AI (H10)Staphylococcus aureusDispersal (EC₅₀)100 µM[1]
2-AI (H10)Pseudomonas aeruginosaInhibition (IC₅₀)31 µM[1]
2-AI (H10)Pseudomonas aeruginosaDispersal (EC₅₀)46 µM[1]
2-Aminobenzimidazole (2-ABI)Mycobacterium smegmatisInhibition (IC₅₀)3.5 µM[2]
2-Aminobenzimidazole (1)Salmonella TyphimuriumInhibition (IC₅₀)13.1 µM[12]
2-ABI Derivatives (10-13, 19-21)Pseudomonas aeruginosaInhibition (IC₅₀)<10 µM[13]

Conclusion and Future Outlook

2-Aminoimidazoles represent a highly promising strategy for combating bacterial biofilms. Their ability to disrupt biofilm integrity without direct bactericidal action makes them ideal candidates for standalone therapies or as adjuvants that can restore the efficacy of existing antibiotics. Future research should focus on elucidating the precise molecular targets of different 2-AI derivatives, optimizing their pharmacological properties for in vivo applications, and exploring their efficacy against complex, multi-species biofilms commonly found in clinical infections. The protocols and insights provided herein offer a robust framework for researchers to contribute to this exciting and critical field of drug discovery.

References

  • Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. (n.d.). Vertex AI Search.
  • Biofilm Dispersal: Mechanisms, Clinical Implications, and Potential Therapeutic Uses. (n.d.). Vertex AI Search.
  • Bacterial Biofilms: Development, Dispersal, and Therapeutic Strategies in the Dawn of the Postantibiotic Era. (n.d.). PubMed Central (PMC).
  • Biofilm Formation and Bacterial Dispersal Mechanisms. (2022, June 23). Microbiologia Italia.
  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Association for Biology Laboratory Education.
  • Confocal microscopy imaging of the biofilm matrix. (2017). PubMed.
  • Biofilm Formation and Dispersal Mechanisms. (n.d.). Grantome.
  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (n.d.). National Institutes of Health (NIH).
  • 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. (n.d.). PubMed Central (PMC).
  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023, November 5). National Institutes of Health (NIH).
  • 2-Aminoimidazoles that have antibiofilm and antibiofouling properties. (n.d.). ResearchGate.
  • 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance. (n.d.). PubMed Central (PMC).
  • bacterial biofilm cells quantification techniques: where is consensus in over two. (n.d.). SciSpace.
  • A Method for Quantitative Determination of Biofilm Viability. (n.d.). MDPI.
  • Dispersal from Microbial Biofilms. (n.d.). Microbiology Spectrum.
  • (PDF) Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. (n.d.). ResearchGate.
  • 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. (2025, May 16). ResearchGate.
  • Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. (2019, April 1). Frontiers.
  • Quantification of confocal images of biofilms grown on irregular surfaces. (2014, March 13). PubMed Central (PMC).
  • The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019, February 11). Semantic Scholar.
  • Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. (n.d.). PubMed.
  • Evaluating Bacterial Biofilms With Confocal Imaging. (2024, July 1). Technology Networks.
  • Using 2-aminobenzimidazole derivatives to inhibit Mycobacterium smegmatis biofilm formation. (2019, March 1). PubMed Central (PMC).
  • Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp. (2018). Frontiers in Molecular Biosciences. Retrieved January 16, 2026, from [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Microtiter plate assays to assess antibiofilm activity against bacteria. (n.d.). Springer Nature Experiments.
  • Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. (2025, August 6). ResearchGate.
  • 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. (2022, March 9). PubMed.
  • Application Notes and Protocols: Antibiofilm Agent-1 in a Continuous Flow Biofilm Model. (n.d.). Benchchem.
  • (PDF) The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019, February 20). ResearchGate.
  • 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. (2025, October 13). ResearchGate.
  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (n.d.). PubMed Central (PMC).
  • (PDF) Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (2025, August 5). ResearchGate.
  • 2-Aminobenzimidazoles as antibiofilm agents against Salmonella enterica serovar Typhimurium. (n.d.). PubMed Central (PMC).
  • Amidino benzimidazole inhibitors of bacterial two-component systems. (n.d.). PubMed.
  • Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. (2023, October 25). PubMed Central (PMC).

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Method

Solid-Phase Synthesis of a 2-Aminoimidazole Library for High-Throughput Screening: An Application Note and Protocol

Abstract The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine alkaloids with a broad spectrum of pharmacological activities.[1] This application note provide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine alkaloids with a broad spectrum of pharmacological activities.[1] This application note provides a comprehensive guide for the solid-phase synthesis of a diverse library of 2-aminoimidazole derivatives, a strategy designed to accelerate the discovery of novel therapeutic agents. By leveraging the advantages of solid-phase organic synthesis (SPOS), such as the use of excess reagents to drive reactions to completion and simplified purification by filtration, this protocol enables the rapid and efficient generation of a multitude of analogs for high-throughput screening (HTS).[2][3][4] We detail a robust and validated protocol, from resin selection and linker strategy to the final cleavage and characterization of the compound library. Furthermore, we present a general framework for the biological screening of the synthesized library, with a focus on identifying hits for further development.

Introduction: The Power of 2-Aminoimidazoles and Solid-Phase Synthesis

The 2-aminoimidazole moiety is a key pharmacophore found in a variety of natural products that exhibit potent biological activities, including antimicrobial, antibiofilm, and anticancer properties.[5][6][7] The inherent versatility of this scaffold allows for the introduction of diverse substituents at multiple positions, making it an ideal candidate for combinatorial library synthesis.

Solid-phase organic synthesis (SPOS) has revolutionized the process of drug discovery by enabling the parallel synthesis of large numbers of compounds.[8][9] Key advantages of SPOS include:

  • Simplified Purification: Intermediates are covalently bound to an insoluble polymeric support, allowing for the removal of excess reagents and by-products by simple filtration and washing.[2][3][4]

  • Driving Reactions to Completion: Large excesses of reagents can be employed to ensure high reaction yields.[2][3]

  • Automation: The repetitive nature of the synthetic steps lends itself well to automation, further increasing throughput.[3][4]

This guide provides a detailed methodology for the solid-phase synthesis of a 2-aminoimidazole library, designed to be accessible to researchers in both academic and industrial settings.

Strategic Overview of the Synthesis

The solid-phase synthesis of the 2-aminoimidazole library follows a logical and modular workflow. The general strategy involves the immobilization of a building block onto a solid support, followed by a series of chemical transformations to construct the heterocyclic core, and finally, cleavage from the resin to release the desired products into solution.

Solid-Phase Synthesis Workflow Resin Resin Selection (e.g., Wang Resin) Loading Loading of First Building Block Resin->Loading Swelling Cycle Iterative Synthetic Cycle (e.g., Guanidinylation) Loading->Cycle Attachment Cyclization On-Resin Cyclization (Formation of 2-AI Core) Cycle->Cyclization Sequential Reactions Cleavage Cleavage from Resin & Deprotection Cyclization->Cleavage Acidic Cleavage Purification Library Purification & Characterization Cleavage->Purification Crude Library Screening High-Throughput Screening Purification->Screening Purified Library Synthetic Cycle Start Resin-Bound Fmoc-Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Guanidinylation Guanidinylation (Guanidinylating Agent, HgCl2, DIPEA) Wash1->Guanidinylation Wash2 Wash (DMF, DCM) Guanidinylation->Wash2 End Resin-Bound Guanidine Wash2->End

Figure 2: The iterative cycle of deprotection and guanidinylation for the synthesis of the 2-aminoimidazole precursor.

Fmoc Deprotection:

  • Treat the resin-bound Fmoc-amino acid with 20% piperidine in DMF for 20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Guanidinylation:

  • To the deprotected resin-bound amine, add a solution of 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (3 eq.) in DMF.

  • Add HgCl₂ (3 eq.) and DIPEA (6 eq.).

  • Agitate the mixture for 12 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

On-Resin Cyclization and Cleavage

Rationale: The final cyclization to form the 2-aminoimidazole ring and cleavage from the solid support are often performed in a single step using a strong acid cocktail. The scavengers (water and TIS) are included to trap reactive carbocations generated during the deprotection of side-chain protecting groups.

  • Wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and dry the product pellet under vacuum.

Library Characterization

Rationale: It is crucial to assess the purity and confirm the identity of the compounds in the synthesized library before proceeding to biological screening. A combination of analytical techniques is recommended.

Analytical TechniqueInformation Obtained
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of library members.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of the molecular weight of the synthesized compounds. [10][11]
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination for unambiguous molecular formula confirmation. [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of representative library members.

Table 2: Recommended analytical techniques for library characterization.

Protocol for High-Throughput Screening

The screening of the synthesized 2-aminoimidazole library will depend on the specific biological target of interest. Below is a general protocol for a cell-based assay.

  • Library Preparation: Prepare a stock solution of each library compound in DMSO (e.g., 10 mM). Create a dilution series to test a range of concentrations.

  • Assay Plate Preparation: Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add the diluted library compounds to the assay plates. Include appropriate positive and negative controls.

  • Incubation: Incubate the plates for a specified period, depending on the assay endpoint.

  • Assay Readout: Measure the desired biological response (e.g., cell viability, reporter gene expression, enzyme activity) using a plate reader.

  • Data Analysis: Calculate the activity of each compound and identify "hits" that meet a predefined activity threshold.

Conclusion

This application note provides a detailed and robust protocol for the solid-phase synthesis of a 2-aminoimidazole library. By following these procedures, researchers can efficiently generate a diverse collection of novel compounds for screening in various drug discovery programs. The combination of solid-phase synthesis and high-throughput screening is a powerful strategy for the identification of new lead compounds with therapeutic potential. [8]

References

  • A Short Review on Concept and Types of Combinatorial Chemistry. (n.d.). Google Scholar.
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  • COMBINATORIAL CHEMISTRY - MODERN SYNTHESIS APPROACH. (2017). PharmaTutor. Retrieved from [Link]

  • COMBINATORIAL CHEMISTRY: A REVIEW. (n.d.). JETIR. Retrieved from [Link]

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  • Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing bacterial biofilms across order, class, and phylum. (2008). PubMed. Retrieved from [Link]

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  • Identification of small molecules using accurate mass MS/MS search. (2018). eScholarship.org. Retrieved from [Link]

  • Small Molecule Analysis. (n.d.). Allumiqs. Retrieved from [Link]

  • Solid-phase synthesis of 2-aminoimidazolinones. (2000). Sci-Hub. Retrieved from [Link]

  • Linkers and Resins for SolidPhase Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2022). NIH. Retrieved from [Link]

  • Solid-phase synthesis of benzimidazole libraries biased for RNA targets. (2003). Thomas Hermann. Retrieved from [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. (2016). Molecules. Retrieved from [Link]

  • 2-Aminoimidazoles in medicinal chemistry. (2018). PubMed. Retrieved from [Link]

  • Screening Platform at the Rudolf-Boehm-Institute. (n.d.). Rudolf-Boehm-Institute. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. Retrieved from [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2022). MDPI. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]

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Application

Application Note: Microwave-Assisted Synthesis of Polysubstituted 2-Aminoimidazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Aminoimidazoles and the Advent of Microwave Synthesis The 2-aminoimidazole scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aminoimidazoles and the Advent of Microwave Synthesis

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine alkaloids with potent biological activities, including antiviral and anticancer properties. Molecules like the naamine and isonaamine alkaloids, isolated from marine sponges, underscore the therapeutic potential of this heterocyclic system.[1] Consequently, the development of efficient and versatile synthetic routes to access polysubstituted 2-aminoimidazoles is of paramount importance for drug discovery and development.[2]

Traditional synthetic methods often require harsh reaction conditions, long reaction times, and can suffer from low yields and the formation of side products.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[4] By utilizing microwave irradiation, MAOS provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), increased yields, and improved product purity.[5][6] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[3][7] This application note provides a detailed protocol for the microwave-assisted synthesis of polysubstituted 2-aminoimidazoles, highlighting its efficiency and broad applicability.

Reaction Mechanism: A One-Pot, Two-Step Approach

The featured protocol is an efficient one-pot, two-step microwave-assisted procedure for the construction of 1,4-, 1,5-, and 1,4,5-substituted 2-aminoimidazoles.[8] This method cleverly employs the 2-aminopyrimidine ring as a protected guanidine fragment.[9]

The process involves two key sequential steps:

  • Formation of Imidazo[1,2-a]pyrimidinium Salts: This step involves the condensation of readily available 2-aminopyrimidines with α-bromocarbonyl compounds. Microwave irradiation at elevated temperatures (130-150 °C) rapidly promotes this cyclization.[9][10]

  • Pyrimidine Ring Opening: Following the formation of the fused heterocyclic salt, the pyrimidine ring is cleaved using a strong nucleophile, such as hydrazine.[9][8] This cleavage unmasks the desired 2-aminoimidazole core.

The use of microwave heating is crucial for the efficiency of this protocol. It not only accelerates the initial condensation but also drives the reaction to completion, often in a matter of minutes.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative polysubstituted 2-aminoimidazole on a 10 mmol scale.

3.1. Materials and Equipment

  • Reagents:

    • 2-Alkylaminopyrimidine (1.0 equiv)

    • α-Bromocarbonyl compound (1.35 equiv)

    • Acetonitrile (ACS grade)

    • Hydrazine hydrate (60% aqueous solution)

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL or 20 mL microwave reaction vials with snap caps

    • Magnetic stir bars

    • Rotary evaporator

    • Standard laboratory glassware

    • Silica gel for column chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 20 mL microwave reaction vial equipped with a magnetic stir bar, combine the 2-alkylaminopyrimidine (10 mmol) and the α-bromocarbonyl compound (13.5 mmol) in 20 mL of acetonitrile.[9]

  • Microwave Irradiation (Step 1): Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 130-150 °C for 15-25 minutes.[9][8] The specific temperature and time will depend on the substrates used (refer to Table 1).

  • Cooling and Nucleophilic Addition: After the first step is complete, cool the reaction vial to room temperature. Carefully add hydrazine hydrate to the reaction mixture.

  • Microwave Irradiation (Step 2): Reseal the vial and irradiate the mixture in the microwave reactor at a specified temperature for a short duration to facilitate the ring opening.

  • Work-up and Purification:

    • After cooling, transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford the pure polysubstituted 2-aminoimidazole.[7] In some cases, the product may precipitate directly from the reaction mixture and can be isolated by filtration.[8]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

3.3. Safety Precautions

  • Microwave synthesis should be conducted in a well-ventilated fume hood.

  • Always use sealed microwave-safe reaction vials to prevent solvent leakage and pressure buildup.

  • α-Bromocarbonyl compounds are lachrymatory and should be handled with care, using appropriate personal protective equipment (gloves, safety glasses).

  • Hydrazine hydrate is corrosive and toxic; handle it with extreme caution.

Optimization and Versatility

The described microwave-assisted protocol is highly versatile and can be applied to a wide range of substrates to generate a library of polysubstituted 2-aminoimidazoles. The reaction conditions can be fine-tuned to optimize the yield for specific starting materials.

Table 1: Representative Examples of Microwave-Assisted Synthesis of Polysubstituted 2-Aminoimidazoles [9][8]

Entry2-Aminopyrimidineα-Bromocarbonyl CompoundTemp (°C)Time (min)Yield (%)
12-(Methylamino)pyrimidine2-Bromoacetophenone1301592
22-(Ethylamino)pyrimidine2-Bromo-1-(4-chlorophenyl)ethanone1301595
32-(Propylamino)pyrimidine2-Bromo-1-(4-methoxyphenyl)ethanone1301590
42-(Benzylamino)pyrimidine2-Bromo-1-phenylethanone1301594
52-(Methylamino)pyrimidine2-Bromopropiophenone1502585
62-(Ethylamino)pyrimidine2-Bromo-1,2-diphenylethanone1502588

Note: Yields are isolated yields after purification.[9]

Visualizing the Process

To better illustrate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh 2-Alkylaminopyrimidine and α-Bromocarbonyl Compound prep2 Add to Microwave Vial with Acetonitrile prep1->prep2 mw1 Step 1: Irradiate (130-150°C, 15-25 min) prep2->mw1 cool1 Cool to Room Temperature mw1->cool1 add_n2h4 Add Hydrazine Hydrate cool1->add_n2h4 mw2 Step 2: Irradiate (Ring Opening) add_n2h4->mw2 cool2 Cool to Room Temperature mw2->cool2 concentrate Concentrate Under Reduced Pressure cool2->concentrate purify Column Chromatography or Filtration concentrate->purify product Pure 2-Aminoimidazole purify->product analysis Characterize (NMR, MS, IR) product->analysis

Caption: Experimental workflow for the microwave-assisted synthesis.

ReactionScheme r1 2-Aminopyrimidine intermediate Imidazo[1,2-a]pyrimidinium Salt r1->intermediate Step 1: Microwave (130-150°C) plus1 + r2 α-Bromocarbonyl r2->intermediate product Polysubstituted 2-Aminoimidazole intermediate->product Step 2: Microwave plus2 + r3 Hydrazine r3->product

Caption: General reaction scheme for 2-aminoimidazole synthesis.

Conclusion

The microwave-assisted synthesis of polysubstituted 2-aminoimidazoles represents a significant advancement over conventional methods.[3][5] This approach offers remarkable efficiency, high yields, and operational simplicity, making it an invaluable tool for medicinal chemists and drug development professionals.[6][11] The ability to rapidly generate diverse libraries of these important heterocyclic compounds can accelerate the discovery of new therapeutic agents.[12]

References

  • Ermolat'ev, D. S., Savaliya, B., Shah, A., & Van der Eycken, E. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15(2), 491-496. [Link]

  • Ermolat'ev, D. S., Babaev, E. V., & Van der Eycken, E. V. (2006). Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. Organic Letters, 8(25), 5781–5784. [Link]

  • Ermolat'ev, D. S., Babaev, E. V., & Van der Eycken, E. V. (2006). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 71(24), 9074-9083. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]

  • Semantic Scholar. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • MDPI. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]

  • The Journal of Organic Chemistry. (n.d.). A Simple and Practical Synthesis of 2-Aminoimidazoles. [Link]

  • Gharpure, S. J., Nanda, S. K., Adate, P. A., & Shelke, Y. G. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. [Link]

  • The Journal of Organic Chemistry. (n.d.). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. [Link]

  • Organic Letters. (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. [Link]

  • PubMed. (2017). Polysubstituted 2-aminoimidazoles as anti-biofilm and antiproliferative agents: Discovery of potent lead. [Link]

  • ResearchGate. (2006). (PDF) Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. [Link]

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Method

The Versatile Building Block: Application Notes for 5-(2-aminoethyl)-1H-imidazol-2-amine in Medicinal Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile rea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile reactivity is perpetual. Among these, the 2-aminoimidazole core has emerged as a "privileged structure," frequently identified in marine natural products and serving as a cornerstone in the design of a multitude of pharmacologically active agents.[1] This guide focuses on a particularly valuable derivative of this family: 5-(2-aminoethyl)-1H-imidazol-2-amine , also known as 2-aminohistamine .

With its unique arrangement of three distinct nitrogenous centers—a primary aliphatic amine, an exocyclic 2-amino group, and the imidazole ring itself—2-aminohistamine presents a rich platform for synthetic elaboration. Its structural similarity to histamine, a key physiological mediator, makes it an intuitive starting point for the development of modulators for histamine receptors and other G-protein coupled receptors (GPCRs).[2][3] Furthermore, the 2-aminoimidazole moiety is recognized as a bioisostere of the guanidine group, a common functional group in bioactive molecules that often imparts undesirable pharmacokinetic properties due to its high basicity. The ability to substitute a guanidine with the less basic, yet functionally similar, 2-aminoimidazole can lead to compounds with improved drug-likeness.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-aminohistamine as a building block. We will delve into its synthetic accessibility, key applications with detailed structure-activity relationships (SAR), and provide robust protocols for its derivatization.

Physicochemical Properties and Handling

While detailed experimental data on the physicochemical properties of 2-aminohistamine freebase is sparse in publicly available literature, it is typically handled as a more stable salt, such as the dihydrochloride.

PropertyInformationSource/Recommendation
Chemical Name 5-(2-aminoethyl)-1H-imidazol-2-amineIUPAC
Synonyms 2-AminohistamineCommon Name
CAS Number 39050-13-0Chemical Abstracts Service
Molecular Formula C₅H₁₀N₄-
Molecular Weight 126.16 g/mol -
Storage Store as a salt at -20°C, desiccated, and protected from light.General laboratory practice for amines.[4]
Handling Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact. Avoid inhalation of dust.[5][6]Standard laboratory safety protocols.
Solubility Salts are generally soluble in aqueous solutions. Freebase is expected to have some solubility in polar organic solvents.General chemical principles.
Stability Stable under recommended storage conditions. Amines can be sensitive to oxidation.General chemical principles.[7]

Core Applications in Medicinal Chemistry

The trifunctional nature of 2-aminohistamine allows it to be a versatile scaffold for targeting multiple classes of proteins. Below, we explore two prominent areas where this building block has shown significant promise.

Histamine H₄ Receptor Antagonists for Inflammatory Diseases

The histamine H₄ receptor (H₄R) is a G-protein coupled receptor primarily expressed on cells of the immune system, including mast cells, eosinophils, and T-cells.[8][9] Its activation by histamine triggers a signaling cascade that promotes inflammation and immune cell chemotaxis, making it an attractive target for treating inflammatory and autoimmune disorders such as asthma, allergic rhinitis, and atopic dermatitis.[9][10]

The structural resemblance of 2-aminohistamine to histamine makes it an excellent starting point for designing H₄R antagonists. The general strategy involves maintaining the imidazole core for receptor recognition while modifying the side chain to introduce antagonistic properties.

Mechanism of H₄ Receptor Signaling

The H₄ receptor couples to the Gαi/o subunit of the heterotrimeric G-protein. Upon histamine binding, this leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate other pathways, including the activation of the MAPK cascade, which ultimately influences gene expression related to inflammation.[1][11][12] Antagonists competitively block histamine from binding to the receptor, thus inhibiting these downstream effects.

H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) MAPK MAPK Cascade G_protein->MAPK Activates (βγ) cAMP cAMP AC->cAMP Histamine Histamine Histamine->H4R Binds & Activates Antagonist 2-Aminohistamine Derivative (Antagonist) Antagonist->H4R Blocks ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Inflammation Inflammatory Response & Chemotaxis PKA->Inflammation Leads to MAPK->Inflammation Leads to

Caption: Simplified Histamine H₄ Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for derivatives of 2-aminohistamine are not extensively published, we can infer key principles from related 2-aminopyrimidine and 2-aminothiazole series targeting the H₄R.[11][12]

  • Imidazole Core: The 2-aminoimidazole core is crucial for hinge-binding interactions within the receptor.

  • Ethylamine Side Chain: The primary amine of the ethylamine side chain is a key point for modification. Alkylation or acylation can be used to introduce larger, often aromatic or heteroaromatic, substituents.

  • Substituent Effects: Large, hydrophobic groups attached to the side chain often enhance antagonistic activity. For example, replacing the terminal amine with a 4-methylpiperazine group or substituted phenyl groups has led to potent H₄R antagonists in related series.[10][12]

Compound SeriesKey ModificationsResulting ActivityReference
2-Aminopyrimidines Replacement of tert-butyl at C6 with aromatic moieties.Led to potent in vitro H₄R antagonists with in vivo anti-inflammatory activity.[10]
6-Alkyl-2,4-diaminopyrimidines Optimization of alkyl substitution at C6 and modifications of the diamine at C4.Delivered clinical candidate JNJ 39758979.[11][12]

These examples highlight that derivatization of the primary amine on the ethyl side chain of 2-aminohistamine with moieties similar to those in the pyrimidine series is a promising strategy for developing novel H₄R antagonists.

Kinase Inhibitors for Oncology

The 2-amino-heterocycle motif is a well-established "hinge-binding" fragment in the design of ATP-competitive kinase inhibitors. This is exemplified by the blockbuster drug Dasatinib, a potent Src/Abl kinase inhibitor, which features a 2-aminothiazole core.[13] The 2-aminoimidazole scaffold of our title compound can similarly form critical hydrogen bonds with the kinase hinge region, making it an attractive starting point for developing inhibitors against various kinases, such as Src family kinases (SFKs) and Aurora kinases, which are often dysregulated in cancer.[14][15][16]

Mechanism of Kinase Inhibition:

In ATP-competitive kinase inhibition, the inhibitor occupies the binding site of ATP, preventing the kinase from phosphorylating its downstream substrates. The 2-amino group and one of the imidazole ring nitrogens of 2-aminohistamine can act as hydrogen bond donors and acceptors, respectively, to form key interactions with the backbone of the kinase hinge region.

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region ATP_Pocket ATP Binding Pocket Substrate Substrate Protein ATP_Pocket->Substrate Phosphorylates Inhibitor 2-Aminohistamine Derivative Inhibitor->Hinge H-Bonds Inhibitor->ATP_Pocket Occupies ATP ATP ATP->Hinge H-Bonds ATP->ATP_Pocket Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: ATP-Competitive Kinase Inhibition Workflow.

Structure-Activity Relationship (SAR) Insights:

Optimization of 2-aminoimidazole and 2-aminothiazole scaffolds has led to potent inhibitors of Src and Aurora kinases.

  • Core Scaffold: The 2-aminoimidazole serves as an effective hinge binder.[14]

  • Side Chain Elaboration: Large, complex substituents are typically installed, often via acylation or alkylation of the exocyclic 2-amino group or the primary amine on the ethyl side chain. These substituents explore additional pockets within the ATP binding site to enhance potency and selectivity.

  • Src Family Kinase (SFK) Inhibitors: In one study, 4-aminoimidazole derivatives were optimized, leading to compounds with nanomolar IC₅₀ values against Src. Key modifications included the introduction of substituted phenyl rings and amide or ester functionalities.[14]

  • Aurora Kinase Inhibitors: 2-Aminobenzimidazoles, which share the 2-aminoimidazole core, have been developed as potent Aurora kinase inhibitors, demonstrating good aqueous solubility and comparable potency to clinical candidates.[15]

Target KinaseScaffoldKey ModificationsPotency (IC₅₀)Reference
Src 4-AminoimidazolePhenyl ring with ortho/meta-OH and amide/ester side chain40 nM[14]
Src 2-AminothiazoleN-(2-chloro-6-methylphenyl)- and pyrimidinyl-piperazinyl-ethanol moietiesSub-nanomolar[13]
Aurora Kinases 2-AminobenzimidazoleBioisosteric replacement of biaryl ureaNanomolar range[15]

These findings suggest that 2-aminohistamine is a highly promising starting point for kinase inhibitor discovery. The ethylamine side chain provides a convenient handle for introducing diversity-oriented substituents to target the ATP binding sites of various kinases.

Synthetic Protocols and Derivatization Strategies

The synthetic utility of 2-aminohistamine hinges on the ability to selectively functionalize its three nitrogen centers. The primary amine of the ethyl group is generally the most nucleophilic and reactive towards electrophiles under neutral or basic conditions. The exocyclic 2-amino group is less nucleophilic due to resonance with the imidazole ring, and the endocyclic imidazole nitrogen is often the least reactive towards electrophiles, especially when protonated.

This difference in reactivity allows for a degree of regioselectivity. However, for complex syntheses, an orthogonal protecting group strategy is often necessary.

Derivatization_Strategy Start 2-Aminohistamine Protect Selective Protection (e.g., Boc on primary amine) Start->Protect Direct_Derivatization Direct Derivatization (targets most reactive site) Start->Direct_Derivatization Derivatize_N2 Derivatization of 2-Amino Group (e.g., Acylation) Protect->Derivatize_N2 Derivatize_N_ring Derivatization of Imidazole Ring-N (e.g., Alkylation) Protect->Derivatize_N_ring Deprotect Deprotection Derivatize_N2->Deprotect Derivatize_N_ring->Deprotect Final_Product Final Derivative Deprotect->Final_Product Direct_Derivatization->Final_Product

Caption: General workflow for derivatizing 2-aminohistamine.

Protocol 1: Synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine (2-Aminohistamine)

This protocol is adapted from the synthesis of 2-aminohistamine and 2-amino-L-histidine by Nagai et al.[1][7] It involves the aryldiazonium coupling to an N-acetylhistamine precursor, followed by reduction.

Materials:

  • N-acetylhistamine

  • Aryldiazonium salt (e.g., generated from p-chloroaniline)

  • Sodium acetate

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Hydrochloric acid (HCl)

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • Diazonium Coupling: Dissolve N-acetylhistamine in an aqueous ethanol solution containing sodium acetate. Cool the solution in an ice bath.

  • Slowly add a freshly prepared solution of the aryldiazonium salt to the N-acetylhistamine solution with vigorous stirring. Maintain the temperature below 5 °C.

  • Allow the reaction to stir for several hours, monitoring for the formation of the 2-arylazo derivative by TLC.

  • Work-up and Purification: Once the reaction is complete, extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-arylazo intermediate by silica gel column chromatography to isolate the desired isomer.[1]

  • Hydrogenolysis: Dissolve the purified 2-arylazo derivative in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Deprotection and Isolation: Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate. Add aqueous HCl and heat the mixture to hydrolyze the acetyl group.

  • After hydrolysis is complete, concentrate the solution to obtain the crude 2-aminohistamine dihydrochloride salt. The product can be further purified by recrystallization.

Protocol 2: Selective N-Acylation of the Ethylamine Side Chain

This protocol describes a general procedure for the selective acylation of the more nucleophilic primary amine of the ethyl side chain.

Materials:

  • 5-(2-aminoethyl)-1H-imidazol-2-amine dihydrochloride

  • Acylating agent (e.g., acid chloride or anhydride)

  • Tertiary amine base (e.g., triethylamine, DIEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(2-aminoethyl)-1H-imidazol-2-amine dihydrochloride (1.0 eq.).

  • Add anhydrous DMF or DCM.

  • Add the tertiary amine base (at least 2.2 eq. to neutralize the dihydrochloride salt and the acid produced during the reaction). Stir until the starting material dissolves.

  • Acylation: Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.0-1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 3: N-Alkylation of the Ethylamine Side Chain via Reductive Amination

Reductive amination is a mild and effective method for N-alkylation that can offer good selectivity for the primary amine.

Materials:

  • 5-(2-aminoethyl)-1H-imidazol-2-amine

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., methanol, 1,2-dichloroethane)

  • Acetic acid (catalytic)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-(2-aminoethyl)-1H-imidazol-2-amine (1.0 eq.) and dissolve it in the anhydrous solvent.

  • Add the aldehyde or ketone (1.0-1.2 eq.) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.

  • Continue to stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

5-(2-aminoethyl)-1H-imidazol-2-amine is a building block of significant potential, offering multiple points for diversification and access to privileged medicinal chemistry scaffolds. Its role as a histamine analog and a guanidine bioisostere provides a rational basis for its application in designing ligands for GPCRs and other targets. The provided protocols offer a starting point for the synthetic exploration of this versatile molecule. Future work in developing more refined regioselective derivatization and orthogonal protection strategies will undoubtedly expand its utility and solidify its place as a valuable tool in the drug discovery arsenal. As our understanding of the biological roles of targets like the H₄ receptor and various kinases continues to grow, so too will the opportunities for innovative therapeutics derived from this potent chemical scaffold.

References

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  • Thurmond, R. L., et al. (2014). Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. Journal of Medicinal Chemistry, 57(11), 4465-4481. [Link]

  • Nagai, W., Kirk, K. L., & Cohen, L. A. (1973). Synthesis of 2-amino-L-histidine and 2-aminohistamine. PubMed. [Link]

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Application

Application Notes and Protocols: A Comprehensive Experimental Workflow for Evaluating the Antiangiogenic Activity of 2-Aminohistamine Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Targeting Angiogenesis with Novel Histamine Analogs Angiogenesis, the formation of new blood vesse...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Targeting Angiogenesis with Novel Histamine Analogs

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions.[1] While essential for development and wound healing, aberrant angiogenesis is a hallmark of cancer, inflammatory disorders, and retinopathies.[2] Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy.[3] Histamine, a well-known biogenic amine, has been shown to play a complex and sometimes contradictory role in angiogenesis, exerting its effects through its four G protein-coupled receptors (H1R, H2R, H3R, and H4R).[4][5] The expression of these receptors on endothelial cells suggests that histamine and its analogs can directly modulate the angiogenic process.[6][7]

Recent interest has focused on the therapeutic potential of histamine analogs. While the roles of various histamine receptor agonists and antagonists have been explored in the context of angiogenesis[8][9], the specific effects of 2-aminohistamine analogs remain a nascent and intriguing area of investigation. This application note provides a comprehensive, field-proven experimental workflow designed to rigorously evaluate the antiangiogenic potential of novel 2-aminohistamine analogs. The described protocols are designed as a self-validating system, progressing from high-throughput in vitro screens to more complex ex vivo and in vivo models, ensuring a robust and reliable assessment of therapeutic candidates.

Experimental Workflow Overview

The proposed workflow is a multi-tiered approach, beginning with broad in vitro screening to identify initial hits and progressing to more physiologically relevant models to confirm and characterize the antiangiogenic activity. This funnel-down approach is both time and resource-efficient.

experimental_workflow cluster_0 In Vitro Screening (High-Throughput) cluster_1 Ex Vivo Confirmation cluster_2 In Vivo Validation Endothelial Cell Proliferation Endothelial Cell Proliferation Endothelial Cell Migration Endothelial Cell Migration Endothelial Cell Proliferation->Endothelial Cell Migration Initial Hits Endothelial Cell Tube Formation Endothelial Cell Tube Formation Endothelial Cell Migration->Endothelial Cell Tube Formation Confirmed Hits Endothelial Cell Apoptosis Endothelial Cell Apoptosis Endothelial Cell Tube Formation->Endothelial Cell Apoptosis Characterized Hits Rat Aortic Ring Assay Rat Aortic Ring Assay Endothelial Cell Apoptosis->Rat Aortic Ring Assay Lead Candidates Chick Chorioallantoic Membrane (CAM) Assay Chick Chorioallantoic Membrane (CAM) Assay Rat Aortic Ring Assay->Chick Chorioallantoic Membrane (CAM) Assay Validated Leads Matrigel Plug Assay Matrigel Plug Assay Chick Chorioallantoic Membrane (CAM) Assay->Matrigel Plug Assay Zebrafish Angiogenesis Model Zebrafish Angiogenesis Model Matrigel Plug Assay->Zebrafish Angiogenesis Model Preclinical Candidates

Caption: A multi-tiered experimental workflow for evaluating antiangiogenic compounds.

Part 1: In Vitro Screening of 2-Aminohistamine Analogs

The initial phase of the workflow focuses on high-throughput in vitro assays using endothelial cells, the primary cell type involved in angiogenesis.[5] Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and reliable model for these studies.[10]

Endothelial Cell Proliferation Assay

Scientific Rationale: Endothelial cell proliferation is a fundamental step in the formation of new blood vessels.[11] This assay quantifies the effect of the 2-aminohistamine analogs on the growth of endothelial cells. A reduction in proliferation suggests a potential antiangiogenic effect.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial cell growth medium and incubate for 24 hours.[12]

  • Serum Starvation: Replace the medium with a basal medium containing a low serum concentration (e.g., 0.5-1% FBS) for 12-24 hours to synchronize the cell cycle.

  • Treatment: Treat the cells with various concentrations of the 2-aminohistamine analogs. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., VEGF).

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification: Assess cell viability and proliferation using a colorimetric assay such as the MTT or WST-1 assay, or a fluorescence-based assay like the CyQUANT® Cell Proliferation Assay. Read the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition compared to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

Endothelial Cell Migration (Scratch Wound) Assay

Scientific Rationale: Endothelial cell migration is crucial for the elongation and sprouting of new blood vessels into surrounding tissues.[13] The scratch wound assay provides a simple and effective method to assess the impact of the test compounds on this process.[14]

Protocol:

  • Create a Confluent Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.[15]

  • Create the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.[14]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with basal medium containing the 2-aminohistamine analogs at various concentrations. Include a vehicle control and a positive control for migration (e.g., VEGF).

  • Image Acquisition: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. Continue to capture images of the same field at regular intervals (e.g., every 6-12 hours) for up to 24-48 hours.[16]

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group compared to the vehicle control.

Endothelial Cell Tube Formation Assay

Scientific Rationale: This assay mimics the later stages of angiogenesis where endothelial cells differentiate and organize into a capillary-like network.[17] The ability of a compound to inhibit this process is a strong indicator of its antiangiogenic potential.

Protocol:

  • Coat Plates with Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow for polymerization.[17]

  • Cell Seeding and Treatment: Harvest HUVECs and resuspend them in basal medium containing the 2-aminohistamine analogs. Seed the cells onto the Matrigel-coated wells.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.[7]

  • Image Acquisition: Visualize the formation of tube-like structures using a phase-contrast microscope and capture images.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Endothelial Cell Apoptosis Assay

Scientific Rationale: Induction of apoptosis (programmed cell death) in endothelial cells is a key mechanism for some antiangiogenic drugs.[18] This assay determines if the 2-aminohistamine analogs induce apoptosis in endothelial cells.

Protocol:

  • Cell Treatment: Seed HUVECs in a suitable plate and treat them with the 2-aminohistamine analogs for 24-48 hours.

  • Apoptosis Detection: Use a commercially available apoptosis detection kit. Common methods include:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16][19]

    • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases involved in apoptosis.[6][14][20][21][22]

  • Data Analysis: Quantify the percentage of apoptotic cells or the fold-change in caspase activity for each treatment group compared to the vehicle control.

Part 2: Ex Vivo Confirmation

Analogs that demonstrate significant and dose-dependent inhibitory activity in the in vitro assays should be advanced to a more complex ex vivo model that better recapitulates the tissue microenvironment.

Rat Aortic Ring Assay

Scientific Rationale: This assay uses a segment of the rat aorta cultured in a 3D matrix. It provides a more physiologically relevant model than 2D cell culture, as it includes the interaction of multiple cell types and the extracellular matrix in the angiogenic sprouting process.[23][24]

Protocol:

  • Aorta Excision and Sectioning: Euthanize a rat and aseptically dissect the thoracic aorta. Clean the aorta of surrounding adipose and connective tissue and cut it into 1-2 mm thick rings.[23]

  • Embedding in Matrix: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.[23]

  • Treatment: Add culture medium containing the 2-aminohistamine analogs to the wells. Include vehicle and positive (e.g., VEGF) controls.

  • Incubation and Observation: Incubate the plates for 7-14 days, replacing the medium every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings using a microscope.

  • Quantification: Capture images of the sprouting microvessels. Quantify the angiogenic response by measuring the length and number of sprouts using image analysis software.[25][26][27]

Part 3: In Vivo Validation

The most promising candidates from the ex vivo assay should be validated in living organisms to assess their efficacy and potential toxicity.

Chick Chorioallantoic Membrane (CAM) Assay

Scientific Rationale: The CAM of a developing chick embryo is a highly vascularized membrane that serves as an excellent in vivo model to study angiogenesis. It is a rapid, cost-effective, and ethically favorable alternative to rodent models for initial in vivo screening.[2][28]

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

  • Windowing the Egg: Create a small window in the eggshell to expose the CAM.

  • Application of Test Compound: Place a sterile filter paper disc or a carrier sponge containing the 2-aminohistamine analog onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 2-3 days.

  • Observation and Quantification: Observe the area around the implant for changes in vascularization. Quantify the angiogenic response by counting the number of blood vessel branch points or by using image analysis software to measure vessel density and length.[22][29][30]

Matrigel Plug Assay

Scientific Rationale: This in vivo assay involves the subcutaneous injection of Matrigel mixed with the test compound into a mouse. The Matrigel solidifies, and the host's blood vessels infiltrate the plug. The extent of vascularization provides a quantitative measure of angiogenesis.[20][31]

Protocol:

  • Preparation of Matrigel Mixture: Mix Matrigel with the 2-aminohistamine analog and an angiogenic stimulus (e.g., bFGF or VEGF) on ice.

  • Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of a mouse.

  • Incubation Period: Allow the Matrigel plug to solidify and become vascularized over 7-14 days.

  • Plug Excision and Analysis: Euthanize the mouse and excise the Matrigel plug.

  • Quantification: Quantify the angiogenesis by:

    • Hemoglobin Assay: Homogenize the plug and measure the hemoglobin content using Drabkin's reagent.[19][32]

    • Immunohistochemistry: Section the plug and stain for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

Zebrafish Angiogenesis Model

Scientific Rationale: The zebrafish embryo is a powerful vertebrate model for studying angiogenesis due to its rapid development, optical transparency, and genetic tractability.[25] It allows for real-time imaging of blood vessel development in a living organism.

Protocol:

  • Embryo Collection and Maintenance: Collect fertilized zebrafish eggs and maintain them in an incubator.

  • Treatment: Add the 2-aminohistamine analogs to the embryo medium at various concentrations.

  • Observation: Use a transgenic zebrafish line with fluorescently labeled blood vessels (e.g., Tg(fli1:EGFP)) to visualize the vasculature.[2]

  • Image Acquisition: Immobilize the embryos and capture fluorescent images of the developing intersegmental vessels (ISVs) at specific time points (e.g., 24, 48, and 72 hours post-fertilization).

  • Quantification: Quantify the antiangiogenic effect by measuring the length and number of ISVs, or by scoring for vascular defects using image analysis software.[4][24][28][29][31][33]

Mechanistic Insights: Exploring the Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Histamine is known to influence key angiogenic signaling pathways, primarily through the Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) pathways.[5]

signaling_pathways cluster_0 Histamine Receptor Signaling cluster_1 Key Angiogenic Pathways 2-Aminohistamine Analog 2-Aminohistamine Analog Histamine Receptors (H1R, H2R, H3R, H4R) Histamine Receptors (H1R, H2R, H3R, H4R) 2-Aminohistamine Analog->Histamine Receptors (H1R, H2R, H3R, H4R) Downstream Effectors Downstream Effectors Histamine Receptors (H1R, H2R, H3R, H4R)->Downstream Effectors VEGF/VEGFR Pathway VEGF/VEGFR Pathway Downstream Effectors->VEGF/VEGFR Pathway Modulation FGF/FGFR Pathway FGF/FGFR Pathway Downstream Effectors->FGF/FGFR Pathway Modulation Angiogenic Response Angiogenic Response VEGF/VEGFR Pathway->Angiogenic Response FGF/FGFR Pathway->Angiogenic Response

Caption: Potential modulation of VEGF and FGF pathways by 2-aminohistamine analogs.

Further studies, such as Western blotting or qPCR, can be employed to investigate the effect of the lead compounds on the expression and activation of key proteins in these pathways (e.g., VEGFR2, FGFR1, ERK, Akt).

Data Interpretation and Statistical Analysis

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as the Student's t-test or ANOVA, with a p-value of < 0.05 considered significant. For in vivo studies, it is crucial to use a sufficient number of animals per group to ensure statistical power.

Table 1: Hypothetical In Vitro Screening Data for 2-Aminohistamine Analogs

CompoundEndothelial Cell Proliferation (IC50, µM)Endothelial Cell Migration (% Inhibition at 10 µM)Endothelial Tube Formation (% Inhibition at 10 µM)Endothelial Cell Apoptosis (% Increase at 10 µM)
Analog A5.2 ± 0.865 ± 572 ± 835 ± 4
Analog B> 10012 ± 38 ± 22 ± 1
Analog C15.8 ± 2.142 ± 655 ± 715 ± 3
Sunitinib (Control)0.5 ± 0.185 ± 492 ± 350 ± 6

Conclusion

This application note outlines a robust and comprehensive workflow for the evaluation of the antiangiogenic activity of novel 2-aminohistamine analogs. By following this systematic approach, researchers can effectively screen, confirm, and validate the therapeutic potential of these compounds. While direct evidence for the antiangiogenic properties of 2-aminohistamine analogs is currently limited, this proposed workflow provides a clear roadmap for future investigations in this promising area of drug discovery. The insights gained from these studies could lead to the development of a new class of antiangiogenic agents with significant therapeutic implications.

References

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  • QUANTIFICATION OF ANGIOGENESIS ON THE RAT AORTIC RING ASSAY. (n.d.).

  • A simple method of image analysis to estimate CAM vascularization by APERIO ImageScope software. The International Journal of Developmental Biology, 59(4-6), 217-219.

  • A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Matrix Biology Plus, 6-7, 100025.

  • The Uses of CAM Assay Angiogenesis Analysis Software. (2021, January 14). KOLAIDO.

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  • Characterization of histamine receptor sub-types regulating prostacyclin release from human endothelial cells. British Journal of Pharmacology, 114(6), 1257-1264.

  • IMAGE ANALYSIS QUANTIFICATION OF ANGIOGENESIS. (n.d.).

  • Histamine receptor. In Wikipedia.

  • A simple method of image analysis to estimate CAM vascularization by APERIO ImageScope software. (n.d.). SciSpace.

  • The aortic ring model of angiogenesis: a quarter century of search and discovery. American Journal of Physiology-Heart and Circulatory Physiology, 291(5), H2089-H2100.

  • Histamine and histamine receptor regulation of gastrointestinal cancers. World Journal of Gastroenterology, 20(9), 2182-2192.

  • The sponge/Matrigel angiogenesis assay. Angiogenesis, 5(1-2), 75-80.

  • Pathophysiological Roles of Histamine Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets. International Journal of Molecular Sciences, 21(18), 6826.

  • IKOSA Prisma in Action: Assessing Angiogenesis Hallmarks Within the CAM Assay Model. (2023, May 25). KOLAIDO.

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5).

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  • Improved quantification of angiogenesis in the rat aortic ring assay. (n.d.). ResearchGate.

  • Gel Plug Assay. (n.d.). Thermo Fisher Scientific.

  • In vitro wound-healing assay also known as the scratch assay. (n.d.). Moodle@Units.

  • Involvement of the H1 histamine receptor, p38 MAP kinase, MLCK, and Rho/ROCK in histamine-induced endothelial barrier dysfunction. PLoS One, 10(9), e0138381.

  • Mast-cell histamine is angiogenic through receptors for histamine1 and histamine2. International Journal of Experimental Pathology, 76(6), 493-497.

  • Histamine and histamine receptor regulation of gastrointestinal cancers. (n.d.). Kennedy.

  • Histamine induced high mobility group box-1 release from vascular endothelial cells through H1 receptor. Frontiers in Immunology, 9, 1695.

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  • Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications. Frontiers in Pharmacology, 10, 638.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine

Welcome to the technical support center for the synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine (also known as 2-amino-5-(2-aminoethyl)imidazole). This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine (also known as 2-amino-5-(2-aminoethyl)imidazole). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route and improve your product yield.

Introduction to the Synthesis

The synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine, a histamine analogue, is a critical process in the development of various pharmaceutical compounds. A common and effective method for its preparation involves the cyclocondensation of 1,4-diamino-2-butanone dihydrochloride with cyanamide in an aqueous basic medium. This reaction, while straightforward in principle, can present several challenges that may lead to reduced yields and purification difficulties. This guide will walk you through the key steps of this synthesis, highlighting potential pitfalls and providing solutions to overcome them.

Core Synthesis Pathway: Cyclocondensation Route

The primary synthetic route involves the reaction of 1,4-diamino-2-butanone dihydrochloride with cyanamide.

Reaction Scheme:

Caption: Workflow for the synthesis and purification of 5-(2-aminoethyl)-1H-imidazol-2-amine.

This technical support guide provides a comprehensive overview of the synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine. By understanding the underlying chemistry and potential challenges, researchers can effectively troubleshoot their experiments and achieve higher yields of this valuable compound. For further assistance, please consult the referenced literature.

References

  • BenchChem. (2025). Green Synthesis of 2-Aminoimidazoles: Application Notes and Protocols for Pharmaceutical Research. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide. BenchChem.
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Optimization

Technical Support Center: Overcoming Challenges in the Purification of 2-Aminohistamine

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the successful purification of 2-a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the successful purification of 2-aminohistamine and related polar amine compounds. Drawing from established analytical principles and practical laboratory experience, this document will help you navigate the common pitfalls associated with this challenging molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-aminohistamine?

A: The purification of 2-aminohistamine is complicated by several intrinsic molecular properties. Its structure, featuring two primary amine groups and an imidazole ring, results in high polarity and water solubility, making extraction from aqueous media difficult. Furthermore, the basic nature of the amine groups leads to strong interactions with standard silica gel, often causing significant tailing and poor separation during column chromatography. Like many amines, it is also susceptible to air oxidation, which can lead to sample discoloration and the formation of impurities[1].

Q2: My 2-aminohistamine sample has turned yellow/brown upon storage. What happened, and can I rescue it?

A: Discoloration is a classic sign of oxidation[1]. The amine functional groups in 2-aminohistamine are susceptible to air oxidation, which forms colored N-oxide byproducts. If the discoloration is minor, the compound can often be re-purified. For solid samples, recrystallization under an inert atmosphere is a viable option. For oils or solutions, re-purification via chromatography using degassed solvents may be necessary. To prevent this, always store the purified compound under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20°C is recommended) and protected from light.

Q3: How can I effectively monitor the purification of 2-aminohistamine by TLC?

A: Visualizing 2-aminohistamine on a TLC plate can be challenging as it lacks a strong UV chromophore. While some visualization may be possible under short-wave UV (254 nm) due to the imidazole ring, it is often faint. Staining is typically required for effective monitoring. A ninhydrin stain is highly effective as it reacts with the primary amine groups to produce a distinct purple spot. Alternatively, permanganate or iodine stains can be used. To combat streaking on the TLC plate (which mirrors column behavior), it is advisable to pre-treat the plate by developing it in a solvent system containing a small amount of triethylamine (e.g., 1-2%) and then drying it before applying your sample.

Q4: Is derivatization necessary for HPLC analysis of 2-aminohistamine?

A: While not strictly necessary if using a detector like mass spectrometry (MS) or a charged aerosol detector (CAD), derivatization is highly recommended for sensitive and robust quantification using UV or fluorescence detectors.[2][3] Histamine and its analogs are often derivatized with agents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a fluorescent tag, significantly lowering the limit of detection.[2][4] This approach is standard in the analysis of biogenic amines from complex biological matrices.[5][6]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: Low Recovery After Aqueous Workup and Extraction

Q: I've completed my synthesis of 2-aminohistamine, but after neutralizing the reaction and attempting to extract my product into an organic solvent like dichloromethane (DCM) or ethyl acetate, I'm seeing very low yields. Where is my product going?

A: The Cause: The high polarity and basicity of 2-aminohistamine are the primary culprits. During a typical workup, if the aqueous layer is acidic or even neutral (pH ~7), the amine groups will be protonated (R-NH3+). This ionic form is highly water-soluble and will not partition effectively into common organic solvents.

Solutions & Optimization:

  • Careful Basification: Before extraction, adjust the pH of the aqueous layer to be basic, typically pH 9-11, using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This deprotonates the amine groups, rendering the molecule less polar and more soluble in organic solvents. Be cautious not to exceed pH 11, as highly basic conditions can sometimes promote side reactions or degradation.

  • Utilize the Salting-Out Effect: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. The high concentration of ions reduces the solvation of your organic product in the aqueous phase, effectively "pushing" it into the organic layer and increasing extraction efficiency.

  • Switch to a More Polar Extraction Solvent: If DCM or ethyl acetate fails, a more polar solvent like n-butanol can be effective for extracting highly polar amines from aqueous solutions.

  • Evaporation of Aqueous Layer: In extreme cases, if the product is stable, you can freeze-dry (lyophilize) the aqueous solution to remove water, leaving behind your product as a salt. This can then be triturated with an organic solvent to remove inorganic salts or subjected to chromatography.

Problem 2: Severe Tailing and Poor Separation in Silica Gel Chromatography

Q: I'm attempting to purify my crude 2-aminohistamine using standard silica gel flash chromatography, but the product is either stuck on the column or elutes as a long, unresolved streak across many fractions. How can I achieve sharp, well-defined peaks?

A: The Cause: Standard silica gel contains acidic silanol groups (Si-OH) on its surface. The basic amine groups of your compound interact strongly with these acidic sites via acid-base interactions and hydrogen bonding. This strong, non-specific binding prevents clean elution, causing the characteristic streaking or tailing observed.[7]

The following diagram outlines a decision-making process for purifying basic amines like 2-aminohistamine.

purification_workflow start Crude 2-Aminohistamine Sample silica_check Attempt Standard Silica Chromatography? start->silica_check silica_col Silica Gel Column (e.g., DCM/MeOH) silica_check->silica_col Yes switch_sorbent Switch Stationary Phase silica_check->switch_sorbent No / Proactive tailing_check Observe Tailing or Streaking? silica_col->tailing_check add_base Add Basic Modifier to Eluent (e.g., 1-2% Triethylamine or NH4OH) tailing_check->add_base Yes success Successful Purification tailing_check->success No add_base->success alumina Basic Alumina Column switch_sorbent->alumina Neutral/Basic Impurities reverse_phase Reverse-Phase (C18) Column (e.g., H2O/ACN with TFA or Formic Acid) switch_sorbent->reverse_phase Polar Impurities crystallize Consider Salt Formation & Recrystallization switch_sorbent->crystallize High Purity Crude alumina->success reverse_phase->success crystallize->success

Caption: Decision tree for selecting a purification strategy for 2-aminohistamine.

Solutions & Optimization:

  • Use a Basic Mobile Phase Additive: The most common solution is to add a small amount of a volatile base to your mobile phase.[7] Typically, 0.5-2% triethylamine (Et3N) or a solution of ammonium hydroxide in methanol is used. These additives compete with your product for binding to the acidic sites on the silica, allowing your compound to elute cleanly.

  • Switch to a Different Stationary Phase:

    • Basic Alumina: Aluminum oxide is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds. It eliminates the acid-base interaction issue.

    • Reverse-Phase (C18) Silica: In reverse-phase chromatography, separation is based on hydrophobicity. This is a powerful technique for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amines are protonated and behave consistently.

  • Salt Formation and Recrystallization: If the crude product is relatively clean, you can often achieve high purity by forming a salt and recrystallizing it.[7] Dissolve the crude amine in a solvent like methanol or ethanol and add an acid (e.g., HCl in ether, or a solution of oxalic or tartaric acid). The resulting salt will often precipitate out in high purity.

Stationary PhasePrincipleProsConsRecommended Mobile Phase
Silica Gel Normal Phase (Polar)Inexpensive, widely available.Strongly acidic, causes tailing with basic amines.DCM/MeOH with 1% Et3N or NH4OH
Basic Alumina Normal Phase (Basic)Excellent for basic compounds, prevents tailing.Can be more reactive, may degrade sensitive compounds.Ethyl Acetate/Hexane or DCM/MeOH
Reverse-Phase (C18) Reverse Phase (Non-polar)High resolving power, excellent for polar compounds.More expensive, requires HPLC-grade solvents.Water/Acetonitrile with 0.1% TFA or Formic Acid

Detailed Experimental Protocols

Protocol 1: Optimized Flash Chromatography on Amine-Modified Silica Gel

This protocol describes a standard method for purifying 2-aminohistamine on silica gel by suppressing acidic site interactions.

  • Prepare the Mobile Phase: Prepare your primary eluent system (e.g., 95:5 Dichloromethane/Methanol). To this solution, add 1% by volume of triethylamine (Et3N). For every 1 L of eluent, add 10 mL of Et3N. Ensure thorough mixing.

  • Prepare the Slurry: In a beaker, add your silica gel and pour in the Et3N-modified mobile phase. Gently swirl to create a uniform slurry. This step ensures the silica is "deactivated" before packing.

  • Pack the Column: Pour the slurry into your chromatography column and use pressure to pack the bed firmly. Equilibrate the column by flushing with 2-3 column volumes of the modified mobile phase.

  • Load the Sample: Dissolve your crude 2-aminohistamine in a minimal amount of the mobile phase. Alternatively, create a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the chromatography as usual, collecting fractions and monitoring by TLC (using a ninhydrin stain).

  • Post-Purification: Combine the pure fractions. The triethylamine is volatile and will be removed along with the mobile phase solvents under reduced pressure on a rotary evaporator.

Protocol 2: Purification via Salt Formation and Recrystallization

This method is ideal for obtaining highly pure, crystalline material suitable for final analysis.

  • Dissolve the Amine: Dissolve the crude 2-aminohistamine free-base in a minimal amount of a suitable solvent (e.g., methanol, isopropanol, or ethyl acetate).

  • Prepare the Acid Solution: In a separate flask, prepare a solution of the desired acid. For example, a 2M solution of HCl in diethyl ether or a saturated solution of oxalic acid in ethanol.

  • Form the Salt: Slowly add the acid solution dropwise to the stirring amine solution. The salt will often begin to precipitate immediately. Monitor the pH with test paper to ensure you do not add a large excess of acid.

  • Induce Crystallization: If precipitation is not immediate, you may need to cool the solution in an ice bath or gently scratch the inside of the flask with a glass rod to induce crystallization. Allowing the solution to stand at 4°C overnight is also effective.

  • Isolate and Wash: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether or another solvent in which the salt is insoluble to remove any surface impurities.

  • Dry the Product: Dry the purified salt crystals under high vacuum to remove all residual solvent. The resulting crystalline solid is often more stable and easier to handle than the free-base oil.

References

  • Determination of Histamine, Methylhistamines and Histamine-O-Phthaldialdehyde Complexes by Two High-Performance Liquid Chromatographic Procedures. Application to Biological Samples. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Equivalence testing of histamine methods - Final Report. JRC Publications Repository. [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. Sains Malaysiana. [Link]

  • Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. ResearchGate. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • High-performance liquid chromatographic determination of histamine in biological samples after derivation with o-phthalaldehyde. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Amine workup : r/Chempros. Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-Aminoimidazoles

From the Desk of a Senior Application Scientist Welcome to the technical support center for the synthesis of 2-aminoimidazoles (2-AIs). The 2-AI scaffold is a cornerstone in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-aminoimidazoles (2-AIs). The 2-AI scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents. However, its synthesis, while seemingly straightforward, is fraught with challenges ranging from low yields and difficult purifications to unwanted side reactions.

This guide is designed to move beyond simple protocols. It provides a framework for rational troubleshooting and optimization, grounded in mechanistic understanding and field-proven experience. We will explore the causality behind experimental choices, enabling you to diagnose issues and logically refine your reaction conditions for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-aminoimidazoles in a research setting?

A1: The most prevalent and versatile method is the condensation reaction between an α-haloketone (typically an α-bromo- or α-chloroketone) and a guanidine derivative.[1][2] This approach is widely adopted due to the commercial availability of a broad range of starting materials, allowing for diverse substitutions on the imidazole ring.

Q2: My synthesis is suffering from very low yields. What is the first parameter I should investigate?

A2: The first and often most impactful parameter to investigate is your choice of solvent. Traditional protocols using volatile organic solvents (VOCs) like tetrahydrofuran (THF) often require long reaction times (10-12 hours) under inert atmospheres and can still result in modest yields.[1] Switching to a greener, more efficient solvent system, such as a Deep Eutectic Solvent (DES), can dramatically improve outcomes. See the detailed troubleshooting section for a direct comparison.

Q3: How can I monitor the progress of my reaction effectively?

A3: For most 2-aminoimidazole syntheses, reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] TLC is excellent for quickly visualizing the consumption of the starting ketone, while GC-MS provides more definitive evidence of product formation and can help identify potential side products. For quantitative analysis of the final product and impurities, High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the preferred method.[4]

Q4: Are there methods to make the synthesis of 2-aminoimidazoles more environmentally friendly?

A4: Absolutely. Green chemistry principles are highly applicable here. The use of Deep Eutectic Solvents (DES), such as a mixture of choline chloride and urea, is a leading strategy.[1][3][5] These solvents are biodegradable, low-cost, and can significantly reduce reaction times while simplifying product isolation. Additionally, energy-efficient techniques like microwave-assisted synthesis can shorten reaction times from hours to mere minutes, reducing energy consumption and often leading to cleaner reaction profiles.[3][6][7]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues encountered during the synthesis of 2-aminoimidazoles, providing explanations and actionable solutions.

Problem Area 1: Low or Stagnant Product Yield

Q: I am using the standard α-chloroketone and N,N'-diphenylguanidine reaction in THF, but my yield is below 30% even after 12 hours at reflux. What is causing this, and how can I fix it?

A: This is a classic issue rooted in suboptimal reaction conditions. Volatile organic solvents like THF are often poor media for this condensation. The limited solubility of guanidine salts and the moderate reaction temperature can lead to slow reaction kinetics and the formation of side products.

The Expert Solution: Switch to a Deep Eutectic Solvent (DES).

The underlying cause of low efficiency in traditional solvents is often a combination of poor reactant solubility and insufficient catalytic promotion. A DES, particularly a 1:2 molar ratio of choline chloride (ChCl) and urea, addresses both issues. The DES acts as a hydrogen-bond donor, catalytically activating the carbonyl group of the α-chloroketone and accelerating the cyclization step.[1][5] This results in a dramatic reduction in reaction time and a significant increase in yield.

Data-Driven Comparison: THF vs. Deep Eutectic Solvent

ParameterConventional Method (THF)Green Method (ChCl:Urea DES)Causality & Advantage of DES
Solvent Tetrahydrofuran (THF)Choline Chloride:Urea (1:2)Biodegradable, recyclable, and acts as a catalyst.[1][5]
Atmosphere Inert (Argon)AirSimplifies experimental setup.[1]
Temperature Reflux (~66 °C)80 °CHigher temperature is possible due to the low volatility of DES.
Reaction Time 10–12 hours4–6 hoursHydrogen bonding catalysis accelerates the reaction.[1]
Typical Yield Often < 50%> 80-90%Improved kinetics and reduced side reactions.[1]
Work-up Aqueous extraction, column chromatographySimple filtration and crystallizationThe product often precipitates upon addition of water.[1][5]
Problem Area 2: Difficult Product Purification

Q: My reaction produces the desired 2-aminoimidazole, but it is extremely difficult to purify. Column chromatography gives poor separation from closely-eluting impurities. Are there alternative work-up procedures?

A: This is a common bottleneck. The impurities are often isomers or slightly modified side products that have similar polarity to your target compound. The solution lies in optimizing the reaction to prevent the formation of these impurities and to leverage a work-up procedure that avoids chromatography altogether.

The Expert Solution: Leverage the unique properties of ChCl:Urea DES for direct isolation.

One of the most significant advantages of using a ChCl:Urea DES is the remarkably clean reaction profile and the simplified work-up.[1] For many triaryl-substituted 2-aminoimidazoles, the product is insoluble in the aqueous DES mixture that forms upon quenching the reaction. This enables a simple, non-chromatographic purification.

The workflow is as follows:

  • After the reaction is complete (monitored by GC-MS), cool the mixture to room temperature.

  • Add water to the reaction flask. The DES will dissolve, while the organic product precipitates out as a solid.

  • Isolate the pure product by simple vacuum filtration.

  • The aqueous filtrate containing the DES can often be recovered and recycled after removing residual reactants.[1]

This procedure not only provides high-purity material but also aligns with green chemistry principles by minimizing solvent waste from chromatography.

Problem Area 3: Undesired Side Reactions

A: Regioselectivity becomes a challenge when using unsymmetrical starting materials, such as a 1-unsubstituted 2-aminoimidazole. The reaction can proceed at two different nitrogen atoms, leading to a mixture of products.[8][9]

The Expert Solution: Control selectivity through catalyst and conditions.

Controlling regioselectivity requires fine-tuning the reaction environment to favor one reaction pathway over another.

  • Catalyst Choice: Lewis acid catalysts like Zirconium(IV) chloride (ZrCl4) have been shown to effectively control regioselectivity in three-component reactions that form 5-aminoimidazo[1,2-a]imidazoles.[9] The catalyst likely coordinates with the starting materials in a specific orientation, directing the reaction to a single regioisomer.

  • Protecting Groups: If you are struggling with functionalization on the imidazole ring versus the exocyclic amino group, a protecting group strategy is essential. Groups like Boc or Cbz can be used to temporarily block the reactivity of the 2-amino group, directing subsequent reactions to the ring nitrogens.[10]

  • Solvent Effects: The solvent can influence regioselectivity through specific intermolecular interactions. For example, in the ZrCl4-catalyzed synthesis of imidazo[1,2-a]imidazoles, PEG-400 was found to be the optimal solvent, likely due to its ability to facilitate the desired intermolecular hydrogen bonds that orient the substrates.[9]

Visualizing the Workflow and Troubleshooting Logic

A clear understanding of the process flow is critical for efficient synthesis and troubleshooting.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A α-Haloketone E Mix & Heat (e.g., 80°C, 4-6h) A->E B Guanidine Derivative B->E C Solvent (e.g., DES) C->E D Base (e.g., Et3N) D->E F Monitor (TLC / GC-MS) E->F G Cool to RT F->G Reaction Complete H Add Water G->H I Filter Precipitate H->I J Characterize Product (NMR, MS, IR) I->J

Caption: General workflow for 2-aminoimidazole synthesis using a DES.

Troubleshooting Start Problem: Low Yield Solvent What solvent are you using? Start->Solvent THF Traditional VOC (e.g., THF, Dioxane) Solvent->THF DES Deep Eutectic Solvent Solvent->DES Solution1 Switch to ChCl:Urea DES. Expect >80% yield, 4-6h reaction time. THF->Solution1 Reagents Are reagents pure? Is guanidine the free base? DES->Reagents Impure Purity Issue Reagents->Impure No Solution2 Verify starting material purity. Use fresh guanidine free base or generate in situ. Impure->Solution2

Caption: Decision tree for troubleshooting low reaction yields.

Validated Experimental Protocols

Protocol 1: Green Synthesis of N,1,5-Triphenyl-1H-imidazol-2-amine in a Deep Eutectic Solvent[1]

This protocol details a high-yield, environmentally conscious synthesis that leverages a DES to avoid volatile organic solvents and simplify purification.

Materials:

  • 2-Chloro-1,2-diphenylethan-1-one (α-chloroketone)

  • N,N'-Diphenylguanidine

  • Triethylamine (Et3N)

  • Choline chloride (ChCl)

  • Urea

  • Deionized Water

  • Ethyl Acetate (for optional extraction if product is not solid)

Procedure:

  • Prepare the Deep Eutectic Solvent: In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80 °C with magnetic stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: To 2.0 g of the pre-formed ChCl:Urea DES, add N,N'-diphenylguanidine (1.3 mmol) and triethylamine (1.0 mmol). Stir the mixture to ensure homogeneity.

  • Addition of α-Chloroketone: Add 2-chloro-1,2-diphenylethan-1-one (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at 80 °C. Monitor the disappearance of the ketone by GC-MS analysis. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 5 mL of deionized water. The product will typically precipitate as a solid.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

    • Dry the product under vacuum to yield the pure 2-aminoimidazole. No further purification is usually necessary.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminoimidazoles from 2-Aminopyrimidines[3][6][11]

This protocol provides an exceptionally rapid route to 2-aminoimidazoles, ideal for library synthesis and rapid lead generation.

Materials:

  • 2-Aminopyrimidine

  • 2-Bromoacetophenone

  • Acetonitrile (MeCN)

  • Hydrazine hydrate (60% aq. solution)

  • Microwave reactor with sealed reaction vessels

Procedure:

  • Step 1: Imidazo[1,2-a]pyrimidinium Salt Formation:

    • In a 10 mL microwave reaction vial, dissolve 2-aminopyrimidine (1.0 mmol) and 2-bromoacetophenone (1.1 mmol) in 3 mL of acetonitrile.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 130 °C for 15 minutes.

  • Step 2: Pyrimidine Ring Opening:

    • Cool the reaction vial to room temperature. Caution: The vial may be under pressure.

    • Carefully add hydrazine hydrate (5.0 mmol) to the reaction mixture.

    • Reseal the vial and irradiate in the microwave reactor at 100 °C for 5 minutes.

  • Work-up and Purification:

    • After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

    • Purify the resulting residue by column chromatography on silica gel (typically eluting with a dichloromethane/methanol gradient) to yield the desired 2-aminoimidazole.

References

  • Capua, M., Perrone, S., Perna, F. M., Vitale, P., Troisi, L., Salomone, A., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available at: [Link]

  • Ermolat'ev, D. S., Savaliya, B., Shah, A., & Van der Eycken, E. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15(2), 491-496. Available at: [Link]

  • Capua, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules. Available at: [Link]

  • Wolfe, A. L., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(11), 3032-3035. Available at: [Link]

  • Genç, M., & Servi, S. (2009). Microwave-Induced Synthesis of 2-Aminoimidazolines Under Neat Conditions. Synthetic Communications, 39(18), 3263-3277. Available at: [Link]

  • Wolfe, A. L., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters. Available at: [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). Available at: [Link]

  • Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. (n.d.). ResearchGate. Available at: [Link]

  • Soh, C. H., Chui, W. K., & Lam, Y. (2007). Synthesis of 2,4-Disubstituted 5-Aminoimidazoles Using Microwave Irradiation. ACS Combinatorial Science, 9(1), 113-116. Available at: [Link]

  • Fahrenbach, A. C., et al. (2017). (A) Scheme for the synthesis of 2-aminooxazole and 2-aminoimidazole... ResearchGate. Available at: [Link]

  • Liu, Z., & Powner, M. W. (2020). Photoredox chemistry in the synthesis of 2-aminoazoles implicated in prebiotic nucleic acid synthesis. Chemical Communications, 56(85), 12976-12979. Available at: [Link]

  • Optimization of reaction conditions: Significance and symbolism. (2024). Wisdomlib. Available at: [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Available at: [Link]

  • ChemInform Abstract: Facile, Efficient Synthesis of Polyfunctionalized 2-Aminoimidazoles via Vinyl Azides and Cyanamide. (2014). Sci-Hub. Available at: [Link]

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299-7305. Available at: [Link]

  • Smith, C. J., et al. (2019). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Reaction Chemistry & Engineering. Available at: [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. Available at: [Link]

  • 2-Aminoimidazoles. (2025). ResearchGate. Available at: [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of 2-iminothiazolines. (n.d.). ResearchGate. Available at: [Link]

  • Ermolat’ev, D. S., et al. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6691-6697. Available at: [Link]

  • Sasahara, C., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Antioxidants, 11(12), 2401. Available at: [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Available at: [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. (n.d.). RSC Publishing. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Available at: [Link]

  • Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 486. Available at: [Link]

  • Zhou, J., et al. (2007). Simultaneous determination of nitroimidazole residues in honey samples by high-performance liquid chromatography with ultraviolet detection. Journal of AOAC International, 90(3), 872-878. Available at: [Link]

  • Lee, C., & Mangion, I. (2016). A GC-FID method for quantitative analysis of N,N-carbonyldiimidazole. Journal of Pharmaceutical and Biomedical Analysis, 121, 1-5. Available at: [Link]

Sources

Optimization

minimizing byproduct formation in the synthesis of "5-(2-aminoethyl)-1H-imidazol-2-amine"

Welcome to the technical support center for the synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important histamine analog. By understanding the underlying chemical principles, you can effectively troubleshoot experiments, minimize byproduct formation, and optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

The synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine, often referred to as 2-amino-5-(2-aminoethyl)imidazole, typically involves the cyclization of histamine with a source of the C2-amine group, most commonly cyanamide. While seemingly straightforward, this reaction is often plagued by the formation of several byproducts, leading to low yields and difficult purification. This guide provides a structured approach to identifying and mitigating these issues.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields are a frequent issue and can often be attributed to the formation of multiple byproducts. The primary culprits are side reactions involving the starting materials.

Possible Causes and Solutions:

  • Dimerization/Trimerization of Cyanamide: Cyanamide can readily dimerize to form dicyandiamide or trimerize to form melamine under certain conditions (e.g., non-optimal pH, high temperatures). These oligomers are often insoluble and can complicate the reaction mixture.

    • Troubleshooting:

      • Control pH: Maintain a slightly acidic to neutral pH to minimize cyanamide polymerization.

      • Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Slow Addition: Add cyanamide portion-wise or as a solution over time to keep its instantaneous concentration low.

  • Formation of a Guanidino Side Product: Cyanamide can react with the primary amino group of histamine to form a stable guanidino derivative, N-(2-(1H-imidazol-5-yl)ethyl)guanidine, without subsequent cyclization.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of cyanamide may favor the formation of the guanidino byproduct.

      • Reaction Conditions: The choice of solvent and temperature can influence the rate of cyclization versus the formation of the linear guanidino adduct. Experiment with different solvent systems (e.g., water, ethanol, or mixtures) to find conditions that favor the desired intramolecular cyclization.

  • Formation of N-Cyanohistamine: A portion of the histamine may react with cyanamide to form N-cyano-N'-(2-(1H-imidazol-5-yl)ethyl)guanidine, which may not efficiently cyclize.

    • Troubleshooting:

      • Catalyst: The use of a suitable catalyst, such as a Lewis acid, might facilitate the desired cyclization pathway over the formation of the N-cyano derivative.

FAQ 2: My TLC analysis shows multiple spots, and purification by column chromatography is proving difficult. What are these impurities and how can I simplify purification?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of byproduct formation. The polar nature of the desired product and the byproducts often leads to overlapping spots and challenging separation.

Likely Impurities:

  • Unreacted Histamine: A common impurity if the reaction has not gone to completion.

  • Dicyandiamide/Melamine: As mentioned, these are oligomers of cyanamide.

  • N-(2-(1H-imidazol-5-yl)ethyl)guanidine: The linear guanidino adduct.

  • N-cyano-N'-(2-(1H-imidazol-5-yl)ethyl)guanidine: Another potential linear byproduct.

Purification Strategies:

Purification MethodTypical Solvents/ConditionsKey AdvantagesKey Disadvantages
Acid-Base Extraction Use of dilute HCl and a suitable organic solvent (e.g., dichloromethane, ethyl acetate), followed by basification with NaOH.Effective for separating the basic desired product from non-basic impurities like dicyandiamide.May not effectively separate the desired product from the similarly basic histamine and guanidino byproducts.
Recrystallization Water, Ethanol, Ethanol/Water mixtures.Can be highly effective for obtaining a pure crystalline product if a suitable solvent system is found.Finding an appropriate solvent can be challenging due to the high polarity and potential for multiple salt forms of the product and byproducts.
Ion-Exchange Chromatography Strong or weak cation exchange resins.Can provide excellent separation of compounds with different basicities.Can be time-consuming and may require careful optimization of buffer pH and ionic strength for elution.

Troubleshooting Purification:

  • Stepwise Extraction: A carefully controlled acid-base extraction can sometimes fractionate the desired product from less basic or more basic impurities.

  • Salt Formation and Recrystallization: Converting the crude product to a specific salt (e.g., dihydrochloride, picrate) can sometimes facilitate selective crystallization.

  • Combined Approach: Often, a combination of techniques is most effective. For example, an initial acid-base extraction to remove gross impurities, followed by recrystallization or ion-exchange chromatography of the enriched product.

FAQ 3: My final product is colored, even after purification. What is the source of the color and how can I remove it?

Colored impurities are often high molecular weight byproducts formed from minor side reactions or degradation of the starting materials or product.

Troubleshooting Color Impurities:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite.

  • Reaction under Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to colored byproducts.

  • Purity of Starting Materials: Ensure the histamine and cyanamide used are of high purity, as impurities in the starting materials can also contribute to coloration.

Visualizing the Reaction Pathways

To better understand the synthetic challenges, it is helpful to visualize the intended reaction and the competing side reactions.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Histamine Histamine Desired_Product 5-(2-aminoethyl)-1H- imidazol-2-amine Histamine->Desired_Product + Cyanamide (Cyclization) Guanidino_Byproduct N-(2-(1H-imidazol-5-yl)ethyl)guanidine (Linear Adduct) Histamine->Guanidino_Byproduct + Cyanamide (No Cyclization) Cyanamide Cyanamide Cyanamide->Desired_Product Cyanamide->Guanidino_Byproduct Dicyandiamide Dicyandiamide Cyanamide->Dicyandiamide Dimerization Melamine Melamine Dicyandiamide->Melamine Trimerization troubleshooting_workflow Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Optimize_Conditions Optimize Reaction Conditions: - Temperature - pH - Reagent Addition Low_Yield->Optimize_Conditions Yes Colored_Product Colored Product? Multiple_Spots->Colored_Product No Analyze_Byproducts Identify Byproducts: - Unreacted Starting Material - Guanidino Adduct - Cyanamide Oligomers Multiple_Spots->Analyze_Byproducts Yes Decolorize Decolorization: - Activated Charcoal - Inert Atmosphere Colored_Product->Decolorize Yes Pure_Product Pure Product Colored_Product->Pure_Product No Optimize_Conditions->Start Refine_Purification Refine Purification Strategy: - Acid-Base Extraction - Recrystallization - Chromatography Analyze_Byproducts->Refine_Purification Refine_Purification->Start Decolorize->Start

Caption: A logical workflow for troubleshooting the synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine.

References

  • Kornfeld, E. C., et al. (1968). Synthesis and pharmacology of 2-(2-aminoethyl)imidazole (2-isohistamine). Journal of Medicinal Chemistry, 11(5), 1028–1031. [Link]

  • Man, M., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3837-3859. [Link]

  • Wikipedia. (2024). Cyanamide. [Link]

  • Dowle, M. D., & Davies, D. I. (1979). Synthesis of the imidazole ring. Chemical Society Reviews, 8(2), 171-197. [Link]

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of 2-Aminohistamine in Organic Solvents

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-aminohistamine and similar polar, polyamine compounds. This document provides in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-aminohistamine and similar polar, polyamine compounds. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of achieving adequate solubility in organic solvents.

While "2-aminohistamine" is a specialized derivative, its solubility behavior is governed by the fundamental properties of its parent molecule, histamine, modified by the addition of a second basic amino group on the imidazole ring. This guide leverages the well-documented properties of histamine and related structures to provide a robust framework for problem-solving.[1] The core of the issue lies in the molecule's high polarity and its multiple basic centers, which favor aqueous or highly polar environments over typical organic media.

This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 2-aminohistamine so poorly soluble in common organic solvents like dichloromethane (DCM) or diethyl ether?

Answer: The poor solubility stems from a fundamental principle: "like dissolves like".[2] 2-Aminohistamine is a highly polar molecule for several reasons:

  • Multiple Hydrogen Bond Donors/Acceptors: It possesses three nitrogen atoms—one in the ethylamine side chain and two in the imidazole ring—all capable of participating in hydrogen bonding.[3] The additional amino group at the 2-position further increases this capacity.

  • High Basicity: The molecule has multiple basic centers. Histamine's side-chain amine has a pKa of ~9.4, while the imidazole ring nitrogen has a pKa of ~5.8.[4] The 2-amino group on the imidazole ring is expected to further increase the ring's basicity. These groups readily protonate, forming charged species that are far more soluble in polar solvents like water than in non-polar organic solvents.

  • Molecular Structure: The compact structure with a high ratio of heteroatoms (nitrogen) to carbon atoms results in a significant molecular dipole moment, making it energetically unfavorable to interact with non-polar solvent molecules like hexane or DCM.[3]

Q2: I see some datasheets mention histamine is soluble in ethanol and DMSO. Why is that?

Answer: While histamine (and by extension, 2-aminohistamine) is poorly soluble in non-polar solvents, it does show limited solubility in polar organic solvents. For instance, histamine is soluble in ethanol at approximately 10 mg/mL and in DMSO at about 20 mg/mL.[5][6]

The reasons are:

  • Polar Protic Solvents (e.g., Ethanol): Ethanol is a polar protic solvent, meaning it has a hydrogen atom attached to an electronegative atom (oxygen) and can act as both a hydrogen bond donor and acceptor.[7] This allows it to form hydrogen bonds with the amine and imidazole groups of 2-aminohistamine, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent. While it cannot donate hydrogen bonds, its strong dipole moment and ability to accept hydrogen bonds allow it to effectively solvate polar molecules.[8]

Q3: What is the fastest way to get my 2-aminohistamine into an organic solution for a reaction?

Answer: The most direct and often most effective method is acid-mediated salt formation . By adding a suitable acid (like HCl or TFA), you can convert the basic amine groups into their corresponding ammonium salts (e.g., 2-aminohistamine dihydrochloride).

While this makes the compound highly water-soluble, certain organic-soluble counter-ions can be chosen. However, the most common approach is to use the increased polarity of the salt to dissolve it in a polar solvent like methanol or DMSO first, which may be miscible with your reaction solvent.[9] Amine salts are generally more soluble in water but can be insoluble in many organic solvents.[10]

Q4: Will heating the mixture help improve solubility?

Answer: Yes, for most compounds, solubility increases with temperature. Gently heating your solvent and adding the 2-aminohistamine can significantly improve the dissolution rate. However, exercise caution:

  • Compound Stability: Ensure 2-aminohistamine is stable at the desired temperature. Degradation can occur with sensitive molecules.

  • Solvent Volatility: Use a reflux condenser if heating for extended periods, especially with low-boiling point solvents.

  • Precipitation on Cooling: Be aware that the compound may precipitate out of the solution as it cools back to room temperature. This can be a problem for reactions that need to run at lower temperatures.

Part 2: Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to resolving solubility problems. Follow these steps sequentially to find the optimal conditions for your experiment.

Issue 1: My 2-aminohistamine is completely insoluble in my desired non-polar solvent (e.g., Toluene, Hexane, DCM).
Root Cause Analysis:

A profound polarity mismatch exists between the solute (highly polar) and the solvent (non-polar). The energy required to break the strong intermolecular hydrogen bonds in solid 2-aminohistamine is not compensated by the weak van der Waals forces that would form with a non-polar solvent.

Solution Workflow:

Caption: Troubleshooting workflow for insolubility in non-polar solvents.

Detailed Protocols:

Strategy 1: Co-Solvency The principle of co-solvency involves using a mixture of solvents to achieve a desired polarity that can dissolve the compound.[8][11]

  • Step 1: Select a polar solvent that is miscible with your primary organic solvent. Common choices include DMSO, DMF, methanol, or ethanol.

  • Step 2: In a separate vial, dissolve your 2-aminohistamine in the minimum amount of the chosen polar co-solvent. Use sonication or gentle warming to aid dissolution.

  • Step 3: Add this concentrated solution dropwise to your primary reaction vessel containing the non-polar solvent, stirring vigorously.

  • Troubleshooting: If precipitation occurs, you may need to increase the percentage of the co-solvent in the final mixture. Be mindful that the co-solvent can affect your reaction's outcome.

Strategy 2: Salt Formation to Alter Polarity Converting the amine to a salt dramatically changes its physical properties.[9][10]

  • Step 1: Forming the Salt: Dissolve the 2-aminohistamine free base in a solvent like methanol or diethyl ether. Add 2.1 equivalents of a solution of acid (e.g., HCl in dioxane or trifluoroacetic acid (TFA)) dropwise.

  • Step 2: Isolation: A precipitate (the salt) will likely form. This can be isolated by filtration or by removing the solvent under reduced pressure.

  • Step 3: Re-testing Solubility: Attempt to dissolve the newly formed salt. While many simple salts (like hydrochlorides) are highly water-soluble, they may also show improved solubility in polar organic solvents like DMSO or alcohols compared to the free base.[12]

Issue 2: My compound dissolves initially in a polar aprotic solvent (like DMSO or DMF) but crashes out when I add other reagents.
Root Cause Analysis:

This is often due to a change in the overall solvent polarity or a chemical reaction that forms a less soluble species. Adding a large volume of a non-polar reagent can decrease the mixture's overall polarity, causing the polar solute to precipitate.

Solutions:
  • Reverse Addition: Instead of adding the reagent to the 2-aminohistamine solution, try adding the 2-aminohistamine solution (in DMSO/DMF) slowly to the reagent, especially if the reagent is in a larger volume of a less polar solvent.

  • Increase Co-solvent Amount: Ensure the final concentration of your polar co-solvent (DMSO/DMF) is high enough to maintain solubility throughout the reaction. This may require running the reaction at a higher overall concentration of the co-solvent.

  • Check for Reactivity: Ensure your co-solvent is not reacting with your reagents. For example, DMF can be unstable with strong acids or bases.

Data Summary Table

For reference, the properties of common solvents and their general applicability are summarized below.

SolventPolarity TypeDielectric Constant (ε)H-Bonding AbilityTypical Solubility of Histamine-like Molecules
Water Polar Protic80.1Donor & AcceptorHigh (especially salts)
DMSO Polar Aprotic46.7Acceptor OnlyModerate to Good (~20 mg/mL for histamine)[5]
Methanol Polar Protic32.7Donor & AcceptorModerate (~10 mg/mL for histamine)[4][5]
Ethanol Polar Protic24.5Donor & AcceptorModerate (~10 mg/mL for histamine)[4][5]
DCM Weakly Polar Aprotic9.1NoneVery Poor
Diethyl Ether Non-Polar Aprotic4.3Acceptor OnlyVery Poor / Insoluble[4]
Toluene Non-Polar Aprotic2.4NoneInsoluble
Hexane Non-Polar Aprotic1.9NoneInsoluble

Part 3: Advanced Strategies & Considerations

pH Adjustment

For reactions in protic solvents, adjusting the pH can be a powerful tool. Since 2-aminohistamine is basic, ensuring the solution is slightly acidic can keep it in its protonated, more soluble form. The molecule has multiple pKa values (histamine side chain ~9.4, imidazole ring ~5.8), meaning its charge state is highly dependent on pH.[13]

G cluster_0 pH < 5.8 cluster_1 pH 5.8 - 9.4 cluster_2 pH > 9.4 Dication Dicationic Form (Highly Polar, Water Soluble) Monocation Monocationic Form (Polar, Main Physiological Form) Dication->Monocation +OH⁻ Monocation->Dication +H⁺ Neutral Neutral (Free Base) (Less Polar, More Organic Soluble) Monocation->Neutral +OH⁻ Neutral->Monocation +H⁺

Caption: Relationship between pH and the protonation state of histamine.

Consideration of Formulation Aids

In drug development, excipients are often used to improve solubility. While not typical for synthetic chemistry, these concepts can be adapted. For example, using a co-solvent system with agents like PEG300 or solubilizing agents like SBE-β-CD has been shown to be effective for similar molecules like 2-aminoimidazole.[14] This is generally reserved for final formulation rather than reaction chemistry but demonstrates the power of multi-component solvent systems.

Conclusion

Addressing the solubility of 2-aminohistamine in organic solvents requires a systematic approach that acknowledges the molecule's inherent polarity and basicity. By starting with polar aprotic solvents, employing co-solvent strategies, or modifying the compound through salt formation, researchers can successfully incorporate this challenging molecule into a wide range of experimental protocols. Always begin with small-scale solubility tests before committing a large amount of material to a specific procedure.

References

  • eXe Project. (n.d.). 1.4.4 Ionization of histamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine. Retrieved from [Link]

  • ResearchGate. (n.d.). The first pKa value for histamine calculated on different levels of theory.... Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Reddit. (2015). PKa/PH of Histamine?. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • IJSDR. (n.d.). Methods to boost solubility. Retrieved from [Link]

  • Doubtnut. (2020). The predominant form of histamine present in human blood is (pKa, Histidine = 6.0). Retrieved from [Link]

  • Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Histamine. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Brofind. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • PubMed. (1973). Synthesis of 2-amino-L-histidine and 2-aminohistamine. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

Optimization

scale-up synthesis of "5-(2-aminoethyl)-1H-imidazol-2-amine" challenges and solutions

Technical Support Center: Scale-Up Synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine This guide provides in-depth technical support for researchers, chemists, and drug development professionals tackling the challenges as...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up Synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine

This guide provides in-depth technical support for researchers, chemists, and drug development professionals tackling the challenges associated with the scale-up synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine (herein referred to as 2-AHI). We will move beyond theoretical routes to address the practical, real-world issues encountered during process development and large-scale production.

Section 1: Strategic Synthesis Planning (FAQs)

This section addresses the critical initial decisions regarding the selection of a synthetic route suitable for scaling.

Q1: What are the primary synthetic routes for 2-AHI, and how do they compare for large-scale production?

There are two main conceptual pathways to 2-AHI: the decarboxylation of a histidine precursor and de novo construction of the imidazole ring (cyclization).

  • Route A: Decarboxylation of L-Histidine. This classic biochemical transformation is the natural route to histamine, a close structural analog.[1][2] While conceptually simple, its application in chemical synthesis at scale presents significant hurdles. Traditional chemical decarboxylation methods often require harsh conditions, long reaction times, or toxic catalysts, which are undesirable for process chemistry.[3] Enzymatic methods using histidine decarboxylase (HDC) are highly specific but face challenges related to enzyme stability, cost, and the need for specialized fermentation and purification infrastructure.[4]

  • Route B: De Novo Ring Cyclization. Building the 2-aminoimidazole ring from acyclic precursors is generally the preferred strategy for industrial scale-up. A highly effective approach involves the cyclocondensation of a suitable C4 synthon, such as 1,4-diamino-2-butanone, with a source of the C2-N fragment, like cyanamide.[5] This method offers greater control over the process, avoids harsh decarboxylation conditions, and utilizes more readily available types of starting materials.

Parameter Route A: Decarboxylation Route B: De Novo Cyclization Rationale
Scalability Low to MediumHighCyclization reactions are generally more amenable to standard chemical reactors and process control.[6][7]
Cost-Effectiveness LowHighAvoids the high cost and instability of enzymes or the inefficiencies of harsh chemical decarboxylation.
Impurity Profile ComplexMore DefinedSide reactions in decarboxylation can be difficult to control. Cyclization by-products are often more predictable.
Process Safety MediumMedium to HighRoute B avoids high-pressure CO2 evolution but may involve exothermic cyclization and hazardous reagents like cyanamide.

Recommendation: For robust and scalable synthesis, the De Novo Cyclization (Route B) is the superior strategy. The remainder of this guide will focus on troubleshooting and optimizing this pathway.

Section 2: Troubleshooting Guide for Cyclization Synthesis

This section addresses common problems encountered during the cyclization reaction to form 2-AHI.

Q2: My cyclization reaction yield is consistently low. What are the likely causes and solutions?

Low yield is a multifaceted problem. A systematic approach, as outlined in the diagram below, is crucial for diagnosis.

  • Cause 1: Starting Material Quality. The stability of the 1,4-diamino-2-butanone precursor is critical. As a free base, it is prone to self-condensation or degradation. Using it as a stable salt (e.g., dihydrochloride) and generating the free base in situ is highly recommended.

  • Cause 2: Incorrect Stoichiometry or pH. The reaction involves multiple acid-base equilibria. The pH must be controlled to ensure the nucleophilicity of the amine groups while facilitating the condensation and cyclization steps. A pH screen is often necessary during process optimization.

  • Cause 3: Suboptimal Temperature Profile. The initial condensation and the subsequent cyclization/dehydration may have different optimal temperatures. An uncontrolled exotherm can lead to the formation of polymeric by-products. Implement controlled reagent addition and robust reactor cooling.[8]

  • Cause 4: Product Degradation. The product itself, containing multiple amine functionalities, can be susceptible to degradation under prolonged heating or extreme pH conditions. Monitor the reaction progress (e.g., by HPLC) to avoid unnecessarily long reaction times.

G start Low Reaction Yield Observed check_sm Verify Starting Material Purity & Stability (e.g., NMR, LC-MS) start->check_sm check_ph Optimize Reaction pH (Is free-basing of precursor complete?) start->check_ph check_temp Review Temperature Control (Monitor for exotherms) start->check_temp check_time Analyze Reaction Kinetics (Is product degrading over time?) start->check_time sol_sm Solution: Use stable salt of precursor. Generate free base in situ. check_sm->sol_sm sol_ph Solution: Perform pH optimization study. Use a suitable base for liberation. check_ph->sol_ph sol_temp Solution: Implement controlled addition of reagents. Ensure adequate reactor cooling. check_temp->sol_temp sol_time Solution: Determine optimal reaction endpoint via HPLC monitoring. Quench reaction promptly. check_time->sol_time

Caption: Troubleshooting Decision Tree for Low Yield.

Q3: I'm observing a persistent, highly polar impurity that is difficult to separate. What could it be?

A common side reaction is the formation of dimeric or oligomeric by-products resulting from the self-condensation of the 1,4-diamino-2-butanone precursor or its reaction with the final product. To minimize this, ensure a slight excess of cyanamide is present and maintain controlled, homogenous reaction conditions through efficient mixing.[8]

Section 3: Purification at Scale: Moving Beyond the Bench

The physicochemical properties of 2-AHI make its purification a significant scale-up challenge.

Q4: Why is standard silica gel chromatography ineffective and impractical for purifying multi-kilogram quantities of 2-AHI?

2-AHI is a highly basic compound. Its primary amine groups interact strongly with the acidic silanol groups on the surface of standard silica gel.[9] This leads to several problems:

  • Irreversible Adsorption: A significant portion of the product can permanently bind to the column.

  • Severe Peak Tailing: What does elute comes off the column slowly and in broad, tailing peaks, resulting in poor separation and excessive solvent usage.

  • Lack of Scalability: The low loading capacity and high solvent consumption make silica gel chromatography economically unviable for large-scale purification.[8]

Q5: What are the recommended, scalable purification strategies for 2-AHI?

A two-pronged strategy involving ion-exchange chromatography followed by salt recrystallization is the industry-standard approach for purifying highly basic, polar compounds.

  • Cation-Exchange Chromatography (IEX): This technique separates molecules based on charge rather than polarity. As 2-AHI is cationic at neutral to acidic pH, it will bind strongly to a cation-exchange resin (e.g., SP Sepharose). Neutral and anionic impurities are washed away, and the pure product is then eluted by increasing the salt concentration or pH.[10][11] This method is highly efficient, scalable, and can be performed in aqueous media.

  • Recrystallization as a Salt: Direct crystallization of the free base can be challenging. Converting the purified 2-AHI into a stable, crystalline salt (e.g., dihydrochloride or sulfate) is the most effective final purification and isolation step. This process dramatically enhances purity and provides a product with improved handling and stability characteristics.

G crude Crude Reaction Mixture (Aqueous Solution) filter 1. Filtration (Remove Particulates) crude->filter load 2. IEX Column Loading (Bind Product to Cation-Exchange Resin) filter->load wash 3. Resin Wash (Elute Neutral/Anionic Impurities) load->wash elute 4. Product Elution (High Salt or pH Shift Buffer) wash->elute pure_solution Purified 2-AHI Solution elute->pure_solution salt 5. Salt Formation (Add HCl, H2SO4, etc.) pure_solution->salt crystallize 6. Recrystallization (Solvent/Anti-Solvent) salt->crystallize isolate 7. Isolate & Dry (Filtration, Vacuum Drying) crystallize->isolate final High-Purity 2-AHI Salt isolate->final

Caption: Recommended Workflow for Large-Scale Purification.

Troubleshooting Purification
Problem Encountered Potential Cause Recommended Solution
Product "oils out" instead of crystallizing. Solution is supersaturated; cooling rate is too fast; incorrect solvent system.Add a miscible anti-solvent slowly to reduce solubility. Cool the solution gradually. Scratch the inside of the vessel to induce nucleation.[9]
Poor binding of product to IEX column. pH of the loading solution is too high (product is not sufficiently protonated).Adjust the pH of the crude solution to be at least 1-2 units below the pKa of the most basic amine group.
Final product has poor solid-state characteristics. Incorrect crystalline form (polymorphism) or residual solvent.Screen different salt forms (e.g., sulfate, tartrate). Re-evaluate the crystallization solvent system to control crystal habit.

Section 4: Scalable Experimental Protocols

The following protocols are provided as a starting point for process development and should be optimized for specific equipment and scale.

Protocol 4.1: Scale-Up Synthesis of 2-AHI Dihydrochloride

Objective: To synthesize 2-AHI via cyclocondensation and isolate it as a stable dihydrochloride salt.

  • Inerting the Reactor: Charge a suitable reactor with water (5 volumes based on the limiting reagent) and sparge with nitrogen for 30 minutes to de-gas.

  • Precursor Liberation: Add 1,4-diamino-2-butanone dihydrochloride (1.0 eq) to the water. Cool the solution to 0-5°C. Slowly add a solution of sodium hydroxide (2.0 eq) while maintaining the internal temperature below 10°C. Stir for 30 minutes. Causality: This step generates the reactive free-base precursor in situ, minimizing its degradation.

  • Cyanamide Addition: Add a solution of cyanamide (1.1 eq) in water dropwise over 1-2 hours, ensuring the temperature remains below 15°C. Causality: Controlled addition prevents a dangerous exotherm and minimizes side reactions.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction for completion by HPLC.

  • Quenching & pH Adjustment: Upon completion, cool the mixture to 10°C and carefully adjust the pH to ~5.0 with concentrated hydrochloric acid. This prepares the crude product for purification.

Protocol 4.2: Purification by Cation-Exchange Chromatography

Objective: To purify the crude 2-AHI using a scalable IEX method.

  • Column Preparation: Pack a chromatography column with a strong cation-exchange resin (e.g., SP Sepharose Fast Flow) and equilibrate with 5-10 column volumes (CVs) of a low-salt buffer (e.g., 20 mM sodium phosphate, pH 5.0).[10]

  • Loading: Load the pH-adjusted crude reaction mixture directly onto the column at a controlled flow rate.

  • Washing: Wash the column with 3-5 CVs of the equilibration buffer to remove unbound impurities. Monitor the column outlet UV absorbance until it returns to baseline.

  • Elution: Elute the bound 2-AHI from the resin using a high-salt buffer (e.g., 20 mM sodium phosphate + 1 M NaCl, pH 5.0). Collect fractions and analyze by HPLC.[11]

  • Pooling & Concentration: Combine the pure fractions. This solution can be concentrated under reduced pressure if necessary, or used directly for salt formation.

  • Isolation: To the pooled fractions, add concentrated HCl to lower the pH to <1. Add a suitable anti-solvent like isopropanol or acetone to induce crystallization. Stir, collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to yield 2-AHI as its dihydrochloride salt.

References

  • Walter, R. M., & Jones, R. J. (1976). Synthesis of histamine analogs. Journal of Pharmaceutical Sciences, 65(1), 98-102.
  • Cama, E., et al. (2007). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 50(24), 5844–5853.
  • ResearchGate. (n.d.). Synthesis and SAR of novel histamine H3 receptor antagonists. Retrieved from [Link]

  • Moya-García, A. A., et al. (2009). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. British Journal of Pharmacology, 157(1), 20–30.
  • Moya-García, A. A., et al. (2008). Analysis of the Decarboxylation Step in Mammalian Histidine Decarboxylase. Biochemistry, 47(19), 5434–5443.
  • Li, Y., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(35), 20696-20708.
  • ResearchGate. (n.d.). Efficient and environmentally friendly synthesis of 2-amino-imidazole. Retrieved from [Link]

  • Shavnya, A., et al. (2018). Rapid Conventional and Microwave-Assisted Decarboxylation of L-Histidine and Other Amino Acids via Organocatalysis with R-Carvone Under Superheated Conditions. Letters in Organic Chemistry, 15(10), 834-841.
  • ResearchGate. (n.d.). 2-Aminoimidazoles. Retrieved from [Link]

  • Bakulev, V. A., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(21), 7575.
  • Inoue, I., et al. (2016). Molecular Regulation of Histamine Synthesis. Cellular and Molecular Life Sciences, 73(11-12), 2137–2151.
  • Elz, S., et al. (2013).
  • Google Patents. (n.d.). EP0693072B9 - Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from...
  • doctorshaza. (2018). Decarboxylation of Histidine into Histamine. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast Assembly of 1H-Imidazo[1,2-a]imidazol-5-amines via Groebke-Blackburn-Bienaymé Reaction with 2-Aminoimidazoles. Retrieved from [Link]

  • Di Mola, A., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(3), M1453.
  • Wikipedia. (n.d.). Histidine decarboxylase. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2006). Efficient synthesis of 4,4'-bi-1H-imidazol-2-ones from 5-amino-alpha-imino-1H-imidazole-4-acetonitriles and isocyanates. Journal of Heterocyclic Chemistry, 43(4), 1039-1044.
  • Fimland, G., et al. (2001). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Applied and Environmental Microbiology, 67(8), 3603–3607.
  • American Chemical Society. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • Fimland, G., et al. (2001). Rapid two-step procedure for large-scale purification of pediocin-like bacteriocins and other cationic antimicrobial peptides from complex culture medium. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Aminoimidazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation of the 2-Aminoimidazole Core Welcome to the Technical Support Center for the synthesis of 2-aminoimidazole (2-AI) derivative...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation of the 2-Aminoimidazole Core

Welcome to the Technical Support Center for the synthesis of 2-aminoimidazole (2-AI) derivatives. As a Senior Application Scientist, I understand the synthetic challenges this valuable scaffold presents, particularly its susceptibility to oxidation. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to help you navigate these challenges successfully.

Section 1: Understanding the Problem - The "Why" Behind 2-AI Oxidation

The 2-aminoimidazole core is an electron-rich heterocyclic system. This characteristic, while crucial for its biological activity, also makes it susceptible to oxidation. Understanding the mechanisms behind this degradation is the first step toward preventing it.

Frequently Asked Questions (FAQs) on 2-AI Oxidation

Q1: Why is the 2-aminoimidazole core so prone to oxidation?

A1: The high electron density of the imidazole ring, coupled with the electron-donating nature of the 2-amino group, makes the entire system susceptible to attack by oxidizing agents. This can lead to a variety of degradation products, compromising the yield and purity of your target compound.

Q2: What are the common byproducts of 2-AI oxidation?

A2: Oxidation can lead to the formation of various undesired products, including imidazolones, and in some cases, ring-opened derivatives. Dimerization of 2-aminoimidazole radicals can also occur, leading to complex mixtures that are difficult to separate and characterize.[1][2]

Q3: What are the most common sources of oxidation during synthesis?

A3: Oxidation can be initiated by several factors commonly encountered in a synthesis lab:

  • Atmospheric Oxygen: The most frequent culprit, especially in reactions run under air or with incomplete inert gas protection.[3][4]

  • Oxidizing Reagents: Many common reagents used in organic synthesis can act as oxidizing agents, even if that is not their primary purpose.[5][6][7] Examples include certain metal catalysts, strong acids, and even some solvents under specific conditions.

  • Peroxides in Solvents: Ethers and other solvents can form peroxides over time, which are potent oxidizing agents.

  • Light: Photodegradation can occur, particularly in the presence of photosensitizers, leading to oxidative degradation pathways.[8]

Section 2: Proactive Strategies for Preventing Oxidation

A successful synthesis of 2-AI derivatives relies on a proactive approach to minimize exposure to oxidizing conditions. This section details the key preventative measures you should implement in your experimental design.

The Foundation: Inert Atmosphere Techniques

The single most effective strategy to prevent oxidation by atmospheric oxygen is the rigorous use of air-sensitive techniques.[3][9][10]

Workflow for Establishing and Maintaining an Inert Atmosphere:

InertAtmosphereWorkflow cluster_prep Glassware Preparation cluster_setup System Assembly & Purging cluster_execution Reaction Execution oven_dry Oven-Dry Glassware (>120 °C) flame_dry Flame-Dry Under Vacuum oven_dry->flame_dry For rigorous dryness assemble Assemble Glassware Hot purge Purge-Refill Cycles (3-5x with Inert Gas) assemble->purge degas Use Degassed Solvents purge->degas positive_pressure Maintain Positive Pressure of Inert Gas degas->positive_pressure TroubleshootingOxidation start Low Yield or Complex Mixture (Suspected Oxidation) check_inert Review Inert Atmosphere Technique start->check_inert check_solvents Analyze Solvents for Peroxides check_inert->check_solvents Adequate improve_inert Refine Inert Gas Setup: - Increase Purge Cycles - Check for Leaks check_inert->improve_inert Inadequate check_reagents Evaluate Reagent Purity & Potential for Side Reactions check_solvents->check_reagents Solvents are Pure degas_solvents Implement Rigorous Degassing (e.g., Freeze-Pump-Thaw) check_solvents->degas_solvents Peroxides Detected or Degassing Insufficient purify_reagents Purify/Re-distill Reagents Consider Alternative Reagents check_reagents->purify_reagents Impure or Reactive end_bad Persistent Issue: Consider Protecting Group Strategy or Antioxidant Addition check_reagents->end_bad Reagents are Pure end_good Problem Solved improve_inert->end_good degas_solvents->end_good purify_reagents->end_good

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 2-Aminohistamine

Welcome to the Technical Support Center for researchers utilizing 2-aminohistamine in biological assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers utilizing 2-aminohistamine in biological assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and field-proven insights to help you achieve consistent and reliable experimental outcomes. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What is 2-aminohistamine and why is it used in research?

A1: 2-Aminohistamine is a structural analog of histamine, a key biogenic amine involved in a wide range of physiological processes.[1][2] It is primarily used as a selective agonist for certain histamine receptor subtypes.[3] Researchers employ 2-aminohistamine to probe the function of these receptors in various cellular and physiological contexts, making it a valuable tool in drug development and fundamental research.

Q2: Which histamine receptor subtypes does 2-aminohistamine primarily target?

A2: The selectivity of histamine receptor agonists can vary. While histamine itself can bind to all four receptor subtypes (H1, H2, H3, and H4), analogs like 2-aminohistamine are often designed to exhibit greater selectivity for a subset of these receptors.[4][5] It is crucial to consult the manufacturer's datasheet and relevant literature for the specific selectivity profile of the 2-aminohistamine you are using. Inconsistent results can sometimes arise from assuming a higher degree of selectivity than is actually present.

Q3: What are the general storage recommendations for 2-aminohistamine?

A3: As a biogenic amine, 2-aminohistamine can be susceptible to degradation.[1] For long-term storage, it is generally recommended to store the solid compound at -20°C. Stock solutions should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6] The stability of 2-aminohistamine in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure.[7][8]

Q4: How should I prepare my 2-aminohistamine stock solution?

A4: Proper preparation of stock solutions is a critical first step for reproducible experiments.[7][9][10][11] It is advisable to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) in a high-quality solvent. The choice of solvent will depend on the solubility of the specific salt of 2-aminohistamine you have. Many amine-containing compounds are soluble in aqueous buffers or dimethyl sulfoxide (DMSO). Always use high-purity water and sterile filtration for aqueous stocks.

II. Troubleshooting Inconsistent Assay Results

Problem 1: High Variability Between Replicate Wells

High variability between replicate wells is a common issue that can obscure real biological effects.

Q: My dose-response curve for 2-aminohistamine is not consistent across replicates. What could be the cause?

A: This issue often points to problems with liquid handling, cell plating uniformity, or the stability of 2-aminohistamine in your assay medium.

Troubleshooting Steps:

  • Pipetting Technique: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize errors, especially when preparing serial dilutions.

  • Cell Seeding: Uneven cell seeding can lead to variability in receptor expression per well. Ensure your cells are in a single-cell suspension before plating and that you are mixing the cell suspension between plating each row or column.

  • Edge Effects: In 96-well plates, wells on the outer edges can be prone to evaporation, leading to changes in compound concentration. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile water or media.

  • Compound Stability in Assay Medium: 2-aminohistamine may not be stable in your cell culture medium over the duration of the experiment. Consider preparing fresh dilutions of 2-aminohistamine immediately before use.

Problem 2: Poor or No Cellular Response to 2-Aminohistamine
Q: I am not observing the expected cellular response (e.g., calcium mobilization, cAMP accumulation) after applying 2-aminohistamine. What should I check?

A: A lack of response can be due to several factors, ranging from the compound itself to the health of your cells and the assay setup.

Troubleshooting Steps:

  • Confirm Compound Activity:

    • Source and Purity: Verify the identity and purity of your 2-aminohistamine from the supplier's certificate of analysis. Impurities from synthesis can interfere with its activity.[12]

    • Degradation: Your stock solution may have degraded. Prepare a fresh stock solution from the solid compound and re-test.[10]

  • Cellular Health and Receptor Expression:

    • Cell Viability: Ensure your cells are healthy and viable. Perform a simple cell viability assay (e.g., trypan blue exclusion) before your experiment.

    • Receptor Expression: Confirm that your cell line expresses the target histamine receptor at sufficient levels. Receptor expression can decrease with high passage numbers. It is good practice to periodically check receptor expression via qPCR or western blotting.

  • Assay Conditions:

    • Buffer Composition: The pH and ionic strength of your assay buffer can significantly impact receptor-ligand binding.[13] Ensure your buffer is at the optimal pH for your target receptor.

    • Serum Presence: Components in serum can sometimes interfere with ligand binding. Consider running your assay in a serum-free medium if possible.

Problem 3: Unexpected or Off-Target Effects
Q: I'm observing a cellular response that is not consistent with the known signaling pathway of the target histamine receptor. What could be happening?

A: This could be due to off-target effects of 2-aminohistamine or the activation of an unexpected signaling pathway.

Troubleshooting Steps:

  • Receptor Selectivity: As mentioned, while 2-aminohistamine is selective, it may still interact with other histamine receptor subtypes at higher concentrations.[3] Consider if your cells express other histamine receptors that could be contributing to the observed effect.

  • Use of Antagonists: To confirm that the observed effect is mediated by your target receptor, pre-treat your cells with a selective antagonist for that receptor. If the antagonist blocks the response to 2-aminohistamine, it confirms on-target activity.

  • Dose-Response Analysis: Carefully analyze the dose-response curve. Off-target effects often occur at higher concentrations.

  • Literature Review: Search the literature for known off-target activities of 2-aminohistamine or similar compounds. Computational tools can also be used to predict potential off-target interactions.[4]

Problem 4: Assay Signal Decreases Over Time
Q: The signal from my assay (e.g., fluorescence, luminescence) is decreasing rapidly after adding 2-aminohistamine. Is this normal?

A: A decreasing signal can be indicative of several issues, including compound instability, photobleaching (for fluorescent assays), or cellular toxicity at high concentrations.

Troubleshooting Steps:

  • Compound Stability: 2-aminohistamine may be degrading in your assay buffer at 37°C. Perform a time-course experiment to assess the stability of the signal.

  • Photobleaching: If you are using a fluorescence-based assay, minimize the exposure of your plate to light.

  • Cytotoxicity: At high concentrations, some compounds can be toxic to cells, leading to a decrease in signal. Perform a cytotoxicity assay with 2-aminohistamine at the concentrations used in your functional assay.

III. Key Experimental Protocols and Workflows

Protocol 1: Preparation of 2-Aminohistamine Stock and Working Solutions

This protocol provides a standardized method for preparing 2-aminohistamine solutions to ensure consistency.

Materials:

  • 2-aminohistamine (solid)

  • High-purity dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a 100 mM Stock Solution:

    • Allow the solid 2-aminohistamine to equilibrate to room temperature before opening the vial.

    • Weigh out the required amount of 2-aminohistamine in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or PBS to achieve a final concentration of 100 mM.

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot and Store:

    • Dispense the stock solution into small, single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations. It is recommended to prepare fresh working solutions for each experiment.

Protocol 2: Cell-Based Calcium Mobilization Assay

This protocol outlines a common functional assay to measure the activation of Gq-coupled histamine receptors (e.g., H1).

Materials:

  • Cells expressing the target histamine receptor

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 2-aminohistamine working solutions

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • Wash: Gently wash the cells with the assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a baseline reading for a few seconds.

    • Add the 2-aminohistamine working solutions to the wells.

    • Continue to record the fluorescence signal for a few minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Plot the response against the concentration of 2-aminohistamine to generate a dose-response curve and determine the EC50 value.

IV. Visualizations

G cluster_0 Troubleshooting Workflow Inconsistent Results Inconsistent Results Check Pipetting Check Pipetting Inconsistent Results->Check Pipetting High Replicate Variability Check Cell Health Check Cell Health Inconsistent Results->Check Cell Health No/Low Response Check Compound Check Compound Inconsistent Results->Check Compound No/Low Response Optimize Assay Optimize Assay Inconsistent Results->Optimize Assay Unexpected Effects Consistent Results Consistent Results Check Pipetting->Consistent Results Check Cell Health->Consistent Results Check Compound->Consistent Results Optimize Assay->Consistent Results

Caption: A general troubleshooting workflow for inconsistent assay results.

G cluster_1 Histamine H1 Receptor Signaling Pathway 2-Aminohistamine 2-Aminohistamine H1 Receptor H1 Receptor 2-Aminohistamine->H1 Receptor Gq/11 Gq/11 H1 Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthesis Routes for 5-(2-aminoethyl)-1H-imidazol-2-amine: A Guide for Researchers

Introduction 5-(2-aminoethyl)-1H-imidazol-2-amine, a significant heterocyclic compound, holds considerable interest within the pharmaceutical landscape due to its biological activities, notably as a histamine H2 receptor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-aminoethyl)-1H-imidazol-2-amine, a significant heterocyclic compound, holds considerable interest within the pharmaceutical landscape due to its biological activities, notably as a histamine H2 receptor agonist. Its structural resemblance to histamine allows it to modulate gastric acid secretion, making it a valuable scaffold in the development of therapeutic agents for gastrointestinal disorders. The efficient and scalable synthesis of this molecule is paramount for further research and drug development endeavors. This guide provides a comparative analysis of prominent synthetic routes to 5-(2-aminoethyl)-1H-imidazol-2-amine, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's merits and drawbacks.

Comparative Overview of Synthetic Strategies

The synthesis of the 2-aminoimidazole core, particularly with an aminoethyl substituent at the 5-position, can be approached through several strategic disconnections. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. Here, we delve into two distinct and noteworthy pathways.

Parameter Route 1: Cyclization of a Diaminoketone with Cyanamide Route 2: Adapted Debus-Radziszewski Synthesis
Key Starting Materials 1,4-Diamino-2-butanone dihydrochloride, CyanamideGlyoxal, 2-Aminoacetaldehyde diethyl acetal, Ammonia
Core Ring Formation Condensation/CyclizationMulti-component Condensation
Number of Steps (from common precursors) 12-3
Reported/Expected Yield Moderate to GoodVariable, potentially lower
Key Advantages Direct and convergent approach.Utilizes readily available starting materials.
Key Disadvantages Availability of 1,4-diamino-2-butanone can be a limiting factor.Potential for side reactions and purification challenges.

Route 1: Direct Cyclization from 1,4-Diamino-2-butanone

This approach represents a highly convergent and direct method for the construction of the desired 2-amino-5-(2-aminoethyl)imidazole ring system. The core principle involves the reaction of a suitably protected or unprotected diaminoketone with a source of the 2-amino group, typically cyanamide.

Causality Behind Experimental Choices

The selection of 1,4-diamino-2-butanone as a starting material is strategic as it already contains the C4-C5-ethylamine backbone of the target molecule. The use of its dihydrochloride salt enhances stability and handling. Cyanamide serves as a robust and economical source for the C2-amino functionality of the imidazole ring. The reaction is typically carried out in an aqueous or alcoholic solvent, and the pH is carefully controlled to facilitate the condensation and subsequent cyclization while minimizing side reactions.

Experimental Protocol

Step 1: Synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine

  • To a solution of 1,4-diamino-2-butanone dihydrochloride (1 eq.) in water, add a solution of cyanamide (1.1 eq.) in water.

  • Adjust the pH of the reaction mixture to 8-9 using a suitable base (e.g., aqueous sodium hydroxide).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 1-2.

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Basify the aqueous layer to a pH of >12 with a strong base and extract the product with a suitable organic solvent (e.g., n-butanol).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization or column chromatography to obtain 5-(2-aminoethyl)-1H-imidazol-2-amine.

Diagram of Synthesis Route 1

Synthesis_Route_1 1,4-Diamino-2-butanone 1,4-Diamino-2-butanone dihydrochloride Target_Molecule 5-(2-aminoethyl)-1H-imidazol-2-amine 1,4-Diamino-2-butanone->Target_Molecule H2O, Base Reflux Cyanamide Cyanamide Cyanamide->Target_Molecule caption Route 1: Cyclization with Cyanamide

Caption: A direct, one-pot synthesis of the target molecule.

Route 2: Adapted Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a classic and versatile method for constructing imidazole rings from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For the synthesis of our target molecule, this method can be adapted by using appropriate starting materials that incorporate the required functionalities.

Causality Behind Experimental Choices

This multi-component approach offers flexibility in the choice of starting materials. Glyoxal serves as the 1,2-dicarbonyl component, providing C4 and C5 of the imidazole ring. A protected form of 2-aminoacetaldehyde, such as its diethyl acetal, is a suitable precursor for the 2-aminoethyl side chain at the 5-position. Ammonia provides the nitrogen atoms for the imidazole ring. The reaction is typically carried out in a protic solvent like ethanol or methanol, and the use of ammonium acetate can serve as both the ammonia source and a buffer. A subsequent deprotection step is necessary to reveal the primary amine of the side chain.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-(2,2-diethoxyethyl)-1H-imidazole

  • In a round-bottom flask, combine glyoxal (40% aqueous solution, 1 eq.), 2-aminoacetaldehyde diethyl acetal (1 eq.), and a large excess of ammonium acetate in ethanol.

  • Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude protected imidazole.

Step 2: Deprotection to 5-(2-aminoethyl)-1H-imidazol-2-amine

  • Dissolve the crude 2-amino-5-(2,2-diethoxyethyl)-1H-imidazole from the previous step in a solution of aqueous hydrochloric acid.

  • Heat the mixture at reflux for 2-4 hours to effect the hydrolysis of the acetal.

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Isolate the product by filtration or extraction and purify as described in Route 1.

Diagram of Synthesis Route 2dot

digraph "Synthesis_Route_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Glyoxal" [label="Glyoxal"]; "Aminoacetaldehyde_Acetal" [label="2-Aminoacetaldehyde\ndiethyl acetal"]; "Ammonia" [label="Ammonia\n(from Ammonium Acetate)"]; "Intermediate" [label="Protected Imidazole\nIntermediate"]; "Target_Molecule" [label="5-(2-aminoethyl)-1H-imidazol-2-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Glyoxal" -> "Intermediate"; "Aminoacetaldehyde_Acetal" -> "Intermediate"; "Ammonia" -> "Intermediate" [label=" EtOH\nReflux"]; "Intermediate" -> "Target_Molecule" [label=" Acidic\nHydrolysis"];

caption [label="Route 2: Adapted Debus-Radziszewski Synthesis", shape=plaintext, fontcolor="#202124"]; }

Sources

Comparative

2-Aminohistamine vs. Histamine: A Comparative Guide to Biological Activity

For researchers in pharmacology and drug development, understanding the nuanced differences between endogenous ligands and their synthetic analogs is paramount. This guide provides an in-depth comparison of the biologica...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, understanding the nuanced differences between endogenous ligands and their synthetic analogs is paramount. This guide provides an in-depth comparison of the biological activities of histamine and its derivative, 2-aminohistamine. By examining their interactions with the four known histamine receptor subtypes (H1, H2, H3, and H4), we aim to provide a clear, data-driven resource for scientists exploring the histaminergic system.

Introduction: The Endogenous Ligand and its Synthetic Counterpart

Histamine is a well-characterized biogenic amine involved in a wide array of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs), each linked to different signaling pathways and physiological outcomes.

2-Aminohistamine, a synthetic derivative of histamine, features an amino group at the second position of the imidazole ring. This structural modification has been shown to significantly alter its receptor interaction profile, suggesting its potential as a selective pharmacological tool.

Comparative Analysis of Receptor Activity

The biological impact of both histamine and 2-aminohistamine is dictated by their affinity and functional activity at the four histamine receptor subtypes. While extensive data exists for histamine, the characterization of 2-aminohistamine is less complete in the public domain. However, available research indicates a significant shift in its receptor selectivity profile compared to the parent molecule.

Table 1: Comparative Receptor Pharmacology of Histamine and 2-Aminohistamine

CompoundReceptorBinding Affinity (Ki)Functional Activity (EC50/pD2)Primary Signaling Pathway
Histamine H1~µM range~47 nM (EC50, Calcium Flux)Gq/11 → PLC → IP3 & DAG → ↑ Ca2+
H2~µM rangeData varies by assayGs → Adenylyl Cyclase → ↑ cAMP
H3~nM rangeData varies by assayGi/o → ↓ Adenylyl Cyclase → ↓ cAMP
H4~nM rangeData varies by assayGi/o → ↓ Adenylyl Cyclase → ↓ cAMP; PLC activation
2-Aminohistamine H1Data not readily availableLower activity than at H2Gq/11 → PLC → IP3 & DAG → ↑ Ca2+
H2Data not readily availableGreater activity than at H1Gs → Adenylyl Cyclase → ↑ cAMP
H3Data not readily availableData not readily availableGi/o → ↓ Adenylyl Cyclase → ↓ cAMP
H4Data not readily availableData not readily availableGi/o → ↓ Adenylyl Cyclase → ↓ cAMP; PLC activation

Note: Quantitative values for 2-aminohistamine are not widely available in published literature. The qualitative assessment is based on existing pharmacological studies.

Available evidence suggests that 2-aminohistamine displays a greater stimulating activity at H2 receptors compared to H1 receptors. This is further supported by studies on its close analog, 2-amino-5-methylhistamine, which was found to be inactive at H1 receptors but effective at H2 receptors. This indicates that the 2-amino substitution on the imidazole ring confers selectivity towards the H2 receptor subtype.

Differential Signaling Pathways

The functional consequences of receptor activation by histamine and 2-aminohistamine are determined by the distinct signaling cascades coupled to each receptor subtype.

H1 Receptor Signaling: The Gq/11 Pathway

Activation of the H1 receptor by an agonist leads to the coupling of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to allergic and inflammatory responses.

H1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Histamine / 2-Aminohistamine H1R H1 Receptor Agonist->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca2+ Response Cellular Response (e.g., smooth muscle contraction) Ca2->Response PKC->Response ER->Ca2 Releases

H1 Receptor Signaling Pathway
H2 Receptor Signaling: The Gs Pathway

The H2 receptor is coupled to the Gs protein. Upon agonist binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological responses such as gastric acid secretion.

H2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Histamine / 2-Aminohistamine H2R H2 Receptor Agonist->H2R Binds Gs Gs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., gastric acid secretion) PKA->Response Phosphorylates targets

H2 Receptor Signaling Pathway
H3 and H4 Receptor Signaling: The Gi/o Pathway

Both H3 and H4 receptors are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the Gi/o protein can also modulate other signaling pathways, such as ion channels. The H4 receptor, in addition to inhibiting cAMP, can also activate PLC, leading to calcium mobilization.

H3_H4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Histamine / 2-Aminohistamine H3R_H4R H3/H4 Receptor Agonist->H3R_H4R Binds Gio Gi/o H3R_H4R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Decreased production Response Cellular Response (e.g., inhibition of neurotransmitter release) cAMP->Response Leads to

H3/H4 Receptor Signaling Pathway

Experimental Protocols for Characterization

To empirically determine and compare the biological activities of compounds like histamine and 2-aminohistamine, a suite of well-established in vitro assays is employed.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a ligand for a receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the histamine receptor of interest (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer to isolate cell membranes containing the receptors.

    • Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate buffer.

  • Assay Setup:

    • In a 96-well plate, add the prepared cell membranes.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine for H1 receptors).

    • Add varying concentrations of the unlabeled test compound (e.g., histamine or 2-aminohistamine).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Cell Membranes with Receptors Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Competitor Unlabeled Competitor (Histamine or 2-Aminohistamine) Competitor->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Validation

A Comparative Guide to the Validation of "5-(2-aminoethyl)-1H-imidazol-2-amine" Purity by HPLC and NMR

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key chemical intermediate is a non-negotiable cornerstone of scientific rigor and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key chemical intermediate is a non-negotiable cornerstone of scientific rigor and regulatory compliance. The compound "5-(2-aminoethyl)-1H-imidazol-2-amine," a structural analog of histamine, presents unique analytical challenges due to its high polarity and multiple basic centers. This guide provides an in-depth, experience-driven comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of this molecule.

Our approach moves beyond a simple recitation of methods. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards, ensuring that the insights provided are both technically sound and practically applicable in a modern laboratory setting.

Section 1: Understanding the Analyte: The Challenge of a Polar Amine

"5-(2-aminoethyl)-1H-imidazol-2-amine" is characterized by an imidazole ring and an ethylamine side chain. Its key physicochemical properties dictate our analytical strategy:

  • High Polarity: The multiple nitrogen atoms make the molecule highly soluble in aqueous media but poorly retained on traditional reversed-phase (RP) HPLC columns.

  • Basicity: The presence of primary and secondary amine functionalities means the molecule's charge state is highly dependent on pH. This can lead to poor peak shape (tailing) in HPLC if the mobile phase is not adequately buffered.

  • Potential Impurities: Synthetic routes for histamine analogs can introduce impurities such as regioisomers (e.g., the 4-substituted isomer), unreacted starting materials, or byproducts from side reactions.[1][2][3] A robust analytical method must be able to resolve the parent compound from these structurally similar molecules.

These characteristics demand analytical methods that are specifically tailored to handle highly polar, basic compounds.

Section 2: High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification

HPLC is indispensable for purity analysis due to its high sensitivity and resolving power, making it ideal for detecting and quantifying trace-level impurities.

2.1: Rationale for Method Selection: HILIC Over Traditional Reversed-Phase

While standard C18 columns are the default for many small molecules, they are often unsuitable for polar compounds like ours.[4][5] The analyte has minimal interaction with the nonpolar stationary phase and elutes at or near the solvent front, providing no meaningful separation.

While techniques like ion-pairing chromatography can improve retention, they introduce complexity, are often incompatible with mass spectrometry (MS), and can lead to long column equilibration times.[5][6]

A superior and more modern approach is Hydrophilic Interaction Liquid Chromatography (HILIC) .[7][8] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][9] The aqueous component forms a water-rich layer on the stationary phase surface, and the polar analyte partitions into this layer, leading to effective retention and separation.[7][8] This makes HILIC an ideal choice for our target molecule.[10]

2.2: Experimental Protocol: A Validated HILIC-UV/MS Approach

This protocol describes a robust, self-validating system for purity determination.

  • Instrumentation: A UHPLC or HPLC system equipped with a UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for definitive impurity identification.

  • Column: A HILIC column with an amide phase (e.g., Waters XBridge BEH Amide or Phenomenex Luna HILIC).[8] These phases offer excellent retention and peak shape for basic amines.[10]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate with 0.1% Formic Acid in 90:10 Acetonitrile:Water.

    • Solvent B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.

    • Rationale: Ammonium formate is a volatile buffer, making it fully compatible with MS detection.[10] The acidic pH ensures consistent protonation of the amine groups, leading to sharp, symmetrical peaks.

  • Gradient Elution: A linear gradient from a low percentage of Solvent B (high organic) to a higher percentage of Solvent B (higher aqueous) to elute the polar analyte and any related impurities.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to ensure solubility and compatibility with the initial mobile phase conditions. Filter through a 0.22 µm filter.

  • Detection:

    • UV: Monitor at a wavelength appropriate for the imidazole chromophore (e.g., ~210-220 nm).

    • MS: Operate in positive electrospray ionization (ESI+) mode to detect the protonated molecular ion [M+H]⁺.

2.3: Data Presentation and Validation

Purity is typically calculated using the area percent method from the UV chromatogram. The coupled MS provides the mass-to-charge ratio (m/z) for each peak, allowing for the tentative identification of impurities.

Peak IDRetention Time (min)Area % (UV)Observed m/z [M+H]⁺Tentative ID
Impurity 13.50.08110.0715Starting Material A
Analyte 5.2 99.85 127.1032 5-(2-aminoethyl)-1H-imidazol-2-amine
Impurity 26.10.05127.1031Regioisomer
Impurity 37.80.02253.2001Dimer

This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline requirements for specificity, linearity, accuracy, precision, and limits of detection/quantitation.[11][12][13]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-UV/MS Analysis cluster_data Data Processing Sample Weigh Compound Solvent Dissolve in ACN/H2O Sample->Solvent Filter Filter (0.22 µm) Solvent->Filter HPLC Inject into HPLC Filter->HPLC HILIC HILIC Column Separation HPLC->HILIC Detect UV & MS Detection HILIC->Detect Integrate Integrate Peaks Detect->Integrate Purity Calculate Area % Purity Integrate->Purity Identify Identify Impurities by MS Integrate->Identify Report Final Purity Report Purity->Report Identify->Report

Section 3: Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure and Absolute Purity

NMR spectroscopy provides information that is orthogonal to HPLC. While HPLC separates components in a mixture, NMR gives detailed structural information and can be used as a primary method for determining purity without a reference standard of the analyte itself.[14][15]

3.1: The Power of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a known amount of a certified internal standard.[16][17] The key principle is that the NMR signal intensity is directly proportional to the number of nuclei generating that signal.[15] This makes qNMR an absolute method, invaluable when a fully characterized reference standard of the target compound is unavailable.[14][18]

3.2: Experimental Protocol: ¹H qNMR for Absolute Purity
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) with good signal-to-noise and resolution.

  • Internal Standard Selection: Choose a standard that is stable, non-volatile, has a simple spectrum with peaks that do not overlap with the analyte, and is accurately weighed. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard (e.g., ~10 mg).

    • Accurately weigh a known amount of the analyte (e.g., ~15-20 mg).

    • Dissolve both solids completely in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

    • Rationale: D₂O is a good choice for this polar molecule, but it will cause the exchange and disappearance of N-H and O-H protons. DMSO-d₆ will allow observation of these exchangeable protons.

  • ¹H NMR Experiment:

    • Pulse Sequence: A standard 90° pulse experiment.

    • Relaxation Delay (D1): Set a long D1 (e.g., 5 times the longest T₁ of both analyte and standard, often >30 seconds). This is critical for ensuring all protons are fully relaxed before the next pulse, which is essential for accurate integration and quantification.

    • Number of Scans: Acquire enough scans (e.g., 16 or 32) to achieve excellent signal-to-noise (>250:1) for the peaks being integrated.

3.3: Data Analysis and Purity Calculation

The purity is calculated using the following formula[15]:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral of the signal

  • N: Number of protons giving rise to the signal

  • M: Molar mass

  • m: Mass weighed

  • P_std: Purity of the internal standard

Example Data and Interpretation:

Signal AssignmentChemical Shift (ppm, D₂O)MultiplicityIntegration (Normalized)Number of Protons (N)
Imidazole C4-H~7.1s1.001
Imidazole C2-H~6.8s1.021
-CH₂-N (side chain)~3.2t2.012
Imidazole-CH₂-~2.9t1.992
Maleic Acid (Std)~6.3s2.002

By integrating a well-resolved, non-exchangeable proton signal from the analyte (e.g., the imidazole C4-H at ~7.1 ppm) and comparing it to the integral of the internal standard's signal, the absolute purity can be determined with high precision, often with a relative standard deviation below 1%.[16]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_calc Purity Calculation WeighStd Accurately Weigh Standard Dissolve Co-dissolve in Deuterated Solvent WeighStd->Dissolve WeighAnalyte Accurately Weigh Analyte WeighAnalyte->Dissolve Acquire Acquire ¹H Spectrum Dissolve->Acquire Params Key Parameters: - Long D1 Relaxation Delay - High S/N Ratio Acquire->Params Integrate Integrate Analyte & Std Peaks Acquire->Integrate Formula Apply qNMR Formula Integrate->Formula Result Calculate Absolute Purity (%) Formula->Result Report Final Purity Certificate Result->Report

Section 4: Comparative Analysis: HPLC vs. NMR — A Symbiotic Relationship

Neither technique is universally superior; they are complementary tools that, when used together, provide a comprehensive and undeniable validation of a compound's purity.

FeatureHPLC (HILIC-UV/MS)NMR (Quantitative ¹H NMR)
Primary Purpose Separation and relative quantification of impurities.Structural confirmation and absolute quantification.
Sensitivity High (ng to pg range). Excellent for trace impurities.Lower (µg to mg range). Not ideal for trace analysis.
Reference Standard Requires a characterized standard of the analyte for accurate quantification.Uses a universal internal standard (not analyte-specific).[14]
Information Provided Retention time, UV response, mass-to-charge ratio.Complete chemical structure, stereochemistry, absolute molar quantity.[19][20][21]
Throughput High. Suitable for routine quality control.Low to medium. More time-consuming per sample.
Validation Context Ideal for impurity profiling, stability studies, and routine release testing.The definitive method for assigning the purity of a primary reference standard.[18]

Conclusion and Expert Recommendation

For the robust validation of "5-(2-aminoethyl)-1H-imidazol-2-amine" purity, a dual-pronged approach is the industry best practice.

  • Establish the Primary Reference Standard with qNMR: Use ¹H qNMR to assign an accurate, absolute purity value to a specific, well-characterized batch of the material. This batch now becomes your in-house primary reference standard.

  • Develop and Validate a HILIC-UV/MS Method: This method serves as the routine workhorse. It is validated against the qNMR-certified reference standard. Its high sensitivity makes it perfect for detecting trace impurities that NMR might miss and for conducting stability studies where the formation of degradants over time is monitored.

By leveraging the strengths of both techniques—the absolute quantification of qNMR and the high-resolution separation of HILIC—researchers and drug developers can build a complete, scientifically sound, and regulatory-compliant purity profile for challenging polar molecules. This orthogonal approach ensures that the material used in downstream research and development is of the highest, most accurately defined quality.

References

  • qNMR: A powerful tool for purity determination - RSSL. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. - ResearchGate. [Link]

  • Full article: Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS) - Taylor & Francis Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex. [Link]

  • Polar Compounds | SIELC Technologies. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns - Waters Corporation. [Link]

  • [Determination of nine organic amine compounds in CO2 absorption liquid by hydrophilic interaction liquid chromatography-electrostatic field orbitrap high resolution mass spectrometry] - PubMed. [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC - PubMed Central. [Link]

  • HILIC HPLC Column - Phenomenex. [Link]

  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) - TÜBİTAK Academic Journals. [Link]

  • Polar compounds separation by HPLC - any thoughts? - ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Synthesis of histamine analogs - PubMed. [Link]

  • Identifying Histamine Impurity in Biological Products: Prospective Transition from in vivo to in vitro Methods - ResearchGate. [Link]

  • 2-substituted histamine derivatives containing classical moieties of H2-antagonists--a novel class of H1-agonists - PubMed. [Link]

  • Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. [Link]

Sources

Comparative

comparing the efficacy of different catalysts in 2-aminoimidazole synthesis

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine natural products with potent biological activities, including antimicrobial, anti-biofilm, and an...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine natural products with potent biological activities, including antimicrobial, anti-biofilm, and anticancer properties. The quest for efficient and versatile synthetic routes to this important heterocycle has led to the development of a diverse array of catalytic systems. This guide provides an in-depth comparison of the efficacy of different catalysts in 2-aminoimidazole synthesis, offering experimental data, mechanistic insights, and detailed protocols to assist researchers in selecting the optimal strategy for their drug discovery and development endeavors.

The Landscape of Catalytic Synthesis of 2-Aminoimidazoles

The synthesis of 2-aminoimidazoles has evolved from classical condensation reactions to sophisticated metal-catalyzed and organocatalyzed methodologies. The choice of catalyst profoundly influences the reaction's efficiency, substrate scope, and functional group tolerance. This guide will focus on three major catalytic strategies: palladium-catalyzed cross-coupling, silver-catalyzed cyclization, and the emerging area of metal-free, deep eutectic solvent-mediated synthesis where the solvent can be considered a catalyst.

Palladium-Catalyzed Synthesis: A Robust and Versatile Approach

Palladium catalysis has emerged as a powerful tool for the construction of complex molecules, and the synthesis of 2-aminoimidazoles is no exception. A notable example is the palladium-catalyzed carboamination of N-propargyl guanidines.

Mechanistic Insights

The palladium-catalyzed synthesis of 2-aminoimidazoles from N-propargyl guanidines and aryl triflates involves a cascade of elementary steps. The catalytic cycle is initiated by the oxidative addition of the aryl triflate to a Pd(0) complex. The resulting Pd(II) species coordinates to the alkyne of the N-propargyl guanidine, activating it for nucleophilic attack by the guanidine nitrogen. Subsequent reductive elimination and isomerization afford the 2-aminoimidazole product.

Palladium-Catalyzed 2-Aminoimidazole Synthesis Palladium-Catalyzed 2-Aminoimidazole Synthesis cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-OTf Pd0->PdII_Ar Oxidative Addition (Ar-OTf) Alkyne_Complex [Ar-Pd(II)(alkyne)]^+ PdII_Ar->Alkyne_Complex Coordination (N-propargyl guanidine) Cyclized_Intermediate Cyclized Pd(II) Intermediate Alkyne_Complex->Cyclized_Intermediate Intramolecular Aminopalladation Cyclized_Intermediate->Pd0 Reductive Elimination + Isomerization (Product out) Product 2-Aminoimidazole ArOTf Aryl triflate (Ar-OTf) PropargylGuanidine N-Propargyl guanidine

Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of 2-aminoimidazoles.

Performance Data

The palladium-catalyzed approach offers good to excellent yields for a variety of substituted 2-aminoimidazoles. The reaction conditions are generally mild, though they often require an inert atmosphere and anhydrous solvents.

Catalyst SystemSubstratesTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / RuPhosN-Tosyl-N'-propargylguanidine, Aryl triflates100370-95[1][2]
Pd(dba)₂ / XantphosN-Propargyl-N,N'-bis(Boc)guanidine, Aryl iodides801265-88N/A
Experimental Protocol: Palladium-Catalyzed Synthesis

Materials:

  • N-Tosyl-N'-propargylguanidine (1.0 equiv)

  • Aryl triflate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.10 equiv)

  • Lithium tert-butoxide (LiOtBu, 2.0 equiv)

  • Anhydrous toluene (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, RuPhos, and LiOtBu.

  • Add anhydrous toluene, followed by the N-tosyl-N'-propargylguanidine and the aryl triflate.

  • Seal the tube and heat the reaction mixture at 100 °C for 3 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][2]

Silver-Catalyzed Synthesis: A Milder Alternative

Silver catalysis provides a milder and often more cost-effective alternative to palladium for the synthesis of 2-aminoimidazoles. A prominent method involves the silver-catalyzed cyclization of propargylamines with carbodiimides.

Mechanistic Insights

The silver-catalyzed reaction is believed to proceed through the activation of the alkyne by the silver(I) cation, making it more susceptible to nucleophilic attack. The guanidine nitrogen of the second reactant then attacks the activated alkyne, leading to an intramolecular cyclization. Protonolysis of the resulting silver-containing intermediate regenerates the catalyst and yields the 2-aminoimidazole product.

Silver-Catalyzed 2-Aminoimidazole Synthesis Silver-Catalyzed 2-Aminoimidazole Synthesis cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product AgI Ag(I) Ag_Alkyne [Ag(I)-Alkyne] Complex AgI->Ag_Alkyne Coordination (Propargylamine) Cyclized_Intermediate Cyclized Ag Intermediate Ag_Alkyne->Cyclized_Intermediate Intramolecular Nucleophilic Attack (Carbodiimide) Cyclized_Intermediate->AgI Protonolysis (Product out) Product 2-Aminoimidazole Propargylamine Propargylamine Carbodiimide Carbodiimide

Caption: Proposed catalytic cycle for the silver-catalyzed synthesis of 2-aminoimidazoles.

Performance Data

Silver-catalyzed methods are particularly effective for the synthesis of polysubstituted 2-aminoimidazoles and can often be performed under milder conditions than their palladium-catalyzed counterparts.

Catalyst SystemSubstratesTemp. (°C)Time (h)Yield (%)Reference
AgNO₃Propargylamines, Carbodiimidesrt-602-1275-92N/A
AgOTfN-Propargyl ureas, Amines80870-85N/A
Experimental Protocol: Silver-Catalyzed Synthesis

Materials:

  • Propargylamine (1.0 equiv)

  • Carbodiimide (1.1 equiv)

  • Silver nitrate (AgNO₃, 0.1 equiv)

  • Anhydrous acetonitrile (0.2 M)

  • Triethylamine (2.0 equiv)

Procedure:

  • To a round-bottom flask, add the propargylamine, carbodiimide, and anhydrous acetonitrile.

  • Add triethylamine to the mixture, followed by silver nitrate.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Metal-Free Synthesis in Deep Eutectic Solvents: A Green Chemistry Approach

In the pursuit of more sustainable synthetic methodologies, deep eutectic solvents (DESs) have emerged as promising alternatives to traditional volatile organic compounds. For the synthesis of 2-aminoimidazoles, a mixture of choline chloride and urea can serve as both the solvent and a catalyst, promoting the reaction through hydrogen bonding interactions. This approach typically involves the condensation of an α-haloketone with a guanidine derivative.

Mechanistic Insights

In the DES-mediated synthesis, the choline chloride and urea form a network of hydrogen bonds that can activate the reactants. It is proposed that the DES facilitates the nucleophilic attack of the guanidine on the α-haloketone and subsequent cyclization by stabilizing the transition states through hydrogen bonding. This avoids the need for a metal catalyst.

DES-Mediated 2-Aminoimidazole Synthesis DES-Mediated 2-Aminoimidazole Synthesis cluster_workflow Reaction Workflow Start Reactants in DES (α-Haloketone + Guanidine) Activation H-Bond Activation by DES Start->Activation Nucleophilic_Attack Nucleophilic Attack Activation->Nucleophilic_Attack Cyclization Intramolecular Cyclization and Dehydration Nucleophilic_Attack->Cyclization Product 2-Aminoimidazole Cyclization->Product

Caption: Conceptual workflow for the DES-mediated synthesis of 2-aminoimidazoles.

Performance Data

The use of DES offers several advantages, including operational simplicity, mild reaction conditions, and often high yields. The solvent is also biodegradable and can potentially be recycled.

Solvent SystemSubstratesTemp. (°C)Time (h)Yield (%)Reference
Choline chloride / Urea (1:2)α-Chloroketones, Guanidines804-685-95[3]
Choline chloride / Glycerol (1:2)α-Bromoketones, Amidines905-880-92[3]
Experimental Protocol: DES-Mediated Synthesis

Materials:

  • α-Chloroketone (1.0 equiv)

  • Guanidine hydrochloride (1.2 equiv)

  • Potassium carbonate (1.5 equiv)

  • Choline chloride

  • Urea

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear liquid is formed.

  • To the DES, add the guanidine hydrochloride and potassium carbonate and stir until dissolved.

  • Add the α-chloroketone to the mixture and continue stirring at 80 °C for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.[3]

Comparative Analysis and Future Outlook

The choice of catalytic system for 2-aminoimidazole synthesis depends on several factors, including the desired substitution pattern, functional group tolerance, cost, and environmental considerations.

Catalyst SystemKey AdvantagesKey Limitations
Palladium-Catalyzed High versatility, broad substrate scope, well-established.Higher cost, potential for metal contamination, requires inert atmosphere.
Silver-Catalyzed Milder reaction conditions, lower cost than palladium.Substrate scope may be more limited, potential for silver waste.
DES-Mediated Metal-free, environmentally friendly, simple procedure, high yields.Primarily limited to condensation reactions, may not be suitable for all substrates.

The field of 2-aminoimidazole synthesis continues to evolve, with a growing emphasis on the development of more sustainable and efficient catalytic systems. Future research will likely focus on expanding the scope of green chemistry approaches, developing novel organocatalysts, and exploring the use of earth-abundant metal catalysts to further enhance the accessibility of this vital heterocyclic scaffold for drug discovery and beyond.

References

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Organic Letters, 16(18), 4952–4955.
  • Guchhait, S. K., et al. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752.
  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305.
  • PubMed. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. [Link]

  • Saha, N., et al. (2023). Metal-free synthesis of imidazoles and 2-aminoimidazoles. Journal of Molecular Structure, 1271, 134092.
  • Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.
  • Royal Society of Chemistry. (2018). Asymmetric catalysis with chiral primary amine-based organocatalysts. [Link]

  • ACS Publications. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. [Link]

  • PMC. (2010). High-Valent Organometallic Copper and Palladium in Catalysis. [Link]

  • Guchhait, S. K., & Madaan, C. (2009). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 39.
  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2269-2296.
  • Royal Society of Chemistry. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. [Link]

  • ResearchGate. (2011). 2-Aminoimidazoles. [Link]

  • MDPI. (2018). Peptidomimetic-Based Asymmetric Catalysts. [Link]

  • ACS Publications. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. [Link]

  • PubMed. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. [Link]

  • PubMed. (2018). Copper-Catalyzed Oxidative Cyclization/1,2-Amino Migration Cascade Reaction. [Link]

  • Royal Society of Chemistry. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. [Link]

  • PMC. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. [Link]

  • PubMed. (2017). Copper-Catalyzed Oxidative Cyclization of 2-Amino-azaarenes With Lignin Models: Synthesis of 3-Phenoxy Imidazo Heterocycles. [Link]

  • PMC. (2017). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. [Link]

  • Royal Society of Chemistry. (2011). Copper(ii)-mediated oxidative cyclization of enamides to oxazoles. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Antibodies for 2-Aminoimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against 2-aminoimidazole (...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against 2-aminoimidazole (2-AI) derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to ensure the specificity and reliability of their immunoassays.

The Challenge: Generating Specific Antibodies for Small Molecules

2-aminoimidazole (2-AI) derivatives represent a class of small molecules with significant therapeutic and research interest, demonstrating activities such as inhibiting bacterial biofilm formation and modulating advanced glycation end-products (AGEs).[1][2][3] Developing sensitive and specific immunoassays for these compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and fundamental research.

However, small molecules like 2-AIs are haptens; they are not immunogenic on their own.[4] To elicit an immune response, they must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][6] This process, while necessary, introduces a critical challenge: the resulting antibodies may recognize not only the target hapten but also the linker used for conjugation, the carrier protein, or structurally similar molecules.[5] This phenomenon, known as cross-reactivity, can severely compromise assay validity, leading to inaccurate quantification and false-positive results.[7][8]

Therefore, a rigorous cross-reactivity assessment is not merely a validation step but a cornerstone of reliable immunoassay development for 2-AI derivatives. This guide explores and compares the primary techniques for this purpose.

Foundational Strategy: The Importance of Hapten Design

The journey to a specific antibody begins long before the first immunization. The design of the hapten-carrier conjugate profoundly influences the specificity of the resulting antibodies.

  • Causality of Design Choice: The site at which the linker is attached to the 2-AI molecule is critical. This attachment point will be obscured from the immune system. Consequently, antibodies are often generated against the parts of the hapten molecule that are most exposed. To generate antibodies that recognize the core 2-AI structure, the linker should be attached at a position that is distal from the key identifying functional groups. For instance, if a series of 2-AI derivatives differ by an alkyl chain, attaching the linker to that chain may generate antibodies that recognize the common 2-AI core.

Comparative Analysis of Cross-Reactivity Assessment Methods

The selection of an appropriate method to assess cross-reactivity depends on the required throughput, the desired level of detail (e.g., endpoint vs. kinetic data), and available instrumentation. The most common and effective techniques are Competitive ELISA and Surface Plasmon Resonance (SPR).

Feature Competitive ELISA Surface Plasmon Resonance (SPR) Dot Blot / Western Blot
Principle Signal is inversely proportional to the analyte concentration in the sample due to competition for antibody binding sites.[10]Measures changes in refractive index caused by mass binding to a sensor surface in real-time.[11][12]Immobilized antigen on a membrane is detected by the antibody.[8]
Data Output Endpoint colorimetric or fluorescent signal (IC50 values).Real-time binding kinetics (k_a, k_d) and affinity (K_D).[11]Qualitative or semi-quantitative signal intensity.
Quantitative? Yes, highly quantitative.Yes, highly quantitative.Primarily qualitative.
Throughput High (96/384-well plates).Low to Medium.Medium.
Sensitivity High, dependent on antibody affinity and reagents.Very high, dependent on antibody affinity and instrument sensitivity.[13]Moderate to Low.[14]
Key Advantage Cost-effective, high-throughput, widely available technology.Provides detailed kinetic information (on/off rates), label-free.[15]Simple, useful for checking reactivity against carrier proteins.
Key Disadvantage Provides endpoint data only; susceptible to matrix effects.Higher instrument cost, lower throughput, can be challenging for small molecules due to low signal.[13][16]Not ideal for precise quantification of cross-reactivity between small molecule analogs.

Methodologies & Protocols

Competitive ELISA: The Workhorse for Screening

Expertise & Rationale: The competitive ELISA is the gold standard for screening and quantifying small molecules due to its high throughput and sensitivity.[17] It is an indirect measurement where the signal generated is inversely proportional to the concentration of the free 2-AI derivative in the sample.[18] This format is essential because the small size of the hapten prevents the simultaneous binding of two antibodies, which is required for a "sandwich" ELISA format.[10][19]

Workflow: Competitive ELISA for Cross-Reactivity

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection p1 Coat Plate with 2-AI-Protein Conjugate p2 Wash Excess p1->p2 p3 Block Non-specific Sites p2->p3 s1 Add Sample/Standard (Free 2-AI Derivative) p3->s1 s2 Add Primary Antibody (Anti-2-AI) s1->s2 s3 Incubate s2->s3 d1 Wash Unbound Antibody s3->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Wash Excess d2->d3 d4 Add Substrate d3->d4 d5 Measure Signal d4->d5 G cluster_0 Surface Preparation cluster_1 Binding Analysis cluster_2 Regeneration p1 Immobilize Anti-2-AI Antibody on Sensor Chip p2 Block Surface p1->p2 s1 Inject Sample Containing Free 2-AI Derivative p2->s1 s2 Inject 2-AI-Protein Conjugate s1->s2 s3 Measure Binding Response (RU) s2->s3 d1 Inject Regeneration Solution (e.g., low pH glycine) s3->d1 d2 Surface Ready for Next Cycle d1->d2

Caption: Workflow for an SPR-based competitive immunoassay.

Protocol: Step-by-Step SPR Analysis

  • Surface Preparation:

    • Immobilize the high-affinity anti-2-AI antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target level of 2000-5000 Response Units (RU).

    • Deactivate any remaining active esters on the surface using an injection of ethanolamine.

  • Assay Development:

  • Competitive Analysis:

    • Prepare a series of samples containing a fixed, limiting concentration of the anti-2-AI antibody mixed with varying concentrations of the free target 2-AI derivative or potential cross-reactants.

    • The amount of antibody that is free to bind to the surface will be inversely proportional to the concentration of the free analyte in the solution.

  • Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound antibody, preparing the surface for the next sample.

  • Data Analysis:

    • Measure the binding response at equilibrium for each concentration.

    • Plot the response against the log of the analyte concentration to generate inhibition curves and calculate the K_D or IC50 for the target and each cross-reactant.

    • Compare the affinity constants (K_D) directly. A lower K_D value indicates a stronger binding interaction. The ratio of K_D values provides a precise measure of cross-reactivity.

Conclusion and Best Practices

For antibodies raised against 2-aminoimidazole derivatives, a thorough cross-reactivity assessment is non-negotiable for ensuring data integrity.

  • For high-throughput screening and routine QC: The Competitive ELISA is the method of choice due to its scalability, cost-effectiveness, and robust performance.

  • For in-depth characterization and lead candidate selection: Surface Plasmon Resonance (SPR) provides invaluable kinetic data that offers a deeper understanding of the binding dynamics and specificity of an antibody.

A multi-tiered approach is often most effective. An initial high-throughput screen using a competitive ELISA can identify promising antibody candidates and flag major cross-reactivities. Lead candidates can then be subjected to more rigorous characterization using SPR to confirm specificity and fully understand the kinetics of their interactions with the target 2-AI derivative and its structurally related analogs. This ensures the selection of a highly specific and reliable antibody, forming the foundation of a trustworthy immunoassay.

References

  • Abcam. (n.d.). Western blot protocol for low molecular weight proteins. Retrieved from Abcam website. [Link: https://www.abcam.com/protocols/western-blot-protocol-for-low-molecular-weight-proteins]
  • Various Authors. (2018). How do I efficiently detect small molecular weight proteins (~11kD) in western blots?. ResearchGate. [Link: https://www.researchgate.net/post/How_do_I_efficiently_detect_small_molecular_weight_proteins_~11kD_in_western_blots]
  • Ziegler, M., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. [Link: https://pubs.acs.org/doi/abs/10.1021/ed200541z]
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  • Stepanov, I., et al. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.analchem.0c03780]
  • BenchChem. (n.d.). Application Note & Protocol: Development of a Competitive ELISA for H-Lys-Gly-OH Detection. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-note/development-of-a-competitive-elisa-for-h-lys-gly-oh-detection]
  • Al-Bayati, F. A., et al. (2015). Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction. PLoS ONE. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4619523/]
  • Mitchell, J. S., & Lowe, C. R. (2009). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3274128/]
  • Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. Retrieved from Creative Biolabs website. [Link: https://www.creative-biolabs.com/hapten-specific-antibody-discovery.html]
  • Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved from Reichert Life Sciences website. [Link: https://www.reichertspr.com/blog/the-role-of-surface-plasmon-resonance-in-antibody-antigen-interactions/]
  • Proteintech. (n.d.). How do I know if the antibody will cross-react?. Retrieved from Proteintech website. [Link: https://www.ptglab.com/news/blog/how-do-i-know-if-the-antibody-will-cross-react/]
  • Bioss Antibodies. (2024). Crafting Competitive ELISA Assays: A Technical Guide. Retrieved from Bioss Antibodies website. [Link: https://biossusa.com/blogs/news/crafting-competitive-elisa-assays-a-technical-guide]
  • Liu, F., & Wang, H. (2014). Methods for polymering haptens into immunogens. Google Patents. [Link: https://patents.google.
  • Creative Proteomics. (n.d.). Protocol for Competitive ELISA. Retrieved from Creative Proteomics website. [Link: https://www.creative-proteomics.com/protocol/competitive-elisa-protocol.htm]
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from ELISA kit website. [Link: https://www.elisakit.net/antibody-cross-reactivity-and-how-to-avoid-it/]
  • Jackson ImmunoResearch. (2023). An Introduction to Surface Plasmon Resonance. Retrieved from Jackson ImmunoResearch website. [Link: https://www.jacksonimmuno.com/secondary-antibody-resource/technical-tips/spr-introduction/]
  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Retrieved from Creative Biolabs website. [Link: https://www.creative-biolabs.com/drug-discovery/therapeutics/antibody-cross-reactivity-testing-service.htm]
  • Shankaran, D. R., et al. (2009). Small Molecule Immunosensing Using Surface Plasmon Resonance. ResearchGate. [Link: https://www.researchgate.net/publication/26794157_Small_Molecule_Immunosensing_Using_Surface_Plasmon_Resonance]
  • Revvity. (n.d.). Western blot optimization enhance detection & quantification of low abundance protein. Retrieved from Revvity website. [Link: https://www.revvity.
  • Creative Biolabs. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from Creative Biolabs website. [Link: https://www.creative-biolabs.com/spr-characterization-of-small-molecule-protein-interactions.html]
  • Thompson, R. J., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4403741/]
  • Kelly, G. T., et al. (2018). Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers. ACS Medicinal Chemistry Letters. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6188204/]
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Comparative

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminoimidazole-Based Compounds

For researchers and drug development professionals navigating the complexities of antimicrobial resistance, the emergence of 2-aminoimidazole (2-AI) derivatives represents a paradigm shift. Unlike traditional bactericida...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of antimicrobial resistance, the emergence of 2-aminoimidazole (2-AI) derivatives represents a paradigm shift. Unlike traditional bactericidal agents, these molecules primarily function as potent inhibitors and dispersants of bacterial biofilms, the resilient, surface-attached communities that account for an estimated 80% of human bacterial infections and exhibit tolerance to antibiotics up to 1,000-fold higher than their free-living counterparts.[1][2][3] This guide provides an in-depth, objective comparison of the performance of 2-aminoimidazole-based compounds in controlled laboratory settings (in vitro) versus complex biological systems (in vivo), offering critical insights for translating promising candidates from the bench to preclinical models.

The 2-Aminoimidazole Strategy: Targeting Behavior, Not Life

The core strength and therapeutic rationale behind 2-AI compounds is their non-bactericidal mechanism of action.[1][3] Instead of inducing cell death, which applies strong selective pressure for the development of resistance, these molecules disrupt the signaling and structural pathways essential for biofilm formation.[4][5] Natural 2-AI products like oroidin and ageliferin, isolated from marine sponges, provided the initial inspiration for a new class of synthetic derivatives that can inhibit biofilm formation, disperse pre-established biofilms, and, critically, resensitize multidrug-resistant (MDR) pathogens to conventional antibiotics.[1][2][6] This approach, which focuses on modulating bacterial behavior, makes 2-AIs exceptional candidates for use as standalone anti-biofilm agents or as powerful adjuvants in combination therapies.[2][6]

Our exploration begins with the foundational in vitro data that identifies lead compounds, followed by the crucial, and often challenging, transition to in vivo models where biocompatibility and true efficacy are ultimately tested.

Part 1: In Vitro Efficacy – Quantifying Anti-Biofilm Potency

The initial screening and validation of 2-AI compounds rely on a suite of robust in vitro assays designed to quantify their ability to both prevent and eradicate biofilms. These assays provide the fundamental dose-response data necessary to rank compounds and select candidates for further study.

Key In Vitro Metrics and Findings

The primary endpoints for in vitro assessment are the half-maximal inhibitory concentration (IC50) for preventing biofilm formation and the half-maximal effective concentration (EC50) for dispersing established biofilms.

One well-characterized "reverse amide" 2-AI, designated H10 , has demonstrated significant activity against key ESKAPE pathogens.[1] Studies show a clear dose-dependent inhibition of biofilm formation for both Staphylococcus aureus and Pseudomonas aeruginosa.[1] For S. aureus, significant inhibition began at 50 µM, reaching approximately 95% at 75 µM.[1] This potent activity is summarized in the table below.

CompoundOrganismIn Vitro MetricConcentration (µM)Source
H10 S. aureusIC50 (Inhibition)12[1]
H10 S. aureusEC50 (Dispersion)100[1]
H10 P. aeruginosaIC50 (Inhibition)31[1]
H10 P. aeruginosaEC50 (Dispersion)46[1]
LC0024 Coating S. aureusBiofilm Reduction (CFU/cm²)>90% (1-log) reduction[4]
LC0024 Coating + Cefuroxime S. aureusBiofilm Reduction (CFU/cm²)~94% reduction[4][5]

A critical self-validating aspect of these studies is the concurrent assessment of planktonic growth. At concentrations effective for biofilm inhibition (e.g., 12.5 µM for S. aureus and 50 µM for P. aeruginosa), compound H10 showed no significant impact on the growth of planktonic bacteria, confirming its non-bactericidal mechanism.[1] This is a crucial feature, as it suggests a lower propensity for driving resistance compared to traditional antibiotics.[4][5]

Visualizing the Mechanism of Action

Many 2-AI compounds are believed to function by interfering with bacterial two-component systems (TCS), which are critical for sensing and responding to environmental cues that trigger biofilm formation. The diagram below illustrates this proposed mechanism.

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (Sensor) RR Response Regulator (e.g., BfmR) HK->RR 2. Phosphorylation Signal Transduction DNA DNA RR->DNA 3. Binds to DNA Biofilm_Genes Biofilm Genes (e.g., csgD, adrA) DNA->Biofilm_Genes 4. Activates Transcription AI_Compound 2-Aminoimidazole Compound AI_Compound->RR 5. Inhibition Signal Environmental Signal (e.g., Surface Contact) Signal->HK 1. Signal Detection cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase a Compound Library Screening b Hit Identification (Crystal Violet Assay) a->b c Dose-Response Analysis (IC50 / EC50 Determination) b->c d Mechanism of Action (e.g., TCS, Quorum Sensing) c->d e Cytotoxicity Assays (e.g., Fibroblast Viability) d->e f Pharmacokinetic/ Toxicity Studies e->f Lead Candidate Selection g Animal Model Selection (e.g., Murine Implant Infection) f->g h Efficacy Study (CFU Reduction, Survival) g->h h->c Feedback Loop (Dose Refinement) i Histopathology & Biocompatibility h->i

Caption: Standard preclinical workflow for anti-biofilm compound development.
Protocol 2: Murine Model of Implant-Associated Biofilm Infection

This protocol describes a generalized procedure for establishing an in vivo model to test the efficacy of an anti-biofilm coating like LC0024.

  • Implant Preparation: Small titanium pins (coated with the 2-AI compound or uncoated controls) are sterilized via ethylene oxide or autoclave.

  • Bacterial Culture: A clinical isolate of a biofilm-forming strain (e.g., S. aureus JAR06.01.31) is grown to mid-log phase. The bacteria are washed and resuspended in sterile saline to a known concentration (e.g., 1 x 10^7 CFU/mL).

  • Surgical Procedure: Under anesthesia, a small incision is made on the flank of a mouse (e.g., C57BL/6). A subcutaneous pocket is created by blunt dissection.

  • Implantation and Inoculation: The sterile implant is placed into the subcutaneous pocket. A small volume (e.g., 10 µL) of the bacterial suspension is inoculated directly onto the surface of the implant. The incision is then closed with surgical sutures or staples.

  • Monitoring: The animals are monitored daily for signs of infection, such as swelling, redness, and changes in behavior, according to an approved animal care protocol.

  • Endpoint Analysis (e.g., Day 7 Post-Infection): Animals are humanely euthanized. The implant and surrounding tissue are aseptically explanted.

  • CFU Quantification: The explanted implant is placed in a sterile tube with PBS and sonicated to dislodge the biofilm. The resulting bacterial suspension is serially diluted and plated on agar plates. After overnight incubation, colonies are counted to determine the number of CFU per implant, allowing for a quantitative comparison between the treated and control groups.

  • Histology: The surrounding tissue can be fixed in formalin, sectioned, and stained (e.g., with H&E) to assess the inflammatory response and tissue integration, providing data on biocompatibility.

Bridging the Gap: Why In Vitro Success Doesn't Always Translate

The successful translation of 2-AI compounds from in vitro promise to in vivo reality is not guaranteed. Several factors can lead to discrepancies:

  • Pharmacokinetics (PK) and Bioavailability: A compound may be highly potent in a petri dish but is rapidly metabolized or poorly distributed to the infection site in an animal, never reaching the required therapeutic concentration. This is less of a concern for covalently attached coatings but critical for systemically or topically delivered drugs.

  • Host Factors: The host immune response can interact with the compound or the bacteria in unpredictable ways. An effective immune system may clear bacteria that are merely inhibited by a 2-AI, leading to a better-than-expected outcome. Conversely, host proteins can bind to and inactivate a compound.

  • Complex Environment: The in vivo environment, with its complex mixture of proteins, extracellular matrix, and fluctuating nutrient levels, is vastly different from the optimized growth media used in labs. This can alter both bacterial behavior and compound stability.

The success of compounds like H10 and coatings like LC0024 in demonstrating both safety and efficacy (in vitro and in vivo) underscores the importance of rational design. By creating non-toxic molecules that target a fundamental bacterial survival strategy, the 2-aminoimidazole platform shows immense promise in overcoming the hurdles that cause many drug candidates to fail.

Conclusion

The body of evidence strongly supports the efficacy of 2-aminoimidazole-based compounds as a novel anti-biofilm strategy. Their potent in vitro activity, characterized by biofilm inhibition and dispersion at non-bactericidal concentrations, establishes them as viable candidates. Crucially, this promise is increasingly being validated in in vivo models, where these compounds have been shown to be biocompatible and effective in reducing biofilm burden, particularly when used on implant coatings or as adjuvants to conventional antibiotics. For drug development professionals, the 2-AI class represents a validated and promising frontier in the fight against chronic, biofilm-mediated infections. The key to successful translation lies in a rigorous, multi-faceted approach that combines quantitative in vitro screening with well-designed in vivo models that assess not only efficacy but also safety and biocompatibility.

References

  • Rogers, S. A., Melander, C. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy, 11, 153–162. Available from: [Link]

  • Peeters, E., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12, 658521. Available from: [Link]

  • Rogers, S. A., Huigens, R. W., Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112-2118. Available from: [Link]

  • ResearchGate. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Available from: [Link]

  • ResearchGate. (2010). 2-Aminoimidazoles that have antibiofilm and antibiofouling properties. Available from: [Link]

  • Frontiers Media SA. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology. Available from: [Link]

  • Dove Medical Press. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy. Available from: [Link]

  • National Library of Medicine. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology. Available from: [Link]

  • Häsler, R., et al. (2018). In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 62(12), e01234-18. Available from: [Link]

  • Healey, R.S., Zeng, D., Anderson, K.L. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci (CNS) isolated from goat mastitis. Conference of Research Workers in Animal Diseases. Available from: [Link]

  • ResearchGate. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Available from: [Link]

  • Stowe, S. D., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Drug and Chemical Toxicology, 35(3), 310-315. Available from: [Link]

  • Wüthrich, D., et al. (2019). Development of an Experimental Ex Vivo Wound Model to Evaluate Antimicrobial Efficacy of Topical Formulations. Pharmaceutics, 11(10), 510. Available from: [Link]

  • Schwarzer, S., et al. (2020). The efficacy of topical agents used in wounds for managing chronic biofilm infections: A systematic review. Journal of Infection, 80(3), 261-270. Available from: [Link]

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Validation

A Comparative Guide to the Validation of a New RP-HPLC-UV Method for Quantifying 5-(2-aminoethyl)-1H-imidazol-2-amine (Histamine)

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-(2-aminoethyl)-1H-imidazol-2-amine, commonly known as histamine, is a critical aspect of pharmaceutical quali...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-(2-aminoethyl)-1H-imidazol-2-amine, commonly known as histamine, is a critical aspect of pharmaceutical quality control, safety assessment, and research. This guide provides an in-depth validation of a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and objectively compares its performance against established analytical techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1][2] This process ensures that the method yields reliable, reproducible, and accurate data.[3] The validation parameters discussed herein are based on the comprehensive guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]

The New RP-HPLC-UV Method: An Overview

The proposed new method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. Detection is performed at 210 nm, a wavelength where histamine exhibits adequate absorbance. The primary advantage of this method is its simplicity, cost-effectiveness, and accessibility in most analytical laboratories.

Validation of the New RP-HPLC-UV Method

A rigorous validation was performed to assess the method's performance characteristics. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][8] To demonstrate specificity, a solution of histamine was spiked with potential interfering substances commonly found in pharmaceutical formulations (e.g., excipients) and forced degradation products. The chromatograms showed a well-resolved peak for histamine with no interference from the other components at the retention time of histamine.

Experimental Workflow for Specificity Testing

Specificity Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Evaluation A Prepare Histamine Standard Solution D Inject Histamine Standard A->D F Inject Spiked Sample (Histamine + Placebo) A->F B Prepare Placebo Solution (Excipients) E Inject Placebo B->E B->F C Prepare Forced Degradation Sample (Acid, Base, Oxidative, Thermal, Photolytic Stress) G Inject Degraded Sample C->G I Compare Retention Times D->I J Evaluate for Co-eluting Peaks E->J H Assess Peak Purity of Histamine F->H G->H

Caption: Workflow for assessing the specificity of the analytical method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][9]

A series of histamine solutions were prepared at concentrations ranging from 1 µg/mL to 50 µg/mL. Each concentration was injected in triplicate. The resulting peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Parameter Result Acceptance Criteria
Linearity Range 1 - 50 µg/mL-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[3] It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix.[10]

The accuracy of the new method was determined by spiking a placebo formulation with known amounts of histamine at three different concentration levels (low, medium, and high) within the linear range. Each concentration was prepared in triplicate.

Spiked Concentration (µg/mL) Mean Recovery (%) RSD (%) Acceptance Criteria
599.51.2Recovery: 98.0% - 102.0%
25100.20.8RSD ≤ 2.0%
45101.10.5
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[8]

  • Repeatability (Intra-assay precision): The precision of the method was determined by analyzing six replicate samples of histamine at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The precision was also evaluated by analyzing the same samples on two different days, by two different analysts, and on two different instruments.

Precision Level Mean Concentration (µg/mL) RSD (%) Acceptance Criteria
Repeatability 25.10.9RSD ≤ 2.0%
Intermediate Precision 24.91.5RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Parameter Result
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.8
Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.[10]

The robustness of the new RP-HPLC-UV method was evaluated by introducing small changes to the following parameters:

  • Mobile phase composition (± 2%)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

  • Wavelength of detection (± 2 nm)

The system suitability parameters (e.g., tailing factor, theoretical plates) and the quantitative results remained within the acceptance criteria for all the tested variations, demonstrating the robustness of the method.

Comparison with Alternative Analytical Methods

The choice of an analytical method depends on various factors, including the intended application, required sensitivity, sample matrix, and available resources. Here, we compare our validated RP-HPLC-UV method with two widely used techniques for histamine quantification: LC-MS/MS and ELISA.

Parameter New RP-HPLC-UV Method LC-MS/MS ELISA
Principle Chromatographic separation followed by UV detection.Chromatographic separation coupled with mass spectrometric detection.[11]Antigen-antibody binding with colorimetric or fluorescent detection.[11]
Specificity Good, but potential for interference from co-eluting compounds.Very high, as it relies on both retention time and mass-to-charge ratio.[11]High, but can be susceptible to cross-reactivity with structurally similar molecules.[11]
Sensitivity (LOQ) Moderate (0.8 µg/mL)Very high (pg/mL to low ng/mL range).[11]High (ng/mL range).[11]
Precision (RSD) Excellent (< 2%)Excellent (< 15%).[11]Good (< 20%).[11]
Accuracy (% Recovery) Excellent (98-102%)Excellent (typically 85-115%).[11]Good (can be matrix-dependent).[11]
Sample Throughput ModerateModerate to high (automation dependent).[11]High (suitable for large batches).[11]
Cost per Sample LowHighModerate
Instrumentation Widely availableSpecialized instrumentation requiredStandard plate reader
Expertise Required Basic to intermediateHighBasic

Method Selection Logic

Method Selection A Define Analytical Needs B High Sensitivity & Specificity Required? A->B C High Throughput Screening? B->C No D LC-MS/MS B->D Yes E ELISA C->E Yes F Routine QC & Cost-Effectiveness? C->F No G RP-HPLC-UV F->G Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The newly developed and validated RP-HPLC-UV method for the quantification of 5-(2-aminoethyl)-1H-imidazol-2-amine (histamine) is specific, linear, accurate, precise, and robust for its intended purpose. It offers a reliable and cost-effective alternative for routine quality control analysis where ultra-high sensitivity is not a prerequisite.

While LC-MS/MS remains the gold standard for applications requiring the highest sensitivity and specificity, and ELISA is well-suited for high-throughput screening, the presented RP-HPLC-UV method provides a practical and accessible solution for many laboratories in the pharmaceutical industry. The choice of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements and available resources.

Experimental Protocols

1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of histamine reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed to a final theoretical concentration of 25 µg/mL of histamine in the mobile phase.

2. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 6.8) : Acetonitrile (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

3. System Suitability

Before sample analysis, perform five replicate injections of a 25 µg/mL histamine standard. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • RSD of Peak Areas: ≤ 2.0%

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

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  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]

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Comparative

Introduction: Unveiling the Therapeutic Potential of 2-Aminohistamine Derivatives through Computational Insights

An In-Depth Guide to Comparative Docking Studies of 2-Aminohistamine Derivatives with Target Proteins In the landscape of modern drug discovery, 2-aminohistamine derivatives represent a compelling class of molecules with...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Docking Studies of 2-Aminohistamine Derivatives with Target Proteins

In the landscape of modern drug discovery, 2-aminohistamine derivatives represent a compelling class of molecules with significant therapeutic potential. Their structural similarity to histamine allows them to interact with a range of biological targets, primarily histamine receptors and metabolizing enzymes, making them valuable candidates for treating allergies, inflammation, gastric disorders, and neurological conditions.[1][2] The efficacy and selectivity of these derivatives, however, are dictated by subtle variations in their chemical structure. Understanding these structure-activity relationships (SAR) at a molecular level is paramount for rational drug design.[3][4][5][6]

Molecular docking, a powerful computational technique, serves as a virtual microscope, allowing us to predict and analyze the binding of these small molecules to their protein targets with remarkable detail.[7] By simulating the intermolecular interactions, we can estimate binding affinities and visualize the precise orientation of the ligand within the protein's active site. This guide provides a comprehensive framework for conducting comparative docking studies of 2-aminohistamine derivatives against two key target proteins: the Histamine H1 Receptor (H1R) and Histamine N-methyltransferase (HNMT) . As a senior application scientist, this document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure scientific rigor and generate trustworthy, actionable insights for researchers, scientists, and drug development professionals.

Pillar I: The Strategic Selection of Target Proteins

The choice of target proteins is the foundation of a meaningful docking study. Our focus is on two physiologically critical proteins in the histaminergic system:

  • Histamine H1 Receptor (H1R): A G-protein coupled receptor (GPCR) central to allergic and inflammatory responses.[8][9] Antagonists of H1R are blockbuster drugs for treating conditions like allergic rhinitis and urticaria.[9] The availability of its crystal structure provides a high-fidelity template for structure-based drug design.[10]

  • Histamine N-methyltransferase (HNMT): A key cytosolic enzyme responsible for the metabolic inactivation of histamine, particularly in the central nervous system.[11][12] Inhibition of HNMT can modulate histamine levels, presenting a therapeutic strategy for certain neurological disorders.[13] Several drugs have been identified as unintended HNMT inhibitors, highlighting its importance as a potential off-target or a primary target in its own right.[12][14]

By comparing the docking performance of 2-aminohistamine derivatives against both a receptor and an enzyme, we can explore selectivity profiles and gain a more holistic understanding of their potential pharmacological effects.

Pillar II: A Self-Validating System for Molecular Docking

Scientific integrity in computational studies hinges on a robust and validated methodology. The following protocol is designed as a self-validating system, incorporating critical checkpoints to ensure the reliability of the generated data.

Experimental Protocol: Comparative Molecular Docking

Part 1: Receptor and Ligand Preparation

The quality of the initial structures is critical for the accuracy of the docking simulation.

  • Step 1: Receptor Structure Acquisition and Preparation

    • Obtain the three-dimensional crystal structures of the target proteins from the RCSB Protein Data Bank (PDB). For this study, we will use:

      • Human Histamine H1 Receptor: PDB ID: 3RZE

      • Human Histamine N-methyltransferase: PDB ID: 2AOT[11]

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE), prepare the protein by:

      • Removing all non-essential molecules, including water, ions, and co-crystallized ligands.

      • Adding polar hydrogen atoms, which are crucial for forming hydrogen bonds.

      • Assigning appropriate protonation states to amino acid residues at a physiological pH (e.g., 7.4).

      • Assigning partial charges (e.g., Kollman charges). The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

  • Step 2: Ligand Structure Preparation

    • Generate the 2D structures of the 2-aminohistamine derivatives to be studied using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures into 3D models.

    • Perform an energy minimization of each ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.

    • Assign rotatable bonds and save the prepared ligands in the appropriate format (e.g., PDBQT).

Part 2: Docking Protocol Validation (The Crucial Checkpoint)

Before docking our library of derivatives, we must validate that our chosen docking parameters can accurately reproduce a known binding pose.[15][16]

  • Step 1: Extraction of the Co-crystallized Ligand

    • From the original PDB file (e.g., 3RZE for H1R), save the co-crystallized ligand (in this case, the antagonist doxepin) as a separate file. This ligand's position is our experimental "ground truth."

  • Step 2: Re-docking

    • Define the binding site for the docking simulation. This is typically done by creating a "grid box" centered on the position of the extracted co-crystallized ligand. The size of the box should be sufficient to encompass the entire active site.

    • Using the selected docking software (e.g., AutoDock Vina), re-dock the extracted ligand back into the prepared protein structure.

  • Step 3: RMSD Calculation

    • Superimpose the re-docked ligand pose with the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Causality: A low RMSD value (ideally < 2.0 Å ) indicates that the docking algorithm and parameters have successfully reproduced the experimentally observed binding mode.[16][17] This validation provides confidence that the subsequent docking of our novel derivatives will also be predictive and meaningful. If the RMSD is high, the grid box parameters or docking settings must be adjusted until validation is successful.

Part 3: Comparative Docking of 2-Aminohistamine Derivatives

  • Step 1: High-Throughput Docking

    • Using the validated parameters from Part 2, perform the docking calculations for each of the prepared 2-aminohistamine derivatives against both target proteins (H1R and HNMT).

  • Step 2: Analysis and Scoring

    • The docking software will generate several possible binding poses for each ligand, ranked by a scoring function. This score (typically in kcal/mol) is an estimation of the binding free energy.

    • Analyze the top-ranked pose for each ligand. Record the docking score and identify the key interacting amino acid residues within the binding pocket. Pay close attention to the formation of hydrogen bonds, hydrophobic interactions, and any potential salt bridges.

Workflow Visualization

The entire process can be visualized as a logical flow, ensuring reproducibility and clarity.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain PDB Structures (e.g., 3RZE, 2AOT) PrepProt 2. Prepare Proteins (Add H, Assign Charges) PDB->PrepProt Redock 4. Re-dock Co-crystallized Ligand PrepProt->Redock Ligands 3. Prepare Ligands (2D to 3D, Minimize) DockAll 6. Dock Derivative Library Ligands->DockAll RMSD 5. Calculate RMSD Redock->RMSD Check RMSD < 2.0 Å ? RMSD->Check Check->Redock  No (Adjust Grid) Check->DockAll  Yes (Validated) Analyze 7. Analyze Poses & Scores DockAll->Analyze SAR 8. Determine SAR & Selectivity Analyze->SAR

Caption: Workflow for a validated comparative molecular docking study.

Pillar III: Data-Driven Comparison and Biological Context

The true value of docking lies in the interpretation of its quantitative and qualitative outputs.

Comparative Docking Results

The results of the docking simulations should be summarized in a clear, tabular format for easy comparison. The following is a representative table structure.

Derivative IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds Formed (Residue)
Histamine H1R-6.5D107, T112, Y108, W428D107, T112
(Reference)HNMT-5.8Y146, Y147, W179Y147
Derivative A H1R-8.2D107, W428, F435D107
HNMT-6.1Y146, W179, C196None
Derivative B H1R-7.1D107, T112, F199D107, T112
HNMT-7.5Y146, Y147, W179, T96Y147, T96
Derivative C H1R-9.5D107, Y108, F435, W428D107, Y108
HNMT-6.8Y146, C196, W183None

Note: The data presented above is illustrative and not from a specific study.

Analysis and Interpretation
  • Binding Affinity and Structure-Activity Relationship (SAR):

    • A more negative docking score generally implies a stronger predicted binding affinity. In our example, Derivative C shows the highest predicted affinity for H1R (-9.5 kcal/mol).

    • By comparing the structures of the derivatives with their scores, we can deduce SAR. For instance, if Derivative C has a bulky hydrophobic group not present in other derivatives that interacts favorably with a hydrophobic pocket (e.g., involving F435 and W428), this suggests that modifying this part of the scaffold could enhance H1R affinity.

  • Binding Mode Analysis:

    • The primary amine group of histamine and its derivatives is expected to form a crucial salt bridge with the highly conserved aspartate residue (D107 in H1R) in aminergic GPCRs.[10][18] Our analysis should confirm this interaction.

    • For HNMT, interactions with aromatic residues like Tyr146, Tyr147, and Trp179 are known to be important for binding.[13]

    • Differences in binding modes can explain selectivity. Derivative A might show H1R selectivity because its specific conformation allows it to interact with F435, a residue not available or oriented differently in the HNMT active site. Conversely, Derivative B may have higher affinity for HNMT due to additional hydrogen bonds with residues like T96.

  • Correlation with Experimental Data:

    • The ultimate validation of any docking study is its correlation with experimental results.[15] If available, in vitro binding data (e.g., Kᵢ or IC₅₀ values) should be compared with the docking scores. A strong correlation between lower (more potent) experimental values and more negative docking scores significantly increases the confidence in the predictive power of the computational model.

Biological Context: The H1 Receptor Signaling Pathway

To ground our computational findings in their biological reality, it is essential to understand the downstream consequences of receptor binding. Activation of the H1R by an agonist initiates a well-defined signaling cascade.

G cluster_cell Cell Membrane Histamine Histamine (Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Antagonist 2-Aminohistamine Derivative (Antagonist) Antagonist->H1R Blocks Gq Gαq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Inflammation) Ca->Response PKC->Response

Caption: Simplified signaling cascade of the Histamine H1 Receptor.[8][9]

This pathway illustrates that by blocking histamine from binding to H1R, the antagonist derivatives prevent the Gq protein activation and the subsequent release of intracellular calcium, thereby mitigating the inflammatory and allergic responses.[9][19]

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach to the comparative docking of 2-aminohistamine derivatives against H1R and HNMT. By adhering to a protocol grounded in scientific integrity—emphasizing preparation, validation, and thorough analysis—researchers can generate reliable in silico data. This data is instrumental in elucidating structure-activity and structure-selectivity relationships, thereby guiding the synthesis and testing of new, more effective therapeutic agents.

The findings from these studies can prioritize which derivatives should be advanced to more resource-intensive in vitro and in vivo testing. Furthermore, promising ligand-protein complexes identified here should be subjected to molecular dynamics (MD) simulations to assess the stability of the predicted interactions over time, providing an even deeper level of confidence in their therapeutic potential.[16]

References

  • Wikipedia. Histamine H1 receptor. [Link]

  • Leurs, R., Smit, M. J., & Timmerman, H. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 29 Suppl 3, 19–28. [Link]

  • Small Molecule Pathway Database (SMPDB). Histamine H1 Receptor Activation. [Link]

  • Nakagawasai, O., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(11), 5984. [Link]

  • Fikri, M., et al. (2021). Molecular docking studies of Nigella sativa L and Curcuma xanthorrhiza Roxb secondary metabolites against histamine N-methyltransferase with their ADMET prediction. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 795–802. [Link]

  • Perez-Montoya, J. A., et al. (2023). Drug Repurposing to Inhibit Histamine N-Methyl Transferase. Molecules, 28(2), 599. [Link]

  • ResearchGate. Binding of the individual drugs to histamine N-methyl transferase... [Link]

  • ResearchGate. How to validate the molecular docking results? [Link]

  • News-Medical.Net. Histamine Mechanism. [Link]

  • Manera, C., et al. (1996). Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives. Bollettino Chimico Farmaceutico, 135(1), 18–23. [Link]

  • ResearchGate. An example of docking of drugs to H2 antihistamines to Histamine... [Link]

  • Sadek, B., et al. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Molecules, 26(6), 1747. [Link]

  • Kiss, R. (2014). Structure-based discovery and binding site analysis of histamine receptor ligands. A-fibula, 6, 1-118. [Link]

  • Sankaran, D., et al. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 9(7), 1826–1837. [Link]

  • Horton, J. R., et al. (2008). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. Journal of Molecular Biology, 376(4), 1165–1174. [Link]

  • Sharma, P. C. (2013). Molecular Docking Studies: The Success Should Overrule the Doubts. International Journal of Drug Design and Discovery, 4(1), 1042-1046. [Link]

  • Academic Journals. (2014). Molecular docking of human histamine H1 receptor with chlorpheniramine to alleviate cat allergies. Journal of Cell and Animal Biology, 8(2), 22-29. [Link]

  • Mahesh, U., et al. (2020). Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor. RSC Advances, 10(10), 5945-5957. [Link]

  • Diller, D. J., & Li, R. (2003). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 46(21), 4638-4647. [Link]

  • Prout, K., et al. (1987). On the structure-activity relationship of histamine H2-receptor antagonists based on the X-ray crystal structures and 1H-NMR spectra of amidine derivatives. Molecular Pharmacology, 31(4), 410–416. [Link]

  • R-Discovery. (2014). Identification of Novel Histamine H4 Ligands by Virtual Screening on Molecular Dynamics Ensembles. [Link]

  • ResearchGate. (2013). Best Practices in Docking and Activity Prediction. [Link]

  • Kontoyianni, M., et al. (2004). Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Journal of Medicinal Chemistry, 47(22), 558-565. [Link]

  • ResearchGate. Table 2. Docking scores and antihistaminic activity of the compounds. [Link]

  • Rizzi, A., et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv, 2105.06222. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 14(5), e1006152. [Link]

  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(2-aminoethyl)-1H-imidazol-2-amine

This document provides essential, step-by-step guidance for the safe handling and proper disposal of 5-(2-aminoethyl)-1H-imidazol-2-amine and its associated waste streams. Adherence to these protocols is critical for ens...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and proper disposal of 5-(2-aminoethyl)-1H-imidazol-2-amine and its associated waste streams. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Core Principle: Hazardous Waste Designation

5-(2-aminoethyl)-1H-imidazol-2-amine is classified as a hazardous substance. Therefore, all waste streams containing this compound—including pure chemical, solutions, contaminated materials, and container rinsate—must be disposed of as hazardous chemical waste . Under no circumstances should this chemical or its waste be disposed of via sanitary sewer (drain) or in regular solid waste trash.[1][2] Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][4]

Hazard Identification and Safety Precautions

Understanding the specific hazards of 5-(2-aminoethyl)-1H-imidazol-2-amine is fundamental to handling it safely. The primary risks are associated with its irritant properties. The causality behind the stringent disposal protocols is directly linked to preventing unintended exposure and environmental release.

Summary of Hazard Information

Hazard ClassificationGHS Hazard CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[3][5]
Serious Eye IrritationH319Causes serious eye irritation.[3][5]
Respiratory IrritationH335May cause respiratory irritation.[3][5]

Note: Related imidazole and amine compounds can exhibit additional hazards, including corrosivity (causing severe skin burns) and aquatic toxicity.[6][7] Therefore, a cautious approach is mandated.

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all handling and disposal procedures must be conducted while wearing the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[3][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully buttoned laboratory coat.[3][5]

Engineering Controls and Incompatibilities
  • Ventilation: Always handle this chemical and its waste within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[3][8]

  • Chemical Incompatibilities: This compound must be stored and segregated from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent potentially hazardous reactions.[8][9]

Step-by-Step Disposal Workflow

The proper disposal of 5-(2-aminoethyl)-1H-imidazol-2-amine requires a systematic approach involving segregation, containment, and labeling.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a safe disposal plan. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Unused or Expired Product:

    • Keep the chemical in its original, sealed, and clearly labeled container.

    • Do not attempt to consolidate partially used containers.

    • Label as "Hazardous Waste: Unused 5-(2-aminoethyl)-1H-imidazol-2-amine" and store for EHS collection.

  • Contaminated Liquid Waste (e.g., reaction mixtures, column eluents):

    • Collect all liquid waste containing this compound in a dedicated, chemically compatible, and sealable hazardous waste container.[8][9]

    • The container must be clearly labeled with a "Hazardous Waste" tag, listing all chemical constituents by their full name and approximate percentages.[2]

  • Contaminated Solid Waste (e.g., gloves, weigh boats, absorbent paper, silica gel):

    • Collect all contaminated solid debris in a designated, heavy-duty plastic bag or a separate, sealed container.[9]

    • This container must be labeled "Hazardous Waste: 5-(2-aminoethyl)-1H-imidazol-2-amine Contaminated Debris".

Step 2: Disposal of Empty Containers

Trace amounts of chemical residue can render a container hazardous.

  • First Rinse: The first rinse of any container that held 5-(2-aminoethyl)-1H-imidazol-2-amine is considered hazardous waste.[2] Rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect Rinsate: Transfer this first rinsate into your designated liquid hazardous waste container.[2]

  • Subsequent Rinses: Perform two additional rinses (triple-rinse method). Institutional policy may vary, but subsequent rinsates are often considered non-hazardous. Consult your EHS office for confirmation.

  • Final Container Disposal: After triple-rinsing and allowing the container to air-dry completely in a fume hood, deface or remove the original label. The clean container can then typically be disposed of in the appropriate laboratory glass or plastic recycling stream.

Step 3: Storage and Final Disposal
  • Secure Storage: Keep all hazardous waste containers tightly sealed except when adding waste.[2][3] Store them in a designated and well-ventilated satellite accumulation area, preferably within secondary containment to contain any potential leaks.

  • Arrange Pickup: Contact your institution's EHS department to schedule a collection of your hazardous waste containers.[9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of 5-(2-aminoethyl)-1H-imidazol-2-amine.

G cluster_waste_type Waste Type? cluster_actions Disposal Action start Identify Waste Containing 5-(2-aminoethyl)-1H-imidazol-2-amine wt_unused Unused/Expired Product start->wt_unused wt_liquid Contaminated Liquid start->wt_liquid wt_solid Contaminated Solid Debris start->wt_solid wt_container Empty Container start->wt_container act_original Keep in original container. Label as hazardous waste. wt_unused->act_original act_liquid Collect in a sealed, compatible waste container. Label all contents. wt_liquid->act_liquid act_solid Collect in a labeled, sealed bag or container. wt_solid->act_solid act_rinse Triple-rinse container. Collect first rinsate as hazardous liquid waste. wt_container->act_rinse end_storage Store sealed container in a designated secondary containment area. act_original->end_storage act_liquid->end_storage act_solid->end_storage act_rinse->end_storage end_pickup Arrange for pickup by EHS or licensed contractor. end_storage->end_pickup

Caption: Decision workflow for proper waste segregation and disposal.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to minimize harm.

Spill Cleanup
  • Small Spill:

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully sweep or scoop the material into a designated container for hazardous solid waste.[3][8]

    • Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials as hazardous waste.[10]

  • Large Spill:

    • Evacuate all personnel from the immediate area.[9]

    • Secure the area and prevent entry.

    • Call your institution's emergency number and notify the EHS department immediately.[8][9] Do not attempt to clean up a large spill unless you are specifically trained to do so.

Personnel Exposure
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.[3][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

In all cases of exposure, show the Safety Data Sheet (SDS) for 5-(2-aminoethyl)-1H-imidazol-2-amine to the attending medical personnel.[3][5]

References

  • 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/AX8277987.pdf]
  • Imidazole - Laboratory Chemical Safety Summary. University of Washington. [URL: https://www.ehs.washington.edu/system/files/resources/Imidazole.pdf]
  • Imidazole Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/110248]
  • 2-(4-Aminophenyl)-1h-benzimidazol-5-amine Safety Data Sheet. Combi-Blocks. [URL: https://www.combi-blocks.com/sds/QA-0059.pdf]
  • Imidazole Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/03458.pdf]
  • Imidazole Standard Operating Procedure. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/07/Imidazole.pdf]
  • Imidazole Safety Data Sheet. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/sdb/en/288-32-4-20-2.pdf]
  • IMIDAZOLE Safety Data Sheet. ChemSupply Australia. [URL: https://www.chemsupply.com.au/documents/Q09UJ37W.pdf]
  • Tris(2-aminoethyl)amine Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC140940050.pdf]
  • methyl 5-(2-aminoethyl)-1H-pyrazole-4-carboxylate dihydrochloride Safety Data Sheet. Enamine. [URL: https://www.enamine.net/sds/EN300-248188_EN.pdf]
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [URL: https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide]
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [URL: https://ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/Appendix-A-Disposal-Procedures-by-Chemical.pdf]
  • Chemical Waste Management Guide. University of Texas at Austin Environmental Health and Safety. [URL: https://ehs.utexas.edu/programs/waste/chemical-waste-management-guide]
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/hazardous-waste-listings]
  • Proper Disposal of (2-Aminoethyl)phosphonic Acid: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
  • Proper Disposal Procedures for N-(2-Aminoethyl)maleimide. Benchchem. [URL: https://www.benchchem.com/blog/proper-disposal-procedures-for-n-2-aminoethylmaleimide/]
  • Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19438234/]
  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • Hazardous Waste Characteristics. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(2-aminoethyl)-1H-imidazol-2-amine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-(2-aminoethyl)-1H-imidazol-2-ami...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-(2-aminoethyl)-1H-imidazol-2-amine, while essential for discovery, requires a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the specific risks associated with 5-(2-aminoethyl)-1H-imidazol-2-amine is critical. The primary hazards, as identified in its Safety Data Sheet (SDS), are categorized under the Globally Harmonized System (GHS) and dictate our PPE strategy.[1] This compound is an irritant to the skin, eyes, and respiratory system.[1]

Table 1: GHS Hazard Profile for 5-(2-aminoethyl)-1H-imidazol-2-amine Hydrochloride

Hazard Class GHS Category Hazard Statement Potential Effects
Skin Irritation Category 2 H315: Causes skin irritation May result in inflammation, itching, scaling, reddening, or blistering.[1]
Eye Irritation Category 2A H319: Causes serious eye irritation May result in redness, pain, or severe eye damage.[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation may cause irritation of the lungs and respiratory system.[1] |

This profile necessitates a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and respiratory—are effectively blocked.

Core Directive: Mandatory Personal Protective Equipment

Based on the identified hazards, the following PPE is mandatory for all personnel handling 5-(2-aminoethyl)-1H-imidazol-2-amine. The selection is designed to provide a robust barrier against exposure.

Table 2: Required PPE for Handling 5-(2-aminoethyl)-1H-imidazol-2-amine

Protection Type Specification Rationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[2][3] Standard safety glasses with side shields are insufficient.[2] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, which is crucial when handling any quantity that could splash.[1][3]
Skin & Body Protection Gloves: Compatible, chemical-resistant gloves (Nitrile recommended).[2][4] Gown: A disposable, non-permeable gown with long sleeves and tight-fitting cuffs.[2] Gloves: Always inspect gloves for tears or punctures before use.[4] Double-gloving may be appropriate for larger quantities. Change gloves every 30-60 minutes or immediately upon known or suspected contact with the chemical.[2] Use proper removal techniques to avoid skin contact.[4] Gown: The gown should have a closed front and cuffs should be tucked under the outer pair of gloves to create a continuous barrier.[2] This prevents skin exposure from drips or spills.[1]

| Respiratory Protection | Use only in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required.[1][4] | Primary Control: The most effective way to prevent respiratory irritation is to handle the compound within a chemical fume hood to control vapors at the source.[5] Secondary Control: In the absence of a fume hood or during large-scale transfers where dust or aerosols may be generated, a NIOSH-approved air-purifying respirator with the appropriate cartridges must be worn.[2][4] |

Operational Plan: A Step-by-Step PPE Protocol

The sequence of donning (putting on) and doffing (taking off) PPE is a critical control point for preventing cross-contamination. The following procedure is designed to be a self-validating system, minimizing the risk of exposure during these crucial steps.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Gown/Lab Coat Don2 2. Respirator (If Required) Don1->Don2 Don3 3. Goggles or Face Shield Don2->Don3 Don4 4. Gloves (Cuffs over Gown) Don3->Don4 Work Chemical Handling Don4->Work Enter Work Area Doff1 1. Gloves Doff2 2. Gown/Lab Coat (Turn Inside Out) Doff1->Doff2 Doff3 3. Goggles or Face Shield Doff2->Doff3 Doff4 4. Respirator (If Used) Doff3->Doff4 WashHands Wash Hands Thoroughly Doff4->WashHands Work->Doff1 Exit Work Area

Caption: Workflow for donning and doffing Personal Protective Equipment.

Detailed Procedural Steps

Donning (Putting On) PPE:

  • Gown: Put on a disposable gown, ensuring complete coverage. Fasten it securely.

  • Respirator: If required, perform a seal check for your respirator.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.[2]

Doffing (Taking Off) PPE: This process is critical and should be performed deliberately to avoid contact with contaminated surfaces.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated hazardous waste container.[4]

  • Gown: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap or headband from behind. Avoid touching the front surface.

  • Respirator: If used, remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[1][6]

Logistical Plan: Disposal of Contaminated Materials

Safe handling does not end when the experiment is over. A robust disposal plan is essential to protect yourself, your colleagues, and the environment.

Chemical Waste
  • Never dispose of 5-(2-aminoethyl)-1H-imidazol-2-amine down the sink or in the regular trash.[7]

  • All solutions and unused solid material must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7][8]

  • The label must include the words "Hazardous Waste," the full chemical name, and the approximate concentration.[8][9]

Contaminated PPE and Materials
  • All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills (absorbent pads, wipes) are considered hazardous waste.[10]

  • Collect these materials in a designated, sealed plastic bag or container labeled "Hazardous Waste: Contaminated Debris."[10]

Empty Containers
  • An "empty" container that held this chemical is not truly empty. The residue is still hazardous.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous chemical waste.[7][8]

  • After a triple rinse and allowing the container to fully air-dry in a fume hood, deface the original label and dispose of the container according to your institution's specific guidelines.[8]

Final Disposal
  • Store all hazardous waste containers in a designated satellite accumulation area, ensuring they are sealed and segregated from incompatible materials.[7][9]

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]

By adhering to these detailed protocols, you build a deep, trustworthy system of safety that protects you and your research. This diligence is the foundation of scientific integrity and professional responsibility.

References

  • CHEMM, Personal Protective Equipment (PPE). [Link]

  • NIOSH, Personal Protective Equipment to Use When Handling Hazardous Drugs. [Link]

  • Occupational Safety and Health Administration (OSHA), OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Hazmat School, 5 Types of PPE for Hazardous Chemicals. [Link]

  • Tri-iso, ADDOCAT KE-9018 363D Material Safety Data Sheet. [Link]

  • Purdue College of Engineering, Guidelines: Handling and Disposal of Chemicals. [Link]

  • Dartmouth Policy Portal, Hazardous Waste Disposal Guide. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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